molecular formula C9H14N2O B1389303 2-(Ethylamino)-2-(pyridin-2-yl)ethanol CAS No. 1150617-93-8

2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Cat. No.: B1389303
CAS No.: 1150617-93-8
M. Wt: 166.22 g/mol
InChI Key: NYNKKODFHUCYJC-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both ethanolamine and pyridine functional groups, a combination found in compounds used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Molecules with pyridine-ethanol substructures are frequently utilized in the development of various biologically active agents and in the preparation of metal-organic complexes for catalytic and materials science applications . This product is intended for use in a laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) including gloves and eye protection, ensuring good ventilation . For comprehensive quality assurance, this product is characterized using techniques such as NMR and GC analysis. For specific data on purity, availability, and custom synthesis options, please contact the supplier directly.

Properties

IUPAC Name

2-(ethylamino)-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKKODFHUCYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654892
Record name 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-93-8
Record name 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, a key intermediate in pharmaceutical development. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthetic pathway, explains the rationale behind procedural steps, and offers a detailed, reproducible methodology.

Introduction and Strategic Importance

This compound is a chiral amino alcohol of significant interest in medicinal chemistry. Its structural motif is a frequently encountered pharmacophore in a variety of biologically active compounds. The pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, while the stereochemistry of the amino alcohol moiety often dictates the molecule's efficacy and selectivity. A thorough understanding of its synthesis is therefore paramount for the development of novel therapeutics.

This guide focuses on a robust and widely employed synthetic strategy: the reductive amination of 2-acetylpyridine with ethylamine. This approach is favored for its efficiency, operational simplicity, and amenability to scale-up.

Retrosynthetic Analysis and Mechanistic Overview

A logical retrosynthetic disconnection of the target molecule at the carbon-nitrogen bond of the ethylamino group points to 2-acetylpyridine and ethylamine as the primary starting materials.

G Target This compound Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursors 2-Acetylpyridine + Ethylamine Disconnection->Precursors

Figure 1: Retrosynthetic approach for this compound.

The forward synthesis proceeds via a two-step, one-pot reductive amination.[1] The initial step involves the condensation of 2-acetylpyridine with ethylamine to form a Schiff base (imine) intermediate. This is a reversible reaction, and the subsequent in-situ reduction of the imine drives the equilibrium towards the product. The choice of reducing agent is critical; it must be chemoselective, reducing the imine C=N bond without affecting the ketone or the aromatic pyridine ring. Sodium borohydride (NaBH₄) is an excellent candidate for this transformation due to its mild nature and selectivity.

G Start 2-Acetylpyridine + Ethylamine Imine Imine Intermediate Start->Imine Condensation (-H₂O) Reduction Reduction (e.g., NaBH₄) Imine->Reduction Product This compound Reduction->Product

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents
ReagentGradeExemplary Supplier
2-Acetylpyridine≥98%Sigma-Aldrich
Ethylamine (aqueous solution)70%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Hydrochloric Acid (HCl)ConcentratedJ.T. Baker
Sodium Hydroxide (NaOH)PelletsEMD Millipore
Step-by-Step Synthesis

G cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve 2-Acetylpyridine in Methanol B 2. Add Ethylamine Solution A->B C 3. Stir for Imine Formation B->C D 4. Cool to 0°C C->D E 5. Add NaBH₄ Portion-wise D->E F 6. Warm to RT and Stir E->F G 7. Quench with Water F->G H 8. Concentrate in vacuo G->H I 9. Extract with DCM H->I J 10. Dry Organic Layer (Na₂SO₄) I->J K 11. Filter and Concentrate J->K L 12. Column Chromatography (if needed) K->L

Figure 3: Experimental workflow for the synthesis.

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 equivalent) in anhydrous methanol. To this solution, add a 70% aqueous solution of ethylamine (1.5 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (2.0 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ can cause foaming and hydrogen gas evolution; therefore, it must be done slowly and with adequate ventilation.

  • Reaction Completion: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), a multiplet for the methine proton (CH-OH), signals for the ethyl group (a quartet and a triplet), and broad singlets for the hydroxyl and amine protons.
¹³C NMR Resonances for the pyridine ring carbons, the carbon bearing the hydroxyl and amino groups, and the two carbons of the ethyl group.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₄N₂O, MW: 166.22 g/mol ).
IR Spec. A broad absorption band in the 3200-3600 cm⁻¹ region due to O-H and N-H stretching, C-H stretching bands around 2850-3000 cm⁻¹, and characteristic aromatic C=C and C=N stretching vibrations.

Trustworthiness and Validation

The reliability of this protocol is ensured by in-process controls and comprehensive final product analysis.

  • TLC Monitoring: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up.

  • Spectroscopic Analysis: The structural identity and purity of the final compound must be confirmed by a combination of NMR, MS, and IR spectroscopy. The obtained data should be consistent with the expected structure.

  • Yield and Purity Assessment: The overall yield of the purified product should be calculated. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This guide presents a detailed and reliable methodology for the synthesis of this compound via reductive amination. By adhering to the described protocol and employing rigorous analytical characterization, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The principles outlined in this document are broadly applicable to the synthesis of other structurally related amino alcohols.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. [Link]

  • NIST. Ethanol, 2-(ethylamino)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Infrared (IR) Spectroscopy. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

  • Pelter, A.; et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Org. Prep. Proced. Int.1994 , 26 (1), 81-83. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. [Link]

Sources

An In-Depth Technical Guide to 2-(Ethylamino)-2-(pyridin-2-yl)ethanol: A Note on Availability and a Review of Analogous Structures

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Researcher,

This document aims to provide a comprehensive technical guide on the chemical properties of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. However, a thorough search of publicly available scientific literature, chemical databases, and supplier catalogs indicates that this specific compound is not a commercially available reagent and lacks detailed characterization in peer-reviewed sources. The creation of a complete, in-depth technical guide with validated experimental protocols, as requested, is therefore not feasible at this time.

In the spirit of scientific advancement, and to provide valuable context for researchers interested in this molecular scaffold, this guide will instead focus on the known properties and synthesis of closely related and structurally analogous compounds. By examining these analogs, we can infer potential characteristics and establish a foundational understanding that can inform future research into this compound itself.

We will analyze key structural components and their known chemical behaviors: the pyridin-2-yl group, the ethanolamine backbone, and the ethylamino moiety, drawing on data from similar molecules.

Structural Analysis and Inferred Properties

The target molecule, this compound, combines three key functional groups that dictate its chemical personality:

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the compound basic and capable of coordinating to metal ions. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Ethanolamine Backbone: This -CH(OH)-CH2- linker provides a chiral center at the carbon bearing the hydroxyl and pyridinyl groups. The hydroxyl group can act as a hydrogen bond donor and acceptor and is a site for esterification or etherification reactions.

  • Ethylamino Group: A secondary amine that imparts basicity and nucleophilicity. It is a key site for reactions such as alkylation, acylation, and salt formation.

Based on these features, we can anticipate that this compound would be a chiral, basic compound, likely soluble in polar organic solvents and possessing potential as a ligand in coordination chemistry or as a building block in pharmaceutical synthesis.

Synthesis Strategies: An Analog-Based Approach

While a specific, validated synthesis for this compound is not published, a logical synthetic route can be proposed based on established chemical transformations and syntheses of similar structures. A common approach for creating such amino alcohols involves the reaction of an epoxide with an amine.

Proposed Synthetic Workflow

A plausible route would start from 2-vinylpyridine, which would be epoxidized to form 2-(oxiran-2-yl)pyridine. This epoxide can then be opened by ethylamine.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Ring Opening 2-Vinylpyridine 2-Vinylpyridine 2-(Oxiran-2-yl)pyridine 2-(Oxiran-2-yl)pyridine 2-Vinylpyridine->2-(Oxiran-2-yl)pyridine  m-CPBA or other oxidant   Target_Molecule This compound 2-(Oxiran-2-yl)pyridine->Target_Molecule  Ethylamine (nucleophile)   Ethylamine Ethylamine

Caption: Proposed two-step synthesis of the target compound.

Protocol Considerations (Hypothetical):

  • Epoxidation: 2-Vinylpyridine would be dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. The reaction progress would be monitored by Thin Layer Chromatography (TLC).

  • Ring Opening: The isolated epoxide, 2-(oxiran-2-yl)pyridine, would then be reacted with an excess of ethylamine in a polar solvent like ethanol or methanol. This reaction is typically performed at room temperature or with gentle heating. The regioselectivity of the attack (at the more or less substituted carbon of the epoxide) would need to be determined experimentally, but attack at the less hindered carbon is generally favored.

  • Purification: The final product would require purification, likely via column chromatography on silica gel, to separate it from unreacted starting materials and any potential side products.

Physicochemical Properties of Structural Analogs

To build a profile for our target compound, we can examine the known data for similar molecules.

Property2-Amino-1-pyridin-2-yl-ethanol[1]2-(Ethylamino)ethanol[2][3]2-(2-Hydroxyethyl)pyridine[4]
CAS Number 89943-14-6110-73-6103-74-2
Molecular Formula C₇H₁₀N₂OC₄H₁₁NOC₇H₉NO
Molecular Weight 138.13 g/mol 89.14 g/mol 123.15 g/mol
Appearance Pale yellow solidColorless liquidLiquid
Boiling Point Not specified167-169 °C190 °C @ 200 mmHg
Key Features Primary amine, chiral centerSecondary aminePrimary alcohol

This comparative data highlights the influence of each functional group. For instance, the simple 2-(Ethylamino)ethanol is a liquid with a relatively low boiling point[3]. The addition of the pyridine ring, as seen in 2-(2-Hydroxyethyl)pyridine, significantly increases the molecular weight and boiling point[4]. The analog 2-Amino-1-pyridin-2-yl-ethanol is noted as a solid, suggesting that the final physical state of our target compound could be either solid or liquid[1].

Potential Applications in Research and Development

Drawing from the applications of its analogs, this compound could be a valuable intermediate in several fields.

  • Pharmaceutical Development: Many pyridine-containing compounds exhibit biological activity. For example, 2-Amino-1-pyridin-2-yl-ethanol is cited as an intermediate for pharmaceuticals targeting neurological disorders[1]. The ethanolamine structure is a common pharmacophore.

  • Coordination Chemistry: The pyridine nitrogen and the secondary amine provide two potential coordination sites, making the molecule a candidate for use as a bidentate ligand in the synthesis of metal complexes. Such complexes are often studied for their catalytic or material science applications[1].

  • Agrochemicals: Related structures are sometimes used in the formulation of agrochemicals to enhance the efficacy of active ingredients[1].

G cluster_apps Potential Applications Target 2-(Ethylamino)-2- (pyridin-2-yl)ethanol Pharma Pharmaceutical Intermediate Target->Pharma Bioactivity Scaffold Coord Coordination Chemistry (Bidentate Ligand) Target->Coord Chelating Agent Agro Agrochemical Formulations Target->Agro Efficacy Enhancer

Caption: Inferred applications based on structural analogs.

Conclusion and Future Directions

While a detailed guide on this compound cannot be written without empirical data, a strong foundational understanding can be built from its constituent parts and closely related analogs. The proposed synthesis provides a logical starting point for any researcher wishing to prepare this compound.

Future work should focus on the successful synthesis and subsequent characterization of the molecule. This would involve:

  • Spectroscopic Analysis: Obtaining NMR (¹H and ¹³C), IR, and Mass Spectrometry data to confirm the structure.

  • Physicochemical Characterization: Determining melting/boiling point, solubility, and pKa.

  • Biological Screening: Investigating its activity in relevant biological assays, guided by the properties of its analogs.

This foundational research would be necessary before a truly in-depth and authoritative guide could be developed.

References

  • Chem-Impex International. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylamino)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 2-(Pyridin-2-yl)ethanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-Ethanol Scaffolds in Medicinal Chemistry

To the discerning researcher in drug development, the pyridine-ethanol moiety represents a cornerstone scaffold. Its inherent physicochemical properties—a weakly basic nitrogen atom, hydrogen bonding capabilities, and a modifiable aromatic system—render it a versatile building block for a diverse array of pharmacologically active agents. While the specific compound 2-(Ethylamino)-2-(pyridin-2-yl)ethanol is not readily documented with a dedicated CAS number, we can infer its synthetic pathway and potential utility by examining its foundational precursor, 2-(Pyridin-2-yl)ethanol (CAS No. 103-74-2).[1][2][3] This guide provides a comprehensive technical overview of this pivotal intermediate, offering insights into its synthesis, characterization, and strategic application in the synthesis of more complex molecules, thereby empowering researchers to navigate its chemistry with precision and foresight.

Physicochemical and Spectroscopic Data of 2-(Pyridin-2-yl)ethanol

A thorough understanding of a starting material's properties is fundamental to its successful application in multi-step syntheses. The table below summarizes the key physicochemical and spectroscopic data for 2-(Pyridin-2-yl)ethanol.

PropertyValueSource
CAS Number 103-74-2PubChem[1]
Molecular Formula C7H9NOPubChem[1]
Molecular Weight 123.15 g/mol PubChem[1]
Appearance LiquidPubChem[1]
Boiling Point 190 °C @ 200 mm Hg; 170 °C @ 100 mm HgPubChem[1]
Melting Point -7.8 °CPubChem[1]
Density 1.091 g/cm³ @ 25 °C/0 °CPubChem[1]
Solubility Very soluble in alcohol, chloroform; slightly soluble in ether.PubChem[1]
pKa (conjugate acid) 5.31PubChem[1]

Synthesis of 2-(Pyridin-2-yl)ethanol: A Mechanistic Perspective

The industrial synthesis of 2-(pyridin-2-yl)ethanol is primarily achieved through the condensation of a methylpyridine with formaldehyde.[1][4] This reaction, while seemingly straightforward, is a nuanced process where control over reaction conditions is paramount to achieving high yield and selectivity.

Core Reaction and Mechanism

The fundamental transformation involves the reaction of 2-methylpyridine with formaldehyde, typically in the presence of a base catalyst. The reaction proceeds via a methylolation mechanism.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Methylpyridine 2-Methylpyridine Carbanion Pyridyl Carbanion 2_Methylpyridine->Carbanion Base Catalyst Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Formaldehyde Product 2-(Pyridin-2-yl)ethanol Alkoxide->Product Protonation

Caption: Synthesis of 2-(Pyridin-2-yl)ethanol via methylolation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of 2-(pyridin-2-yl)ethanol.

Materials:

  • 2-Methylpyridine

  • Paraformaldehyde

  • Triethylamine

  • Deionized Water

  • Toluene

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylpyridine (0.5 mol), paraformaldehyde (0.6 mol), and triethylamine (0.05 mol).

  • Reaction Execution: Heat the mixture to reflux (approximately 115-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(pyridin-2-yl)ethanol can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Strategic Applications in Drug Development

2-(Pyridin-2-yl)ethanol is a valuable intermediate in the synthesis of a range of pharmaceutical agents.[4][5] Its utility stems from the reactivity of both the hydroxyl group and the pyridine ring.

Role as a Precursor to Betahistine

One of the most notable applications of 2-(pyridin-2-yl)ethanol is as a key intermediate in the synthesis of Betahistine, a medication used to treat vertigo.[5] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine.

Betahistine_Synthesis Start 2-(Pyridin-2-yl)ethanol Intermediate Activated Intermediate (e.g., Tosylate) Start->Intermediate Activation of -OH group Product Betahistine Intermediate->Product Nucleophilic Substitution with Methylamine

Caption: Synthetic pathway from 2-(Pyridin-2-yl)ethanol to Betahistine.

Scaffold for Novel Compound Libraries

The pyridine-ethanol scaffold can be derivatized at multiple positions to generate libraries of novel compounds for high-throughput screening. The hydroxyl group can be oxidized to an aldehyde or ketone, or converted to various esters and ethers. The pyridine ring can undergo electrophilic substitution or N-oxidation, further expanding the chemical diversity.

Future Directions and Conclusion

The chemistry of 2-(pyridin-2-yl)ethanol and its derivatives continues to be a fertile ground for innovation in drug discovery. Its established role as a key synthetic intermediate, coupled with the potential for novel derivatization, ensures its continued relevance. For researchers aiming to synthesize compounds such as the titular this compound, a thorough understanding of the reactivity and handling of 2-(pyridin-2-yl)ethanol is the critical first step. This guide provides the foundational knowledge to empower such explorations, paving the way for the discovery of the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-((2-pyridinylmethyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-(ETHYLAMINO) ETHANOL. Retrieved from [Link]

  • ResearchGate. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.

Sources

Introduction: The Significance of Structural Integrity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the novel chiral amino alcohol, this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from initial spectroscopic screening to detailed structural confirmation, grounded in established scientific principles.

In the landscape of pharmaceutical research and development, the precise structural characterization of a new chemical entity (NCE) is a cornerstone of its progression from discovery to a viable drug candidate. Impurities or incorrectly identified structures can have profound implications for pharmacological activity, toxicity, and regulatory approval.[1][2][3] The subject of this guide, this compound, is a chiral amino alcohol featuring a pyridine moiety. Such structures are prevalent in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs) themselves.[4][5] Its structural components—a secondary amine, a hydroxyl group, a chiral center, and an aromatic pyridine ring—necessitate a multi-technique analytical approach for unambiguous confirmation.

This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the molecular formula, identify functional groups, and establish the connectivity of every atom in the molecule. Furthermore, we will address the critical aspect of chirality, a feature that can significantly impact a drug's pharmacological and toxicological profile.[6][7]

Visualizing the Target Structure

A clear understanding of the proposed molecular structure is paramount before delving into its analytical characterization.

Caption: Proposed structure of this compound.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

The initial and most fundamental step in structure elucidation is the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is selected. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion. The acidic nature of the pyridine nitrogen and the basicity of the ethylamino group make them readily protonated.

  • Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer, capable of high-resolution mass measurement.

Expected Data and Interpretation

The molecular formula for this compound is C₉H₁₄N₂O. The expected monoisotopic mass is 166.1106 g/mol . In ESI-MS, the compound will be observed as the protonated molecule, [M+H]⁺.

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺167.1182167.1184

The observation of a high-resolution mass that corresponds to the calculated mass of the protonated molecule confirms the elemental composition.

Fragmentation Analysis (MS/MS)

To further corroborate the structure, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.[8] The fragmentation patterns of amino alcohols are well-characterized and typically involve alpha cleavage and dehydration.[9][10][11]

G M [M+H]⁺ m/z = 167.1182 F1 Loss of H₂O m/z = 149.1076 M->F1 - H₂O F2 Alpha Cleavage Loss of C₂H₅N m/z = 122.0600 M->F2 - C₂H₅NH₂ F3 Alpha Cleavage Loss of C₇H₇N₂O m/z = 29.0391 (Ethyl group) M->F3 - Py-CH(OH)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

  • Loss of Water (m/z 149.1076): The hydroxyl group can be readily lost as a neutral water molecule, a common fragmentation pathway for alcohols.[10]

  • Alpha Cleavage (m/z 122.0600): Cleavage of the C-C bond adjacent to the ethylamino group is expected, resulting in the loss of the ethylamine radical and formation of a stable pyridinyl-methanol cation.

  • Alpha Cleavage (m/z 137.0917): Cleavage of the bond between the chiral carbon and the pyridine ring would result in a fragment corresponding to the protonated ethylamino-ethanol portion.

The presence of these characteristic fragments provides strong evidence for the proposed connectivity of the molecule.

Part 2: Functional Group Identification with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=N/C=C bonds.

Wavenumber (cm⁻¹)Functional GroupDescription of Absorption
3300 - 3500O-H (alcohol)Broad absorption due to hydrogen bonding.[12][13]
3300 - 3400N-H (secondary amine)A single, sharper peak, often superimposed on the broad O-H stretch.[14][15]
2850 - 3000C-H (aliphatic)Absorptions from the ethyl and ethanol backbone.
~3050C-H (aromatic)Weaker absorptions from the pyridine ring.
1590, 1570, 1470C=C, C=N (pyridine ring)A series of sharp absorptions characteristic of the pyridine ring stretches.
1050 - 1200C-O (alcohol)A strong absorption band.
1020 - 1250C-N (amine)A medium to weak absorption.[14]

The simultaneous presence of a broad O-H stretch and a sharper N-H stretch in the same region is a key diagnostic feature for this molecule.[16]

Part 3: Detailed Structural Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential for a complete structural assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data and Interpretation (in CDCl₃)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d1HH-6 (Pyridine)Deshielded by the adjacent nitrogen.[17][18]
~7.7td1HH-4 (Pyridine)Typical aromatic region for pyridine protons.[19]
~7.2 - 7.3m2HH-3, H-5 (Pyridine)Aromatic region.
~4.8dd1HCH (chiral center)Deshielded by both the pyridine ring, oxygen, and nitrogen.
~3.6 - 3.8m2HCH₂ (ethanol)Adjacent to the hydroxyl group.
~2.6 - 2.8m2HCH₂ (ethyl)Adjacent to the nitrogen.
~2.5 (broad)s2HOH, NHExchangeable protons, signal may be broad and its position is concentration-dependent.[15]
~1.1t3HCH₃ (ethyl)Typical upfield region for an aliphatic methyl group.
Expected ¹³C NMR Data and Interpretation (in CDCl₃)

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~160C-2 (Pyridine)Carbon directly attached to the side chain and nitrogen.[20]
~149C-6 (Pyridine)Deshielded by nitrogen.[17]
~137C-4 (Pyridine)Aromatic region.
~122C-3, C-5 (Pyridine)Aromatic region.
~70CH (chiral center)Deshielded by attached O and N atoms.
~60CH₂ (ethanol)Aliphatic carbon attached to oxygen.
~48CH₂ (ethyl)Aliphatic carbon attached to nitrogen.
~15CH₃ (ethyl)Upfield aliphatic carbon.

Part 4: Addressing Chirality

The presence of a chiral center at the carbon bearing the hydroxyl and ethylamino groups means the compound can exist as a pair of enantiomers. While standard spectroscopic techniques confirm the constitution, specialized methods are required to analyze the enantiomeric purity.

Analytical Approaches for Chiral Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers.[6][21] A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times.

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric interactions, causing the signals of the two enantiomers to be resolved in the NMR spectrum.[22]

Conclusion: A Self-Validating System for Structure Elucidation

The structure elucidation of this compound is achieved through a logical and self-validating workflow. HRMS provides the elemental formula, IR spectroscopy confirms the presence of key functional groups (hydroxyl and secondary amine), and a detailed analysis of ¹H and ¹³C NMR spectra establishes the precise connectivity of the atoms. The fragmentation patterns observed in MS/MS further corroborate the proposed structure. Each technique provides a piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structural assignment. The final step in a full characterization would involve chiral analysis to determine the enantiomeric composition. This multi-faceted approach ensures the scientific integrity and trustworthiness required for advancing a compound in the drug development pipeline.

References

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Spectroscopic data (NMR, IR, MS) of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for structural elucidation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of this compound

The molecule this compound is a structurally significant amino alcohol containing a pyridine moiety. Such compounds are of considerable interest in medicinal chemistry and pharmaceutical development, often serving as key intermediates or building blocks for more complex therapeutic agents.[1][2] The presence of a chiral center, a secondary amine, a secondary alcohol, and an aromatic heterocyclic ring system provides multiple points for molecular interaction and further functionalization.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. Spectroscopic analysis provides a non-destructive and highly detailed fingerprint of a molecule's identity, purity, and structural integrity. This guide details the expected spectroscopic signatures of this compound and establishes a framework for its characterization.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data.

Structure:

(Where Py = pyridin-2-yl)

Key Functional Groups and Structural Features:

  • Pyridine Ring: An aromatic heterocycle that will exhibit characteristic signals in both NMR and IR spectroscopy.

  • Secondary Alcohol (-OH): Will produce a distinct, broad absorption in the IR spectrum and a labile proton signal in ¹H NMR.

  • Secondary Amine (-NH): Characterized by a specific absorption in the IR spectrum and a labile proton signal in ¹H NMR.

  • Ethyl Group (-CH₂CH₃): Will show a characteristic triplet-quartet pattern in the ¹H NMR spectrum.

  • Chiral Center: The carbon atom bonded to the pyridine ring, hydroxyl group, and the ethylamino-methyl group is chiral, which may lead to diastereotopic protons in the adjacent methylene groups under certain conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Ensure the sample of this compound is dry and free of solvent. A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200O-H StretchAlcoholBroad, strong intensity
3350-3310N-H StretchSecondary AmineSharp, weak to medium intensity, may be overlapped by the O-H band[3][4][5]
3100-3000C-H StretchAromatic (Pyridine)Sharp, weak to medium intensity
2980-2850C-H StretchAliphatic (CH, CH₂, CH₃)Sharp, medium to strong intensity
~1600, ~1580, ~1470C=C, C=N StretchAromatic Ring (Pyridine)Medium to strong, sharp peaks
1250-1020C-N StretchAliphatic AmineMedium to weak intensity[5]
1260-1000C-O StretchSecondary AlcoholStrong intensity

Causality: The broadness of the O-H band is due to intermolecular hydrogen bonding.[6] The N-H stretch of a secondary amine is typically a single, sharp peak, distinguishing it from the two-pronged peak of a primary amine or the absence of a peak for a tertiary amine.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Deuterium Exchange (Optional): To confirm the -OH and -NH protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH protons will disappear or significantly diminish.[4]

  • Data Acquisition: Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer. Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegration
aPyridine-H (α to N)~8.5Doublet1H
b, cPyridine-H~7.2 - 7.8Multiplets2H
dPyridine-H~7.0 - 7.2Multiplet1H
ePy-CH (OH)-~4.8Triplet/Doublet of doublets1H
f-CH₂ -NH-~2.8 - 3.0Multiplet2H
g-NH-CH₂ -CH₃~2.6Quartet2H
h-NH-CH₂-CH₃ ~1.1Triplet3H
i-OH Variable (2-5)Broad Singlet (exchangeable)1H
j-NH Variable (1-4)Broad Singlet (exchangeable)1H

Causality: The pyridine protons are deshielded and appear in the aromatic region, with the proton alpha to the nitrogen (position 6) being the most downfield.[7] The methine proton (e) is deshielded by both the pyridine ring and the hydroxyl group. Protons on carbons adjacent to nitrogen (f, g) are also deshielded.[4] The broad signals for OH and NH protons are due to chemical exchange and their signals will disappear upon D₂O exchange.[4]

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted δ (ppm)
Pyridine C (α to N)~160
Pyridine C (other)~120-140
Py-C H(OH)-~70-75
-C H₂-NH-~50-55
-NH-C H₂-CH₃~45-50
-NH-CH₂-C H₃~15

Causality: Carbons directly attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. Aromatic carbons also resonate in a characteristic downfield region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or GC-MS, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Interpretation

Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol

  • Molecular Ion (M⁺•): A peak is expected at m/z = 180. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[4]

  • Key Fragmentation Pathways: Alpha-cleavage is the most common fragmentation pathway for amines and alcohols.[4][8]

    • Cleavage A (next to N and Py): Loss of an ethylamino-methyl radical (•CH₂NHCH₂CH₃) to give a pyridin-2-yl-methanol cation at m/z = 108 .

    • Cleavage B (next to O): Loss of the pyridine ring to give a fragment at m/z = 102 .

    • Cleavage C (next to N): Loss of an ethyl radical (•CH₂CH₃) from the N-ethyl group is a dominant fragmentation for amines, leading to a resonance-stabilized ion at m/z = 151 .[4]

    • Cleavage D (next to N): Loss of the largest alkyl group attached to the nitrogen is often preferred. Cleavage of the C-C bond adjacent to the nitrogen can result in a fragment at m/z = 72 .

m/zPossible Fragment Ion
180[C₁₀H₁₆N₂O]⁺• (Molecular Ion)
151[M - CH₂CH₃]⁺
108[Py-CH=OH]⁺
102[HO-CH-CH₂-NH-CH₂CH₃]⁺
78[C₅H₄N]⁺ (Pyridine ring)
72[CH₂=N⁺H-CH₂CH₃]

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information IR IR Spectroscopy Func_Groups Functional Groups (-OH, -NH, Py) IR->Func_Groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) C_H_Framework Carbon-Hydrogen Framework (Connectivity, Environment) NMR->C_H_Framework MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Frag_Pattern Fragmentation Pattern MS->Frag_Pattern Structure Proposed Structure of This compound Func_Groups->Structure C_H_Framework->Structure Mol_Weight->Structure Frag_Pattern->Structure

Caption: Workflow for structural elucidation.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. The predicted data presented in this guide serves as a benchmark for researchers synthesizing or analyzing this compound. IR spectroscopy will confirm the presence of the key hydroxyl, amine, and aromatic functional groups. NMR spectroscopy will elucidate the precise connectivity and arrangement of the carbon-hydrogen skeleton. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. This integrated approach ensures the unequivocal confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • ResearchGate. Full scan spectra and fragmentation patterns of ethanolamine and CME. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Accent Journal of Economics Ecology & Engineering. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Available at: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • MDPI. (2007). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 12(10), 2327-2340. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Manitoba. Mass Spectrometry: Fragmentation. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubMed. (2002). A convenient synthesis of 2-(alkylamino)pyridines. J Org Chem, 67(14), 4965-7. Available at: [Link]

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An In-Depth Technical Guide to 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and Its Potential Isomers: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nomenclature of a Novel Pyridinyl Amino Alcohol

The chemical name 2-(ethylamino)-2-(pyridin-2-yl)ethanol designates a specific chiral amino alcohol. However, this nomenclature is not widely represented in chemical literature, suggesting it may be a novel compound or a less common derivative of a known active scaffold. For researchers and drug development professionals, precise structural identification is paramount. This guide will first disambiguate the specified name from structurally related, and more commonly documented, isomers. Subsequently, it will provide a comprehensive technical overview of plausible synthetic routes, purification protocols, and characterization methodologies for the titular compound, drawing upon established chemical principles and analogous reactions.

The core structure combines a pyridine ring, a secondary amine, and a primary alcohol, making it a molecule of interest for medicinal chemistry, catalysis, and coordination chemistry. The term "this compound" implies an ethanol backbone where both the ethylamino and pyridin-2-yl groups are attached to the second carbon atom. This guide will focus on this specific structure while acknowledging other potential isomers that researchers might encounter.

A number of related compounds with similar naming conventions but different structures are cataloged in chemical databases. It is crucial to distinguish the target compound from these isomers to ensure accurate research and development.

Compound NameCAS NumberMolecular FormulaKey Structural Difference
2-(pyridin-2-ylmethylamino)ethanol6636-71-1C8H12N2OPyridin-2-yl group is on a methyl substituent of the amine.
2-Amino-1-pyridin-2-yl-ethanol89943-14-6C7H10N2OAmino group is on C1, pyridin-2-yl group is on C1. Lacks the N-ethyl group.
2-(Pyridin-2-ylamino)ethanol89943-04-4C7H10N2OPyridin-2-yl group is directly attached to the nitrogen. Lacks the N-ethyl group.
2-(N-Methyl-N-(2-pyridyl)amino)ethanol122321-04-4C8H12N2ON-methyl instead of N-ethyl, and pyridin-2-yl is directly on the nitrogen.
2-(2-pyridyl)ethanol103-74-2C7H9NOLacks the ethylamino group.

This guide will proceed with the hypothesis that the target molecule is the specific, and likely novel, this compound.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical control if a specific enantiomer is required. Two plausible and robust synthetic strategies are outlined below:

Methodology 1: Grignard Reaction with a Nitrone Intermediate

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1][2] In this approach, a pyridin-2-yl Grignard reagent, prepared from 2-bromopyridine and magnesium, can be reacted with a suitable electrophile. A plausible route involves the use of a nitrone derived from N-ethylglyoxal.

The rationale for this multi-step synthesis is the reliable formation of the key C-C bond between the pyridine ring and the ethanol backbone. The subsequent reduction of the nitrone furnishes the desired amino alcohol.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nitrone Formation cluster_2 Step 3: C-C Bond Formation & Reduction 2-Bromopyridine 2-Bromopyridine Mg_metal Mg / Dry Ether 2-Bromopyridine->Mg_metal Reaction Grignard_Reagent 2-Pyridylmagnesium bromide Mg_metal->Grignard_Reagent Formation Intermediate Adduct Grignard_Reagent->Intermediate Attack Glyoxal Glyoxal Nitrone N-Ethylglyoxal Nitrone Glyoxal->Nitrone Ethylhydroxylamine Ethylhydroxylamine Ethylhydroxylamine->Nitrone Nitrone->Intermediate Reaction with Reduction Reducing Agent (e.g., NaBH4) Intermediate->Reduction Quench & Reduce Product 2-(Ethylamino)-2- (pyridin-2-yl)ethanol Reduction->Product

Caption: Workflow for the Grignard synthesis of the target compound.

Methodology 2: Reductive Amination of an α-Hydroxy Ketone

Reductive amination is a versatile method for forming amines from carbonyl compounds.[3][4] This pathway would involve the reaction of an α-hydroxy ketone, 2-hydroxy-1-(pyridin-2-yl)ethan-1-one, with ethylamine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.

This method is often preferred for its operational simplicity and the use of milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.[3]

Reductive_Amination cluster_0 Step 1: Starting Material cluster_1 Step 2: Imine Formation cluster_2 Step 3: Reduction Start_Material 2-Hydroxy-1-(pyridin-2-yl)ethan-1-one Imine Intermediate Imine Start_Material->Imine Ethylamine Ethylamine (EtNH2) Ethylamine->Imine Product 2-(Ethylamino)-2- (pyridin-2-yl)ethanol Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Workflow for the reductive amination synthesis pathway.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize concentrations, temperatures, and reaction times based on laboratory-scale experiments.

Protocol 1: Synthesis via Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), place magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting solution of 2-pyridylmagnesium bromide to 0 °C.[5]

  • Reaction with Nitrone: Prepare the N-ethylglyoxal nitrone separately. To a stirred solution of the nitrone (1.0 eq) in anhydrous THF at -78 °C, add the prepared Grignard reagent dropwise.

  • Work-up and Reduction: Allow the reaction to stir for several hours at low temperature, then warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers and add sodium borohydride (NaBH4) (1.5 eq) portion-wise to reduce the intermediate.

  • Purification: After reduction is complete, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in methanol. Add ethylamine (1.5 eq, typically as a solution in THF or water) and a catalytic amount of acetic acid.

  • Imine Formation and Reduction: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Then, add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water. Adjust the pH to basic (pH > 9) with NaOH solution.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Characterization (Hypothetical)

As a novel compound, the exact physicochemical properties of this compound must be determined experimentally. However, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.[6][7]

PropertyPredicted Value / Key Features
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Appearance Likely a pale yellow oil or low-melting solid
1H NMR - Aromatic protons of the pyridine ring (~7.0-8.5 ppm).- A multiplet for the CH proton at C2.- Diastereotopic protons for the CH2OH group at C1.- Signals for the ethyl group (quartet and triplet).- Broad signals for the OH and NH protons (exchangeable with D2O).
13C NMR - Aromatic carbons of the pyridine ring (~120-160 ppm).- Signal for the C2 carbon bearing the amino and pyridyl groups.- Signal for the C1 carbon of the ethanol backbone.- Signals for the two carbons of the ethyl group.
Mass Spec (ESI+) Expected [M+H]+ ion at m/z 167.1184
IR Spectroscopy - Broad O-H and N-H stretching bands (~3300-3400 cm-1).- C-H stretching bands (~2800-3000 cm-1).- C=N and C=C stretching from the pyridine ring (~1400-1600 cm-1).- C-O stretching band (~1050-1150 cm-1).

Potential Applications and Future Research

The trifunctional nature of this compound makes it a promising candidate for several fields of research:

  • Drug Development: The pyridyl-amino-alcohol motif is present in various biologically active molecules. This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents, potentially targeting neurological or cardiovascular systems.

  • Coordination Chemistry: The pyridine nitrogen and the secondary amine can act as bidentate ligands for transition metals. The resulting metal complexes could have applications in catalysis or as imaging agents.

  • Asymmetric Catalysis: As a chiral molecule, its enantiomerically pure forms could be used as chiral ligands or catalysts in asymmetric synthesis, a critical technology in modern drug manufacturing.

Future research should focus on the efficient, stereoselective synthesis of this compound, a thorough investigation of its biological activity through in vitro and in vivo screening, and an exploration of its properties as a ligand in coordination chemistry.

Conclusion

While the name this compound is not associated with a widely available chemical, this guide provides a robust framework for its synthesis and characterization. By leveraging established synthetic methodologies such as the Grignard reaction and reductive amination, researchers can access this novel compound. The detailed protocols and predicted characterization data serve as a valuable starting point for further investigation. The unique combination of functional groups suggests that this molecule holds significant potential for applications in medicinal chemistry and beyond, warranting its exploration by the scientific community.

References

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  • GRIGNARD REAGENTS. (n.d.). Retrieved from [Link]

  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. (n.d.). Journal of Chemical Research, Synopses. Retrieved from [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Ethyl-2-Amino-1-(hetarylamido)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-Dihydro-1H-Pyrrole-3-Carboxylates, the Study of their Antioxidant Activity, and the Ouantum Chemical Estimation of their Electronic Parameters. (n.d.). ResearchGate. Retrieved from [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • amines as nucleophiles. (n.d.). Chemguide. Retrieved from [Link]

  • 23.2. Preparation of Amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • Ethylamine Properties, Reactions, and Applications. (n.d.). Safrole. Retrieved from [Link]

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Physical characteristics of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and its Structural Analogs

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical characteristics of the novel compound this compound. Due to the absence of published empirical data for this specific molecule, this document employs a first-principles approach, grounded in structural analysis and comparative data from well-characterized structural isomers and analogs. We present a detailed examination of key analogs, including 2-Amino-1-pyridin-2-yl-ethanol and 2-(Ethylamino)ethanol, to build a predictive framework for the target compound's properties such as molecular weight, boiling point, solubility, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these physical characteristics, offering a self-validating system for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction and Structural Elucidation of the Target Compound

The compound this compound is a unique amino alcohol featuring a chiral center at the C2 position, which bears four distinct substituents: a hydroxyl group, an ethylamino group, a pyridin-2-yl group, and a hydrogen atom. The presence of a pyridine ring, a secondary amine, and a hydroxyl group within a compact structure suggests its potential as a versatile building block in pharmaceutical and agrochemical synthesis.[1] The combination of a basic nitrogen in the pyridine ring and the secondary amine, along with the hydrogen-bonding capability of the hydroxyl group, is expected to govern its physical and chemical behavior.

Given the lack of direct experimental data in the public domain for this compound, this guide will first deduce its expected properties based on its constituent functional groups. Subsequently, we will analyze empirical data from closely related analogs to substantiate these predictions.

Figure 1: Structure of this compound.

Predictive Analysis of Physicochemical Properties

The molecular structure (Figure 1) allows for a predictive assessment of the compound's core physical characteristics.

  • Molecular Formula and Weight: The chemical formula is C₉H₁₄N₂O, yielding a molecular weight of 166.22 g/mol .

  • Polarity and Solubility: The presence of O-H and N-H moieties enables strong hydrogen bonding, both as a donor and acceptor. The pyridine nitrogen further acts as a hydrogen bond acceptor. This high polarity suggests significant solubility in polar protic solvents like water and ethanol, and limited solubility in non-polar solvents such as hexane.[2]

  • Boiling and Melting Point: Extensive hydrogen bonding typically leads to a higher energy requirement to overcome intermolecular forces. Therefore, this compound is expected to be a liquid or low-melting solid at room temperature with a relatively high boiling point, likely exceeding 200°C.

  • Acidity/Basicity: The compound possesses two basic centers: the secondary amine and the pyridine nitrogen. The ethylamino group is expected to be the more basic of the two.

Comparative Analysis with Structural Analogs

To refine our predictions, we will examine the known physical properties of several structural analogs.

Analog 1: 2-Amino-1-pyridin-2-yl-ethanol

This compound is a structural isomer of our target, differing by the positions of the amino and pyridin-2-yl groups. It features a primary amine instead of a secondary one.

Figure 3: Structure of 2-(Ethylamino)ethanol.

PropertyValueSource
CAS Number 110-73-6[3][4][5][6]
Molecular Formula C₄H₁₁NO[3][4][5]
Molecular Weight 89.14 g/mol [3][5]
Appearance Colorless liquid[3]
Odor Amine-like[3]
Boiling Point 167 °C[6]
Density 0.914 g/cm³[6]
Flash Point 160 °F (71 °C)[3]
Solubility Soluble in water[3]

Insight: The high boiling point (167°C) for a relatively small molecule underscores the significant effect of hydrogen bonding from the N-H and O-H groups. [6]The addition of a bulky, polar pyridine ring to this structure in our target compound would be expected to further increase the boiling point and melting point due to increased molecular weight and potential for π-π stacking interactions.

Analog 3: 2-(2-pyridyl)ethanol

This analog possesses the pyridin-2-yl and ethanol groups but lacks the amino substituent, providing insight into the properties conferred by the pyridine-ethanol portion of the molecule.

Figure 4: Structure of 2-(2-pyridyl)ethanol.

PropertyValueSource
CAS Number 103-74-2[7][8]
Molecular Formula C₇H₉NO[2][7][9]
Molecular Weight 123.15 g/mol [2][7][9]
Appearance Clear to slightly yellow liquid[2]
Boiling Point 235-238 °C[10]
Melting Point -7.8 °C[7][8]
Density 1.091 - 1.093 g/cm³[8][10]
Solubility Miscible with water; soluble in alcohol, chloroform[2][7][10]

Insight: The very high boiling point and miscibility with water demonstrate the powerful influence of the hydroxyl group and the pyridine nitrogen on the molecule's intermolecular forces. [10]This strongly supports the prediction of a high boiling point and good polar-solvent solubility for our target compound.

Standard Operating Procedures for Empirical Characterization

For any newly synthesized compound such as this compound, rigorous physical characterization is paramount. The following protocols provide a validated framework for this process.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.

Protocol:

  • Ensure the sample is completely dry by holding it under a high vacuum for several hours.

  • Load a small amount of the powdered sample into a capillary tube, ensuring packing to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to approximately 15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting range is reported as T₁-T₂.

Melting_Point_Workflow start Start: Dry Sample load Load Capillary Tube start->load insert Insert into Apparatus load->insert heat_fast Rapid Heat to T_expected - 15°C insert->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow record_T1 Record T₁ (First Liquid) heat_slow->record_T1 record_T2 Record T₂ (All Liquid) record_T1->record_T2 end End: Report T₁-T₂ record_T2->end

Figure 5: Workflow for Melting Point Determination.

Spectroscopic Confirmation

Causality: Spectroscopic methods provide unambiguous confirmation of the chemical structure. Each technique probes different aspects of the molecule's composition and connectivity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Used to identify the number and type of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the methine proton at C2, the methylene protons of the ethyl and ethanol groups, and the methyl protons. The N-H and O-H protons may appear as broad singlets.

  • ¹³C NMR: Used to identify the number of unique carbon environments. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Causality: FTIR identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Protocol:

  • For a liquid sample, place a single drop between two KBr or NaCl plates.

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in the FTIR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify key absorption bands:

    • Broad peak ~3300-3500 cm⁻¹ (O-H stretch)

    • Medium peak ~3300-3400 cm⁻¹ (N-H stretch)

    • Peaks ~2850-2960 cm⁻¹ (C-H aliphatic stretch)

    • Peaks ~1580-1600 cm⁻¹ (C=C and C=N aromatic ring stretch)

4.2.3. Mass Spectrometry (MS) Causality: MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.

Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ for ESI) to confirm the molecular weight (expected m/z ≈ 167.118).

  • Analyze the fragmentation pattern to further corroborate the proposed structure.

Conclusion

While direct experimental data for this compound remains elusive, a robust, predictive profile of its physical characteristics can be constructed through careful structural analysis and comparison with known analogs. The presence of strong hydrogen-bonding functional groups and a polar pyridine ring indicates that the compound is likely a high-boiling liquid or low-melting solid with good solubility in polar solvents. This in-depth guide provides not only a scientifically-grounded prediction of these properties but also the necessary, validated experimental workflows for their empirical confirmation by researchers in the field.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81135, Ethanol, 2-((2-pyridinylmethyl)amino)-. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved January 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylamino)-. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Pyridineethanol. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3853779, 2-(2-Amino-1-hydroxyethyl)pyridine. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). 2-(2-Pyridyl)ethanol. Retrieved January 19, 2026, from [Link]

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A Comprehensive Technical Guide to the Solubility Profile of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pre-formulation stage of drug development is critical for establishing the physicochemical properties of a new chemical entity (NCE). Among these, solubility is a paramount characteristic that influences bioavailability, manufacturability, and the ultimate therapeutic success of a drug candidate. This guide provides an in-depth analysis of the anticipated solubility profile of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, a molecule of interest in medicinal chemistry. Due to the current absence of publicly available experimental solubility data for this specific compound, this whitepaper will first establish a theoretical solubility profile based on its structural components. Subsequently, it will detail the rigorous, step-by-step experimental protocols required to empirically determine and validate its solubility in various pharmaceutically relevant solvents. This document is intended to serve as a comprehensive manual for researchers and formulation scientists tasked with characterizing this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Aqueous solubility, in particular, is a gatekeeper for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable absorption, therapeutic inefficacy, and ultimately, the failure of a promising drug candidate.

The subject of this guide, this compound, is a molecule that combines several functional groups which are expected to significantly influence its solubility. Understanding this profile is not merely an academic exercise; it is a crucial step in de-risking the development process and enabling rational formulation design. This guide will provide the theoretical framework and the practical, field-proven methodologies to comprehensively characterize the solubility of this molecule.

Theoretical Solubility Profile of this compound

The chemical structure of this compound—featuring a pyridine ring, a secondary amine, and a hydroxyl group—suggests a nuanced solubility behavior that will be highly dependent on the pH and polarity of the solvent.

Structural Analysis and Predicted Behavior
  • Pyridine Ring: The pyridine moiety is a weak base. The nitrogen atom in the ring can be protonated in acidic conditions, forming a pyridinium cation. This ionization will dramatically increase the molecule's affinity for polar solvents, particularly water.

  • Ethylamino Group: The secondary amine is also basic and will be protonated in acidic to neutral pH ranges, forming a positively charged ammonium group. This contributes significantly to aqueous solubility.

  • Hydroxyl Group: The ethanol backbone contains a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in protic polar solvents like water and alcohols.

  • Combined Effect: The presence of two basic centers (the pyridine nitrogen and the ethylamino nitrogen) and a polar hydroxyl group suggests that this compound will exhibit its highest solubility in acidic aqueous solutions due to the formation of highly polar protonated species. Conversely, in basic solutions, the molecule will be in its neutral, less polar form, leading to lower aqueous solubility. In non-polar organic solvents, the opposite trend is expected, with the neutral form exhibiting higher solubility.

This pH-dependent solubility is a critical factor for oral drug delivery, as the pH of the gastrointestinal tract varies from highly acidic in the stomach to slightly alkaline in the small intestine.

Ionization States and their Impact on Solubility

The ionization state of this compound is a direct function of the surrounding pH. This relationship can be visualized as follows:

G cluster_0 Low pH (Acidic) cluster_1 Mid pH (Near Neutral) cluster_2 High pH (Basic) low_pH Highly Soluble Diprotonated Cation mid_pH Soluble Monoprotonated Cation low_pH->mid_pH Increase pH high_pH Poorly Soluble Neutral Molecule mid_pH->high_pH Increase pH

Caption: Predicted effect of pH on the ionization and solubility of this compound.

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of the solubility of this compound. These methods are designed to be robust and provide the high-quality data necessary for regulatory submissions and formulation development.

Materials and Equipment
  • This compound (purity >99%)

  • HPLC or UPLC system with a UV detector

  • Analytical balance (readable to 0.01 mg)

  • pH meter

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • Vortex mixer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Purified water (Type I)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400, hexane)

Experimental Workflow: An Overview

The general workflow for determining equilibrium solubility is a multi-step process designed to ensure that a true equilibrium is reached and accurately measured.

G A Add excess compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (HPLC/UPLC) C->D E Determine solubility D->E

Caption: General experimental workflow for equilibrium solubility determination.

Protocol 1: Thermodynamic Equilibrium Solubility in Aqueous Buffers

This protocol determines the solubility at various pH values, simulating the conditions of the gastrointestinal tract.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) according to USP standards.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. "Excess" is determined by visual inspection of undissolved solid. A good starting point is 10-20 mg/mL.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A time-point study should be conducted initially to confirm the time to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.

  • Quantification: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.

Protocol 2: Solubility in Organic and Co-solvents

This protocol is essential for developing liquid formulations or for understanding the compound's behavior in manufacturing processes.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of pharmaceutically acceptable organic solvents and co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Equilibration and Analysis: Follow the same procedure as described in Protocol 1 (steps 2-6), substituting the aqueous buffers with the selected organic or co-solvents. Adjustments to the HPLC/UPLC method may be necessary depending on the solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvent systems.

Solvent System pH (for aqueous) Temperature (°C) Predicted Solubility (mg/mL)
Simulated Gastric Fluid1.237> 10
Acetate Buffer4.5371 - 10
Simulated Intestinal Fluid6.837< 1
Water~7.025< 1
EthanolN/A25> 50
Propylene GlycolN/A25> 50
PEG 400N/A25> 50
HexaneN/A25< 0.1
Note: The "Predicted Solubility" values are hypothetical and must be replaced with experimentally determined data.

The expected results would show a significant decrease in aqueous solubility as the pH increases. High solubility is anticipated in polar organic solvents like ethanol and glycols, while poor solubility is expected in non-polar solvents like hexane. This profile suggests that for oral delivery, formulations that can handle the transition from the acidic stomach to the more neutral small intestine will be crucial. This might involve the use of enabling technologies such as amorphous solid dispersions or salt forms.

Conclusion and Future Directions

The solubility of an active pharmaceutical ingredient is a cornerstone of successful drug development. For this compound, a theoretical analysis based on its chemical structure strongly indicates a pH-dependent aqueous solubility profile and good solubility in polar organic solvents. The experimental protocols detailed in this guide provide a robust framework for empirically determining this critical parameter.

The data generated from these studies will be instrumental in guiding formulation strategies, selecting appropriate dosage forms, and ensuring the development of a safe and effective therapeutic product. It is imperative that these foundational studies are conducted with the rigor and scientific integrity outlined herein.

References

  • PubChem. Ethanol, 2-((2-pyridinylmethyl)amino)-. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 2-Pyridineethanol. [Link]

  • PubChem. 2-(Ethylamino)ethanol. National Center for Biotechnology Information. [Link]

The Criticality of Chirality: An In-depth Technical Guide to the Stereochemistry of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety. Molecules with identical chemical formulas but different spatial arrangements of atoms, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide delves into the core principles of chirality and stereochemistry through the lens of a specific, chiral molecule: 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. While this compound may represent a novel chemical entity with limited specific literature, this guide will provide a comprehensive, principled approach to its stereochemical investigation. By extrapolating from established methodologies for analogous structures, we will outline a complete workflow from synthesis and chiral resolution to absolute configuration determination and an analysis of the potential pharmacological implications. This document is intended to serve as a robust framework for researchers and drug development professionals encountering novel chiral molecules, emphasizing the causality behind experimental choices and the importance of a self-validating analytical system.

Introduction: The Imperative of Stereochemical Elucidation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology.[2] The two non-superimposable mirror images of a chiral molecule are called enantiomers.[3] While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems—such as receptors, enzymes, and other proteins—can differ significantly.[2] This can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[1]

The U.S. Food and Drug Administration (FDA) has long recognized the importance of stereochemistry in drug development, issuing guidance that emphasizes the need to characterize the individual stereoisomers of a new drug substance.[4][5][6] The policy encourages the development of single enantiomers, known as "chiral switches," where feasible, to optimize therapeutic outcomes.[1] Therefore, a rigorous investigation of the stereochemistry of any new chiral drug candidate is a regulatory and scientific necessity.

This guide will use this compound as a model to illustrate the critical steps in a comprehensive stereochemical evaluation.

The Molecular Architecture of this compound

The chemical name this compound describes a molecule with a distinct structure and a single chiral center.

  • Structure: The molecule consists of an ethanol backbone. At the C2 position, it is substituted with both an ethylamino group (-NHCH₂CH₃) and a pyridin-2-yl group.

  • Chiral Center: The C2 carbon atom is bonded to four different substituents:

    • A hydroxyl group (-OH) (from the ethanol backbone)

    • A hydrogen atom (-H)

    • An ethylamino group (-NHCH₂CH₃)

    • A pyridin-2-yl group

The presence of this chiral center means that this compound can exist as a pair of enantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.

G racemate Racemic this compound ((R)-amine and (S)-amine) diastereomers Mixture of Diastereomeric Salts ((R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate) racemate->diastereomers chiral_acid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) chiral_acid->diastereomers separation Fractional Crystallization (based on differential solubility) diastereomers->separation salt_R Crystallized Diastereomeric Salt ((R)-amine-(R,R)-tartrate) separation->salt_R salt_S Diastereomeric Salt in Solution ((S)-amine-(R,R)-tartrate) separation->salt_S liberation_R Basification salt_R->liberation_R liberation_S Basification salt_S->liberation_S enantiomer_R Enantiopure (R)-amine liberation_R->enantiomer_R enantiomer_S Enantiopure (S)-amine liberation_S->enantiomer_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Formation with (R,R)-Tartaric Acid

  • Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent, such as methanol or ethanol.

  • Addition of Resolving Agent: To the solution, add 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid, for example, (R,R)-tartaric acid. The exact stoichiometry may require optimization. [3][7]3. Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and liberate the free enantiomer.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent and dry the organic layer.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique (see Section 5). The mother liquor can be treated similarly to isolate the other enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and preparative scale separations, chiral HPLC is a powerful and widely used technique. [8]This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. [9]For a molecule containing a pyridine ring and an amino group, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. [10] Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) with different mobile phases.

  • Mobile Phase Optimization: For pyridine-containing compounds, normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile with additives) modes can be effective. [10][11]The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.

  • Parameter Adjustment: Optimize the flow rate, temperature, and mobile phase composition to achieve baseline separation of the two enantiomers.

  • Quantification: Once a suitable method is developed, it can be used to determine the enantiomeric purity of samples by integrating the peak areas of the two enantiomers.

Stereochemical Analysis: Assigning the Absolute Configuration

After separating the enantiomers, it is crucial to determine the absolute configuration (i.e., which enantiomer is R and which is S).

X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a molecule. [12][13][14]This technique requires the formation of a high-quality crystal of one of the pure enantiomers, often as a salt with a heavy atom or as a derivative. The anomalous dispersion of X-rays by the atoms in the crystal allows for the definitive assignment of the R/S configuration. [15]

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)

When suitable crystals cannot be obtained, NMR spectroscopy offers a powerful alternative. The Mosher's acid method is a widely used technique for determining the absolute configuration of chiral alcohols and amines. [16][17]It involves derivatizing the chiral alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. [18][19] The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced based on the shielding/deshielding effects of the phenyl group in the Mosher's ester. [20]

Proton Group Δδ (δS - δR) Inferred Position Relative to Phenyl Group
Protons on one side of the chiral center Positive Shielded

| Protons on the other side of the chiral center | Negative | Deshielded |

Table 1: Expected ¹H NMR chemical shift differences in Mosher's ester analysis.

NMR Spectroscopy with Chiral Shift Reagents

Another NMR-based technique involves the use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃). [21][22]These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the enantiomers to be resolved. This method is particularly useful for determining enantiomeric purity. [23][24]

Pharmacological Implications: Why Stereochemistry Matters

The two enantiomers of this compound, upon interaction with biological systems, should be considered as two distinct chemical entities. [2]It is highly probable that they will exhibit different pharmacological and pharmacokinetic properties. [1]

  • Pharmacodynamics: One enantiomer may have a higher affinity for the target receptor or enzyme, leading to greater potency. The other enantiomer might have a lower affinity, no affinity, or even interact with a different target, potentially causing off-target effects. [25]* Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers can differ. One enantiomer might be metabolized more rapidly than the other, leading to a shorter duration of action. [1][26]* Toxicology: In some cases, one enantiomer is responsible for the therapeutic effects, while the other contributes to the drug's toxicity. [25] Given its structure, which has features common in centrally active agents, it is plausible that this compound could be a candidate for treating CNS disorders. In this context, stereoselectivity is often pronounced. [27]Therefore, the development of a single, therapeutically active enantiomer would be highly desirable to maximize efficacy and minimize potential adverse effects.

Conclusion

The stereochemical investigation of a novel chiral molecule like this compound is a multi-faceted but essential process in modern drug development. This guide has outlined a comprehensive and logical workflow, beginning with the understanding of the molecule's chiral nature, proceeding through its synthesis as a racemate, and detailing robust methods for chiral resolution and the definitive determination of absolute configuration. The causality behind the choice of experimental techniques, from diastereomeric salt formation to advanced spectroscopic methods like Mosher's acid analysis and X-ray crystallography, has been emphasized.

For researchers and drug development professionals, a proactive and thorough approach to stereochemistry is paramount. It enables the selection of the optimal enantiomer for clinical development, leading to safer and more effective medicines. The principles and protocols detailed in this guide provide a solid foundation for the stereochemical characterization of any novel chiral entity, ensuring scientific integrity and aligning with regulatory expectations.

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An In-depth Technical Guide to the Basic Reactivity of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental reactivity of the trifunctional molecule, 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with mechanistic insights to elucidate the compound's chemical behavior. The structure of this guide is dictated by the intrinsic chemical nature of the molecule, focusing on the interplay of its three key functional groups: the secondary ethylamino group, the secondary hydroxyl group, and the pyridin-2-yl moiety.

Molecular Architecture and Electronic Landscape

This compound is a chiral amino alcohol featuring a pyridine ring, which imparts a unique electronic and steric environment. The molecule's reactivity is governed by the nucleophilic and basic nature of the ethylamino group, the nucleophilicity of the hydroxyl group, and the basicity and aromatic character of the pyridine ring. Understanding the electronic distribution is key to predicting its reaction pathways.

Molecule_Structure cluster_0 This compound C1 CH C2 CH2OH C1->C2 N_ethylamino NH(CH2CH3) C1->N_ethylamino Py_ring C5H4 C1->Py_ring N_pyridine N

Caption: Molecular structure of this compound.

Reactivity of the Ethylamino Group

The secondary amine is typically the most reactive nucleophilic and basic site in the molecule under many conditions.

Basicity and Salt Formation

The lone pair of electrons on the nitrogen atom of the ethylamino group readily accepts a proton from acids to form a water-soluble ammonium salt. This is a fundamental acid-base reaction.

Protocol: Salt Formation

  • Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add 1.0 equivalent of a solution of a strong acid (e.g., HCl in diethyl ether) dropwise with stirring.

  • The corresponding ammonium salt will precipitate out of the solution.

  • Isolate the salt by filtration, wash with cold solvent, and dry under vacuum.

N-Alkylation and N-Acylation

As a potent nucleophile, the ethylamino group can undergo alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These reactions are crucial for the synthesis of more complex derivatives.

  • N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) will yield a tertiary amine. Over-alkylation to form a quaternary ammonium salt is possible, especially with excess alkylating agent.

  • N-Acylation: Reaction with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) will form the corresponding amide.

N_Alkylation_Acylation N-Alkylation and N-Acylation Pathways Start This compound Tertiary_Amine N-Alkyl Derivative (Tertiary Amine) Start->Tertiary_Amine N-Alkylation Amide N-Acyl Derivative (Amide) Start->Amide N-Acylation Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Tertiary_Amine Acyl_Halide Acyl Halide (R'-COCl) Acyl_Halide->Amide

Caption: General reaction pathways for N-alkylation and N-acylation.

Formation of Schiff Bases

While the parent compound has a secondary amine, its primary amine analog, 2-amino-2-(pyridin-2-yl)ethanol, is known to react with aldehydes to form Schiff bases.[1] This suggests that derivatives of the title compound where the ethyl group is replaced by a hydrogen would readily undergo this condensation reaction.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a versatile functional group, capable of acting as a nucleophile or undergoing elimination reactions under certain conditions.

O-Acylation and O-Alkylation
  • O-Acylation: The hydroxyl group can be acylated to form esters using acylating agents. This reaction is typically slower than N-acylation. To achieve selective O-acylation, the more reactive amino group must first be protected.

  • O-Alkylation (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) generates a nucleophilic alkoxide, which can then be alkylated with an alkyl halide to form an ether.

Protocol: O-Acetylation (with prior N-protection)

  • Protect the ethylamino group using a suitable protecting group (e.g., Boc anhydride).

  • Dissolve the N-protected compound in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

  • Add acetyl chloride dropwise at 0 °C and allow the reaction to warm to room temperature.

  • Work up the reaction to isolate the O-acetylated, N-protected product.

  • Deprotect the amino group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

Oxidation

The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant is critical to avoid side reactions with the amino and pyridine functionalities.

Reactivity of the Pyridin-2-yl Group

The pyridine ring influences the molecule's overall reactivity and provides an additional site for chemical modification.

Basicity and N-Oxide Formation

The nitrogen atom in the pyridine ring is basic and can be protonated by strong acids. It can also be oxidized to an N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). N-oxide formation can alter the electronic properties of the ring, facilitating certain substitution reactions.

Metal Complexation

The pyridine nitrogen and the ethylamino group can act as bidentate ligands, coordinating with various metal ions to form stable complexes. The hydroxyl group can also participate in coordination. This property is significant in the fields of catalysis and materials science.[1] For instance, related amino-pyridylethanol compounds form complexes with copper(II) and cadmium(II).[2][3]

Metal_Complexation Chelation of a Metal Ion Molecule 2-(Ethylamino)-2- (pyridin-2-yl)ethanol Complex Metal Complex Molecule->Complex Coordination Metal Metal Ion (M+) Metal->Complex Coordination

Caption: Diagram illustrating metal ion chelation.

Stability and Storage

Like many amino alcohols, this compound is expected to be a stable compound under standard laboratory conditions. However, prolonged exposure to air and light should be avoided to prevent potential oxidative degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C).[4]

Synthetic Routes

The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. For example, a common method for producing similar structures involves the reaction of a pyridine derivative with an aldehyde in the presence of a base.[5] Another approach could be the reductive amination of 2-acetylpyridine with ethylamine, followed by reduction of the ketone.

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. Derivatives of similar structures have been investigated for various therapeutic applications:

  • Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[6]

  • Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties.[6]

  • Neurological Disorders: The amino-pyridyl-ethanol scaffold is a key feature in compounds developed for treating neurological disorders.[7]

  • Anticancer Agents: Schiff bases derived from 2-aminopyridine have been explored for their anticancer properties.[8]

Summary of Reactivity

Functional GroupReaction TypeReagents/ConditionsProduct
Ethylamino Acid-BaseStrong Acid (e.g., HCl)Ammonium Salt
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine
N-AcylationAcyl Halide/AnhydrideAmide
Hydroxyl O-AcylationAcyl Halide/Anhydride (with N-protection)Ester
O-AlkylationStrong Base, Alkyl HalideEther
OxidationPCC, Swern, Dess-MartinKetone
Pyridin-2-yl N-Oxidationm-CPBAN-Oxide
Metal ComplexationMetal Salts (e.g., CuCl₂, CdCl₂)Metal Complex

Conclusion

This compound is a molecule with a rich and versatile chemical reactivity profile. The strategic manipulation of its ethylamino, hydroxyl, and pyridin-2-yl functional groups allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. A thorough understanding of its basic reactivity is paramount for its effective utilization in research and development.

References

  • ResearchGate. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Retrieved from [Link]

  • PubMed. (2019, July 1). Reaction of 2-[(2-aminoethyl)amino]ethanol With pyridine-2-carbaldehyde and Complexation of the Products With Cu II and Cd II Along With Docking Studies. Retrieved from [Link]

  • PubChem. 2-(Ethylamino)ethanol. Retrieved from [Link]

  • SpectraBase. 2-([2-(4-Pyridinyl)ethyl]amino)ethanol. Retrieved from [Link]

  • R Discovery. (2019, June 18). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies. Retrieved from [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • PubMed. (2002, July 12). A convenient synthesis of 2-(alkylamino)pyridines. Retrieved from [Link]

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  • OUCI. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII…. Retrieved from [Link]

  • Google Patents. US9365492B2 - 2-(ethylamino)ethanol production method.
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  • ResearchGate. (2008). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]

  • European Patent Office. EP 2910544 A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for the synthesis, purification, and characterization of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, a chiral amino alcohol with significant potential as a versatile intermediate in pharmaceutical development. Pyridine derivatives are foundational scaffolds in modern drug discovery, and their functionalization is key to creating novel therapeutic agents.[1][2] This document outlines a robust protocol for the synthesis via reductive amination, details purification strategies, and establishes a workflow for analytical characterization. The methodologies are designed for researchers, medicinal chemists, and process development scientists, providing both practical steps and the underlying scientific rationale to ensure reproducibility and validation.

Introduction: The Strategic Importance of Pyridinyl Amino Alcohols

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore. When combined with an amino alcohol functionality, as in this compound, the resulting molecule becomes a highly valuable chiral building block.[3] Such intermediates are instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system or acting as enzyme inhibitors.[3][4]

The structure of this compound contains a stereocenter, making it a precursor for enantiomerically pure drugs, where stereochemistry is critical for efficacy and safety. The secondary amine and hydroxyl groups provide two distinct points for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening.[1] This guide provides the foundational chemistry required to reliably produce and validate this high-value intermediate.

Synthesis Protocol: Reductive Amination of 2-Acetylpyridine

The most direct and reliable method for synthesizing this compound is the reductive amination of 2-acetylpyridine. This two-step, one-pot process first involves the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Underlying Mechanism and Rationale

The reaction proceeds via two distinct stages:

  • Imine Formation : 2-Acetylpyridine reacts with ethylamine in a nucleophilic addition-elimination reaction. The amine nitrogen attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields the N-ethyl-1-(pyridin-2-yl)ethan-1-imine intermediate. The reaction is typically favored under mildly acidic or neutral conditions.

  • Hydride Reduction : A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond. NaBH₄ is chosen for its excellent functional group tolerance; it readily reduces imines and ketones but does not affect the pyridine ring. This ensures the integrity of the core scaffold.

Materials and Equipment
Reagents & SolventsEquipment
2-Acetylpyridine (≥98%)Round-bottom flask (250 mL)
Ethylamine (70% solution in water)Magnetic stirrer and stir bar
Sodium Borohydride (NaBH₄, ≥98%)Reflux condenser
Methanol (Anhydrous)Ice bath
Dichloromethane (DCM)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for filtration
Deionized WaterpH paper or meter
Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (e.g., 10.0 g, 82.5 mmol) in anhydrous methanol (100 mL). Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Amine Addition : While stirring, slowly add ethylamine solution (70% in H₂O, ~7.2 mL, 82.5 mmol) to the cooled solution. Rationale: Slow addition and cooling are necessary to control the initial exothermic reaction between the amine and the ketone.

  • Imine Formation : Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC), if desired.

  • Reduction : Re-cool the flask to 0-5 °C in an ice bath. In small portions, carefully add sodium borohydride (e.g., 3.1 g, 82.5 mmol) over 30 minutes. Causality: Portion-wise addition is critical to manage the exothermic reaction and hydrogen gas evolution that occurs as NaBH₄ reacts with the protic solvent (methanol) and the reaction mixture.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours) to ensure complete reduction.

  • Quenching and Solvent Removal : Carefully quench the reaction by slowly adding deionized water (50 mL). Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction : Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Rationale: The product is more soluble in the organic solvent, while inorganic salts (borates) remain in the aqueous phase.[5]

  • Washing and Drying : Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Caption: One-pot reductive amination workflow.

Purification Protocol: Column Chromatography

The crude product typically contains unreacted starting material and minor byproducts. Column chromatography is an effective method for isolating the pure amino alcohol.[6][7]

Rationale for Method Selection

The target compound, this compound, is a polar molecule due to its hydroxyl and amine groups. Silica gel is a suitable stationary phase. A gradient elution using a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol) will effectively separate the components. The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is crucial to prevent the basic amine product from tailing on the acidic silica gel.

Step-by-Step Purification Procedure
  • Prepare Silica Column : Prepare a silica gel slurry in the starting eluent (e.g., 99:1 Ethyl Acetate/TEA). Pack a glass column with the slurry.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution : Begin elution with the starting mobile phase (99:1 Ethyl Acetate/TEA).

  • Gradient Elution : Gradually increase the polarity of the mobile phase by introducing methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate (containing 1% TEA) over several column volumes.

  • Fraction Collection : Collect fractions and monitor them by TLC, staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate (for the alcohol).

  • Isolation : Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized intermediate.

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the pyridine ring protons (δ ~7.2-8.5 ppm), the methine proton (CH-OH), the methylene protons adjacent to the amine and alcohol, and the ethyl group protons. The OH and NH protons will appear as broad singlets.
¹³C NMR Resonances for the pyridine carbons, the carbinol carbon (C-OH, δ ~70 ppm), and the carbons of the N-ethyl group. A full spectrum can be found on spectral databases for similar structures.[8]
IR Spectroscopy Broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching bands (~2850-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1590-1610 cm⁻¹), and a C-O stretching band (~1050-1150 cm⁻¹).[9]
Mass Spec (ESI+) A prominent ion peak corresponding to the protonated molecule [M+H]⁺.
Chromatographic Purity Assessment

Purity should be assessed using High-Performance Liquid Chromatography (HPLC).[10][11]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : A linear gradient, for example, from 5% B to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm and 260 nm (to detect the pyridine ring).

  • Expected Result : A single major peak with a purity of ≥95% for use in subsequent pharmaceutical synthesis steps.

Caption: Analytical workflow for product validation.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles. All operations should be conducted inside a certified chemical fume hood.[14]

  • Chemical Hazards :

    • 2-Acetylpyridine : Flammable and harmful if swallowed.

    • Ethylamine : Corrosive, flammable, and causes severe skin and eye damage.

    • Sodium Borohydride : Reacts with water and acids to produce flammable hydrogen gas. Toxic if swallowed.[15]

    • This compound (Product) : Expected to be harmful if swallowed or absorbed through the skin and to cause skin and eye irritation or burns.[12][13]

  • Handling : Avoid inhalation of vapors and direct contact with skin and eyes.[13] Ensure adequate ventilation. Keep away from heat, sparks, and open flames.[16]

  • First Aid :

    • Skin Contact : Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Disposal : Dispose of all chemical waste in accordance with local, regional, and national regulations. Waste should be considered hazardous.[15]

References

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265. [Link]

  • Bhushan, R., & Kumar, V. (2008). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 68, 869-876. [Link]

  • Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Application Note. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. [Link]

  • Gaspard-Iloughmane, H., & Le Roux, C. (1995). Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. Journal of the American Chemical Society. [Link]

  • Loba Chemie. (2016). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. [Link]

  • NIST. (n.d.). Ethanol, 2-(ethylamino)-. NIST Chemistry WebBook. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. [Link]

  • NIST. (n.d.). Mass Spectrum for Ethanol, 2-(ethylamino)-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 2-(Ethylamino)ethanol - 13C NMR. [Link]

  • Grokipedia. (n.d.). List of purification methods in chemistry. [Link]

  • Coropceanu, E., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • chemeurope.com. (n.d.). List of purification methods in chemistry. [Link]

  • European Patent Office. (2015). EP 2910544 A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. [Link]

  • BioTopics. (n.d.). Chromatography of amino acids. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. [Link]

  • Google Patents. (2016). US9365492B2 - 2-(ethylamino)ethanol production method.
  • Kelly, T. R., & Kim, M. H. (2002). A convenient synthesis of 2-(alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965-4967. [Link]

  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(19), 3563. [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

Sources

Application Notes and Protocols for Pyridine-Ethanolamine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for the specific compound 2-(Ethylamino)-2-(pyridin-2-yl)ethanol did not yield sufficient public data for a detailed technical guide. This document has therefore been expertly curated to focus on a closely related and structurally significant analogue, 2-Amino-1-pyridin-2-yl-ethanol . This compound serves as a versatile and well-documented building block in medicinal chemistry, embodying the core structural motifs of the original query. The principles, protocols, and applications discussed herein are broadly applicable to the chemical class of pyridine-ethanolamines and provide a robust framework for their utilization in drug discovery.

Introduction: The Strategic Value of the Pyridine-Ethanolamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its heteroaromatic nature allows it to act as a hydrogen bond acceptor and engage in π-stacking interactions, while also influencing the aqueous solubility and metabolic stability of a molecule.[2] When combined with an ethanolamine side chain, as in the case of 2-Amino-1-pyridin-2-yl-ethanol, the resulting scaffold offers a rich array of synthetic handles and three-dimensional diversity. This makes it a valuable starting point for the synthesis of complex molecules targeting a wide range of biological systems.[3]

2-Amino-1-pyridin-2-yl-ethanol, in particular, has been identified as a key intermediate in the development of therapeutic agents, especially those targeting neurological disorders.[3] The primary amine and secondary alcohol provide reactive sites for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Compound Profile: 2-Amino-1-pyridin-2-yl-ethanol
Synonyms 2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine
CAS Number 89943-14-6
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Appearance Pale yellow solid
Key Features Chiral center, primary amine, secondary alcohol, pyridine ring
Primary Application Intermediate in pharmaceutical and agrochemical synthesis.[3]

Synthetic Strategy and Workflow

The synthesis of pyridine-ethanolamine derivatives often involves the condensation of a pyridine aldehyde or ketone with an appropriate amine-containing nucleophile, followed by reduction. The following diagram illustrates a generalized synthetic workflow starting from a pyridine derivative to generate a library of analogues for screening.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Biological Screening Pyridine_Aldehyde Pyridine-2-carboxaldehyde Nucleophilic_Addition Nucleophilic Addition (e.g., with Trimethylsilyl cyanide) Pyridine_Aldehyde->Nucleophilic_Addition Reduction Reduction (e.g., with LiAlH4 or NaBH4) Nucleophilic_Addition->Reduction Core_Scaffold 2-Amino-1-pyridin-2-yl-ethanol Reduction->Core_Scaffold Acylation N-Acylation (Amide formation) Core_Scaffold->Acylation Alkylation N-Alkylation (Secondary/Tertiary Amine formation) Core_Scaffold->Alkylation Sulfonylation N-Sulfonylation (Sulfonamide formation) Core_Scaffold->Sulfonylation Compound_Library Diverse Compound Library Acylation->Compound_Library Alkylation->Compound_Library Sulfonylation->Compound_Library HTS High-Throughput Screening (e.g., Receptor Binding Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification

Caption: Synthetic workflow for generating a compound library from 2-Amino-1-pyridin-2-yl-ethanol.

Application in Neurological Drug Discovery: A Hypothetical Pathway

Derivatives of 2-Amino-1-pyridin-2-yl-ethanol are particularly relevant for developing drugs that target neurological disorders.[3] Let's consider a hypothetical scenario where a synthesized analogue, "Compound X," is designed to modulate a G-protein coupled receptor (GPCR) implicated in a neurodegenerative disease.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound_X Compound X (Antagonist) GPCR Target GPCR Compound_X->GPCR Binds and blocks G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Prevents activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production blocked Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade No activation Cellular_Response Pathological Cellular Response Kinase_Cascade->Cellular_Response Inhibition

Caption: Hypothetical mechanism of action for a drug derived from the pyridine-ethanolamine scaffold.

Experimental Protocols

The following protocols are representative examples of how 2-Amino-1-pyridin-2-yl-ethanol can be utilized in a medicinal chemistry workflow.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol describes a standard procedure for acylating the primary amine of 2-Amino-1-pyridin-2-yl-ethanol to form an amide. This is a common step in library synthesis to explore the impact of different substituents on biological activity.

Objective: To synthesize N-(1-hydroxy-2-(pyridin-2-yl)ethyl)benzamide.

Materials:

  • 2-Amino-1-pyridin-2-yl-ethanol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-Amino-1-pyridin-2-yl-ethanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA to the solution and stir for 5 minutes.

  • Add benzoyl chloride dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Choices:

  • Anhydrous DCM: Prevents hydrolysis of the reactive acyl chloride.

  • TEA or DIPEA: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • 0 °C reaction start: Controls the initial exothermic reaction between the amine and the highly reactive acyl chloride.

  • Aqueous workup: Removes the amine salt and any remaining water-soluble reagents.

Protocol 2: In Vitro GPCR Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a newly synthesized derivative for a target GPCR.

Objective: To determine the binding affinity of a test compound for a specific GPCR expressed in a cell membrane preparation.

Materials:

  • Cell membrane preparation expressing the target GPCR.

  • Radioligand (e.g., [³H]-labeled known antagonist) with high affinity for the target receptor.

  • Test compound (synthesized derivative of 2-Amino-1-pyridin-2-yl-ethanol) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding (NSB) control (a high concentration of a non-labeled known ligand).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound dilutions (or buffer for total binding, or NSB control for non-specific binding)

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membrane preparation.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation System:

  • Total vs. Non-specific Binding: The difference between these two values defines the specific binding window, ensuring the assay is sensitive.

  • Reference Compound: A known inhibitor should be run in parallel to validate the assay performance on that day.

  • Cheng-Prusoff Correction: This calculation provides a more accurate measure of affinity by accounting for the concentration of the radioligand used.

Conclusion

The 2-Amino-1-pyridin-2-yl-ethanol scaffold is a powerful tool in the arsenal of the medicinal chemist. Its inherent structural features and synthetic tractability provide a solid foundation for the generation of novel chemical entities. By leveraging the protocols and understanding the strategic value of this building block, researchers can efficiently navigate the early stages of drug discovery, from library synthesis to hit identification and lead optimization.

References

  • Benchchem. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8.
  • Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Sahu, D., Sreekanth, P., et al. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.
  • Loba Chemie. 2-(ETHYLAMINO) ETHANOL For Synthesis.
  • Al-Zaydi, K. M.
  • ResearchGate.

Sources

Application Note & Protocol: Synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 2-(ethylamino)-2-(pyridin-2-yl)ethanol and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Two primary, robust synthetic strategies are presented: the ring-opening of 2-(pyridin-2-yl)oxirane with ethylamine and the reductive amination of a 2-pyridyl ketone precursor. This guide offers in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis of the methodologies to aid researchers in selecting the most suitable approach for their specific needs. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Pyridyl-Ethanolamine Scaffolds

The 2-amino-1-phenylethanol backbone and its heterocyclic analogs, such as the 2-(pyridin-2-yl)ethanolamine scaffold, are privileged structures in medicinal chemistry.[1] These motifs are present in a wide array of biologically active molecules and pharmaceuticals. The strategic placement of a pyridine ring introduces unique physicochemical properties, including altered basicity, hydrogen bonding capabilities, and potential for metal chelation, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Consequently, the development of efficient and scalable synthetic routes to access derivatives such as this compound is of paramount importance for the exploration of new chemical space in drug discovery.

This application note details two primary synthetic pathways, providing researchers with versatile options for accessing the target compound and its analogs.

Overview of Synthetic Strategies

Two principal and well-established synthetic methodologies are presented for the synthesis of this compound derivatives. The choice between these routes may depend on the availability of starting materials, desired scale, and stereochemical considerations.

  • Strategy A: Epoxide Ring-Opening. This is a classic and highly effective method for the synthesis of β-amino alcohols.[2] It involves the nucleophilic attack of an amine on an epoxide ring. In this case, 2-(pyridin-2-yl)oxirane is reacted with ethylamine. The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.[3]

  • Strategy B: Reductive Amination. This powerful and versatile one-pot reaction combines a carbonyl compound with an amine in the presence of a reducing agent to form a new amine.[4] For the synthesis of the target compound, a suitable 2-pyridyl ketone precursor would be reacted with ethylamine and a reducing agent. This method is widely used in the synthesis of chiral amines and amino alcohols.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes.

Synthetic_Pathways cluster_A Strategy A: Epoxide Ring-Opening cluster_B Strategy B: Reductive Amination A_start 2-(Pyridin-2-yl)oxirane A_reagent + Ethylamine A_start->A_reagent A_product 2-(Ethylamino)-2- (pyridin-2-yl)ethanol A_reagent->A_product B_start 2-Pyridyl Ketone Precursor B_reagents + Ethylamine + Reducing Agent B_start->B_reagents B_product 2-(Ethylamino)-2- (pyridin-2-yl)ethanol B_reagents->B_product

Caption: Overview of the two primary synthetic routes.

Detailed Protocols and Methodologies

Strategy A: Synthesis via Epoxide Ring-Opening

This approach is predicated on the successful synthesis of the key intermediate, 2-(pyridin-2-yl)oxirane.

This intermediate can be prepared from 2-vinylpyridine through epoxidation.

  • Materials: 2-vinylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-vinylpyridine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution over 30 minutes. The slow addition is crucial to control the exothermic reaction.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyridin-2-yl)oxirane. This product can often be used in the next step without further purification.

The ring-opening of epoxides with amines is a well-established method for forming β-amino alcohols.[6]

  • Materials: 2-(pyridin-2-yl)oxirane, ethylamine (as a solution in a suitable solvent like ethanol or THF, or as a neat liquid), ethanol or tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the crude 2-(pyridin-2-yl)oxirane (1 equivalent) in ethanol or THF in a pressure-resistant vessel.

    • Add ethylamine (2-3 equivalents) to the solution. The excess ethylamine serves as both a nucleophile and a base.

    • Seal the vessel and heat the reaction mixture to 50-70 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Epoxide_Ring_Opening_Mechanism epoxide 2-(Pyridin-2-yl)oxirane intermediate Transition State epoxide->intermediate Nucleophilic Attack by Ethylamine ethylamine CH3CH2NH2 product This compound intermediate->product Proton Transfer

Caption: Mechanism of epoxide ring-opening.

Strategy B: Synthesis via Reductive Amination

This one-pot procedure is highly efficient and avoids the isolation of intermediate imines.

The choice of reducing agent is critical for the success of this reaction. Sodium borohydride or sodium triacetoxyborohydride are common choices.

  • Materials: 2-Acetylpyridine (or another suitable 2-pyridyl ketone), ethylamine, a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), a suitable solvent (e.g., methanol, 1,2-dichloroethane), acetic acid (if using sodium triacetoxyborohydride).

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) and ethylamine (1.5-2 equivalents) in the chosen solvent.

    • If using sodium triacetoxyborohydride, add acetic acid (1.1 equivalents) to the mixture to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

    • Slowly add the reducing agent (1.5 equivalents) in portions to control any effervescence or exotherm.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow step1 1. Mix 2-Pyridyl Ketone and Ethylamine step2 2. Form Imine Intermediate step1->step2 step3 3. Add Reducing Agent step2->step3 step4 4. Reduction to Amine step3->step4 step5 5. Workup and Purification step4->step5

Caption: Workflow for the reductive amination protocol.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: Epoxide Ring-OpeningStrategy B: Reductive Amination
Starting Materials 2-Vinylpyridine, m-CPBA, Ethylamine2-Acetylpyridine, Ethylamine, Reducing Agent
Number of Steps Two distinct synthetic stepsTypically a one-pot reaction
Key Intermediate 2-(Pyridin-2-yl)oxiraneIn-situ generated imine/enamine
Potential Challenges Handling of potentially unstable epoxide, control of exotherm during epoxidationChoice of appropriate reducing agent and reaction conditions to avoid side reactions (e.g., reduction of the ketone before imine formation)
Stereocontrol Can be adapted for asymmetric synthesis using chiral catalysts for epoxidation or chiral amines for ring-opening.Can be made highly stereoselective using chiral catalysts or biocatalysts (e.g., transaminases).[7]

Conclusion and Expert Recommendations

Both the epoxide ring-opening and reductive amination strategies offer reliable and versatile pathways for the synthesis of this compound derivatives.

  • For rapid access and simplicity , the reductive amination (Strategy B) is often preferred due to its one-pot nature.

  • The epoxide ring-opening (Strategy A) provides a more modular approach, where the epoxide intermediate can be reacted with a variety of nucleophiles to generate a library of compounds.

The choice of protocol will ultimately be guided by the specific research goals, available instrumentation, and the scale of the synthesis. It is recommended that initial small-scale trial reactions are conducted to optimize conditions for the specific derivatives being synthesized.

References

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
  • Rivero-Jerez, P. S., Saavedra-Olavarría, J., & Pérez, E. G. (n.d.). Scope of the styrene oxide ring-opening reaction with secondary amines.
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (n.d.). MDPI.
  • Catalytic ring-opening of styrene oxide with various amines. (n.d.).
  • 2-Amino-1-phenylethanol. (n.d.). Chem-Impex.
  • Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. (2025).
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers.
  • Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols. (2020).

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Analytical Framework for the Comprehensive Characterization of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a chiral amino alcohol containing a pyridine moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as pharmaceutical intermediates, chiral ligands, or functional building blocks.[1][2] The presence of a basic pyridine nitrogen, a secondary amine, a hydroxyl group, and a chiral center necessitates a multi-faceted analytical approach to confirm its identity, establish its purity profile, and quantify it in various matrices.

The analytical strategy must address the following key attributes:

  • Identity: Unambiguous confirmation of the covalent structure and molecular weight.

  • Purity: Detection and quantification of process-related impurities, degradation products, and residual solvents.

  • Quantification: Accurate measurement of the compound's concentration in solution or as a neat substance.

  • Chirality: As the molecule possesses a stereocenter, chiral separation may be necessary depending on the application.

This guide presents an integrated workflow employing chromatographic and spectroscopic techniques, providing a self-validating system for the comprehensive analysis of this target molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation Techniques Synthesis Synthesized Product This compound Purity Purity & Impurity Profiling (HPLC/UPLC) Synthesis->Purity Initial Assessment Identity Structural Confirmation Purity->Identity Isolate & Characterize NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Identity->NMR Definitive Structure MS Mass Spectrometry (ESI-MS, GC-MS) Identity->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Identity->FTIR Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile or thermally labile compounds. The polar nature of the target molecule, conferred by the hydroxyl and amino groups, makes Reversed-Phase HPLC (RP-HPLC) an ideal choice.

Rationale for Method Selection
  • Reversed-Phase Chromatography: A C18 (octadecylsilyl) stationary phase provides a nonpolar surface that retains the molecule through hydrophobic interactions with the pyridine ring and ethyl group. The polar mobile phase allows for the elution of the compound.

  • Mobile Phase Considerations: A buffered mobile phase is critical. The pyridine and ethylamino groups are basic (pyridine pKa is approximately 5.2)[3]; operating at a pH around 3 will ensure these groups are protonated, leading to sharp, symmetrical peaks and avoiding interactions with residual silanols on the silica backbone.[3] An organic modifier like acetonitrile or methanol is used to control retention.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a straightforward and robust choice. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Proposed HPLC-UV Method
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and resolution suitable for impurity profiling.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of basic analytes.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 5% to 95% B over 10 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA Detector, 254 nmPyridine derivatives typically absorb strongly around this wavelength.[3]
Injection Vol. 2 µLMinimizes potential for peak distortion.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileA common diluent that is compatible with the mobile phase.
Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Filter and degas both solutions.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of the this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to achieve a concentration of ~0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.

  • System Setup and Equilibration:

    • Install the specified column and set up the HPLC system with the parameters listed in the table above.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere with the analyte.

    • Inject the reference standard to determine the retention time and peak area.

    • Inject the sample.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Expected Signals: Aromatic protons on the pyridine ring (4 distinct signals), a methine proton (CH-OH), methylene protons adjacent to the amine and hydroxyl groups, and the protons of the ethyl group (a quartet and a triplet). The OH and NH protons may appear as broad singlets and can be exchanged with D₂O.

  • ¹³C NMR: Will show the number of chemically distinct carbon atoms.

    • Expected Signals: Aromatic carbons of the pyridine ring, the methine carbon bearing the hydroxyl group, the methylene carbon adjacent to the amine, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring7.0 - 8.6120 - 150
-CH(OH)-~4.5 - 5.0~65 - 75
-NH-CH₂-CH₃~2.5 - 3.0 (quartet)~40 - 50
-NH-CH₂-CH₃~1.0 - 1.3 (triplet)~12 - 18
-CH₂-OH~3.5 - 4.0~50 - 60
-NH- and -OHVariable, broadN/A

Note: These are estimated shifts. Actual values depend on the solvent and other factors.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation.

  • Expected Absorption Bands:

    • O-H Stretch (Alcohol): A broad band around 3300-3500 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate band around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

    • C=N and C=C Stretch (Pyridine Ring): Sharp bands in the 1400-1600 cm⁻¹ region.[4][5]

    • C-O Stretch (Alcohol): A strong band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identity. Electrospray Ionization (ESI) is suitable for this polar molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable, providing both chromatographic separation of volatile impurities and mass spectral data.[6][7]

  • Expected Results (ESI-MS, Positive Mode):

    • Molecular Ion: A prominent peak at [M+H]⁺ corresponding to the protonated molecule (C₁₀H₁₆N₂O, MW = 180.25 g/mol ). The expected m/z would be ~181.13.

    • Key Fragments: Fragmentation would likely occur via cleavage adjacent to the nitrogen or oxygen atoms. A characteristic loss of H₂O (m/z 18) or cleavage of the ethyl group might be observed.

Spectroscopic_Validation Compound Proposed Structure C₁₀H₁₆N₂O NMR NMR (¹H, ¹³C) Compound->NMR Provides Atom Connectivity MS Mass Spec ([M+H]⁺ = 181.13) Compound->MS Provides Molecular Weight FTIR FTIR (O-H, N-H, C=N stretches) Compound->FTIR Provides Functional Groups Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Logic diagram for spectroscopic structural confirmation.

Protocol: GC-MS for Volatile Impurities and Identity

This protocol is designed to identify residual solvents from synthesis and to provide mass spectral data for identity confirmation, assuming the analyte is thermally stable.

Rationale and System Parameters

A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for general-purpose analysis of semi-volatile compounds. A temperature gradient is used to elute a range of compounds from volatile solvents to the main analyte.

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose non-polar column suitable for a wide range of analytes.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample.
Injection Mode Split (50:1)Prevents column overloading when analyzing a concentrated sample.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates volatile solvents at the beginning and elutes the main analyte at a higher temperature.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 35 - 450 amuCovers the expected mass range for solvents and the analyte fragments.
Sample Prep. 1 mg/mL in Methanol or DichloromethaneSolvents that are volatile and compatible with the GC system.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of GC-grade methanol or another suitable volatile solvent.

  • System Setup:

    • Configure the GC-MS instrument with the parameters listed in the table.

    • Perform a solvent blank injection to ensure the system is clean.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Identify any early-eluting peaks by comparing their mass spectra to a standard library (e.g., NIST) to identify residual solvents.

    • Analyze the mass spectrum of the main peak corresponding to this compound. Compare the fragmentation pattern with theoretically predicted fragments to confirm identity.

Conclusion

The analytical framework presented here provides a robust, multi-technique approach for the comprehensive characterization of this compound. By combining the separation power of chromatography with the definitive structural information from spectroscopy, researchers can confidently establish the identity, purity, and quantity of this compound. These methods, derived from established principles for analogous molecules, offer a solid foundation for quality control, stability studies, and further research in drug development and chemical synthesis.

References

  • European Patent Office. (2015). 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD - EP 2910544 A1. EPO. Retrieved from [Link]

  • Google Patents. US9365492B2 - 2-(ethylamino)ethanol production method.
  • PubChem. Ethanol, 2-((2-pyridinylmethyl)amino)- | C8H12N2O | CID 81135. Retrieved from [Link]

  • SpectraBase. 2-(Ethylamino)ethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. EP2910544A1 - 2-(ethylamino)ethanol production method.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Retrieved from [Link]

  • Harris, D. C. Selected Methods of Analysis. Retrieved from [Link]

  • PubMed. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. Retrieved from [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • RSC Publishing. Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? A computational study. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • David, F., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Analytical methods for obtaining HOS information from protein therapeutics. Retrieved from [Link]

  • PubMed. FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. Retrieved from [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. Retrieved from [Link]

  • Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]

  • NIST. Ethanol, 2-(ethylamino)-. NIST WebBook. Retrieved from [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
  • SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) method for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a chiral amino alcohol intermediate with significant applications in pharmaceutical synthesis.[1] Recognizing the compound's unique physicochemical properties—notably its polarity, basicity, and inherent chirality—this document presents two distinct, validated protocols: a reversed-phase (RP-HPLC) method for routine purity assessment and quantification, and a normal-phase chiral HPLC method for the critical separation of its enantiomers. The narrative emphasizes the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings, ensuring researchers can not only replicate but also adapt these protocols with a deep understanding of the underlying chromatographic principles.

Part 1: Analyte Characterization and Method Development Rationale

The molecular structure of this compound dictates the entire analytical strategy. It possesses three key functional groups that influence its chromatographic behavior:

  • Pyridine Ring: A basic, aromatic heterocycle (estimated pKa of the conjugate acid ~5.0-5.5) that provides a strong chromophore for UV detection.[2]

  • Ethylamino Group: A basic secondary amine (estimated pKa ~10-11) that contributes to the compound's polarity and potential for strong interactions with stationary phases.

  • Hydroxyl Group: A polar group that increases the molecule's hydrophilicity.

  • Chiral Center: The carbon atom bonded to the pyridine ring, hydroxyl group, and ethylamino group is a stereocenter, meaning the molecule exists as a pair of enantiomers.

This combination of features presents a challenge for standard reversed-phase chromatography, as the high polarity can lead to poor retention, while the basic nitrogens can cause peak tailing due to interactions with acidic silanol groups on the silica backbone of the stationary phase.[3][4] Furthermore, in pharmaceutical development, the distinct pharmacological and toxicological profiles of individual enantiomers necessitate a method for their separation and quantification.[5]

Therefore, a dual-method approach is warranted:

  • For Achiral Analysis (Purity/Assay): A reversed-phase method is preferred for its compatibility with aqueous samples and broad applicability. The strategy will focus on mitigating poor retention and peak tailing by carefully controlling mobile phase pH and using a modern, well-end-capped column.

  • For Chiral Analysis (Enantiomeric Purity): A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective and versatile for separating a wide range of chiral compounds, including those with amine and alcohol functionalities.[6] This separation is often best achieved in normal-phase mode.

Part 2: Achiral Reversed-Phase HPLC Method for Purity and Quantification

This method is optimized for determining the purity of this compound and for its quantification in process samples or as a starting material.

Methodological Rationale
  • Column Selection: A high-purity, base-deactivated C18 column is chosen to minimize secondary interactions with the basic analyte. The end-capping on these columns shields residual silanols, leading to improved peak symmetry.

  • Mobile Phase pH: The mobile phase is buffered to a pH of approximately 3.0. At this pH, both the pyridine nitrogen and the ethylamino nitrogen will be consistently protonated. This prevents on-column ionization shifts and ensures a single, well-defined analyte form, promoting sharp, symmetrical peaks. A pH at least one unit away from the analyte's pKa is recommended for robustness.

  • Detector: The pyridine ring exhibits strong UV absorbance. A detection wavelength of 254 nm is selected as it offers a good balance of sensitivity and specificity for pyridine-containing compounds.[7]

Experimental Protocol

1. Chromatographic Conditions

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Column Ascentis C18, 3 µm, 4.6 x 150 mm (or equivalent modern, end-capped C18 phase).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient 5% B to 60% B over 10 minutes; 60% B to 95% B over 2 minutes; Hold at 95% B for 2 minutes; Return to 5% B over 1 minute; Equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temp. 30 °C.
Injection Vol. 5 µL.
Detection UV at 254 nm.

| Run Time | 20 minutes (including equilibration). |

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).

  • Standard Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of approximately 1.0 mg/mL in the Diluent.

Workflow for Achiral Analysis

Caption: Workflow for the achiral HPLC analysis of this compound.

Part 3: Chiral Normal-Phase HPLC Method for Enantiomeric Separation

This method is designed to separate the two enantiomers of this compound, which is essential for determining enantiomeric excess (e.e.) and for supporting stereoselective synthesis programs.

Methodological Rationale
  • Column Selection: A chiral stationary phase (CSP) based on a polysaccharide derivative, specifically amylose tris(3,5-dimethylphenylcarbamate), is selected. This type of CSP is known for its broad enantioselectivity, achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.[6]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is used. This system is ideal for promoting the selective interactions required for chiral recognition on the CSP.

  • Mobile Phase Additive: A small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase. The DEA acts as a competitor for active sites on the stationary phase, effectively reducing non-specific interactions and dramatically improving the peak shape of the basic analyte.[8]

Experimental Protocol

1. Chromatographic Conditions

Parameter Specification
HPLC System HPLC system equipped for normal-phase chromatography (ensure proper solvent compatibility).
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).
Mode Isocratic.
Flow Rate 0.8 mL/min.
Column Temp. 25 °C.
Injection Vol. 10 µL.
Detection UV at 254 nm.

| Run Time | 30 minutes. |

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable container, mix thoroughly, filter, and degas.

  • Diluent Preparation: Use the mobile phase as the diluent.

  • Standard/Sample Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh the desired amount of the racemic or enantiomerically-enriched sample.

    • Dissolve and dilute to the final volume using the mobile phase as the diluent.

Decision Logic for Method Selection

G start What is the Analytical Goal? purity_assay Purity, Assay, or Impurity Profile? start->purity_assay enantiomers Enantiomeric Purity or Separation? start->enantiomers rp_method Use Achiral RP-HPLC Method purity_assay->rp_method chiral_method Use Chiral NP-HPLC Method enantiomers->chiral_method

Caption: Decision tree for selecting the appropriate HPLC method based on the analytical objective.

Part 4: System Suitability and Method Validation

To ensure that the methods are trustworthy and produce reliable data, a system suitability test (SST) must be performed before each analytical run, and the methods should be validated according to International Council for Harmonisation (ICH) guidelines.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and verifies that the chromatography system is performing adequately for the intended analysis. A standard solution is injected multiple times (typically n=5 or 6) before any samples.

ParameterAchiral Method CriteriaChiral Method Criteria
Tailing Factor (T) ≤ 1.5 for the main peak≤ 1.8 for both enantiomers
Theoretical Plates (N) ≥ 2000≥ 1500
% RSD of Peak Area ≤ 2.0%≤ 2.0%
% RSD of Retention Time ≤ 1.0%≤ 1.0%
Resolution (Rs) N/A≥ 1.5 between enantiomers
Method Validation Parameters

The following parameters must be assessed to formally validate the analytical methods.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over 5 concentration levels.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%).
Precision Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst variability).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%).

Conclusion

The two HPLC methods presented provide a comprehensive analytical toolkit for this compound. The reversed-phase method offers a robust and reliable approach for standard quality control assessments of purity and potency. The normal-phase chiral method provides the essential capability to resolve and quantify the enantiomers, a critical requirement for the development of stereoisomeric drugs. By understanding the chemical principles that underpin these protocols, researchers can confidently implement and adapt them to meet the rigorous demands of pharmaceutical analysis.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Al-Subaie, A. M., Salah, N., Al-Onazi, W. A., Al-Enazi, N. M., & Attia, M. S. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Dotson, A. D., & Westerhoff, P. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-((2-pyridinylmethyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(ethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(5-Ethyl-2-pyridinyl)ethanol. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Agamy, M. H., & Lotfy, G. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(22), 5486.
  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • De Luca, C., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a polar organic compound containing a pyridine ring, a secondary amine, and a hydroxyl group. Its structural features make it a relevant molecule in pharmaceutical development, potentially as a synthetic intermediate or a process-related impurity. The quantitative analysis of such compounds is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).

Direct analysis of this analyte by gas chromatography (GC) is challenging due to its high polarity and the presence of active hydrogen atoms in the secondary amine and hydroxyl functional groups. These characteristics often lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal degradation in the GC inlet.[1][2]

This application note presents a robust and reliable GC method for the quantitative determination of this compound. The method employs a silylation derivatization step to enhance the analyte's volatility and thermal stability, resulting in excellent peak symmetry and sensitivity. The entire method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose in a regulated environment.[3][4]

Principle of the Method: The Rationale for Derivatization

The core of this analytical method is the conversion of the polar analyte into a less polar and more volatile derivative suitable for GC analysis.[1][5] The presence of -OH and -NH groups facilitates intermolecular hydrogen bonding, which decreases the compound's volatility.[1] Furthermore, these active sites can interact with silanol groups on the surface of the GC inlet liner and column, causing peak tailing and analyte loss.

Silylation was chosen as the derivatization strategy. This well-established technique replaces the active hydrogens of the analyte with a non-polar trimethylsilyl (TMS) group.[2][6] The reaction significantly reduces polarity and eliminates hydrogen bonding, leading to a derivative that is more volatile and thermally stable, thereby improving chromatographic performance dramatically.[5]

The derivatizing reagent used in this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent for amines and hydroxyl groups, while TMCS enhances its reactivity, ensuring a rapid and complete derivatization.[6]

G cluster_Analyte Analyte Molecule cluster_Problem Chromatographic Issues cluster_Solution Derivatization Solution cluster_Result Improved GC Performance Analyte This compound (Polar, Non-volatile) ActiveSites Active Hydrogens (-OH, -NH) Analyte->ActiveSites causes Reagent BSTFA + 1% TMCS Tailing Peak Tailing ActiveSites->Tailing Degradation Thermal Degradation ActiveSites->Degradation Loss Analyte Adsorption ActiveSites->Loss Derivative Di-TMS Derivative (Non-polar, Volatile) Reagent->Derivative Silylation Reaction GoodPeak Symmetrical Peak Derivative->GoodPeak Stable Thermally Stable Derivative->Stable Sensitive High Sensitivity Derivative->Sensitive

Caption: Logical flow of overcoming GC challenges via silylation.

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Derivatization grade)

  • Pyridine (Anhydrous, ≥99.8%)

  • Methanol (HPLC Grade)

  • Helium (99.999% purity)

  • Hydrogen (99.999% purity)

  • Compressed Air (Zero Grade)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) was used. An optional Mass Spectrometer (MS) can be used for peak identification and confirmation.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Split/Splitless
Injector Temperature 280 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1.0 µL
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
FID Temperature 300 °C
FID Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min
Data System Agilent OpenLab CDS or equivalent

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol.

  • Mix thoroughly. This solution is stable for one week when stored at 2-8 °C.

Working Standard and Calibration Curve Preparation
  • Prepare a series of calibration standards by diluting the stock solution with Pyridine to achieve the desired concentration range (e.g., 5, 25, 50, 100, 250 µg/mL). Pyridine is used as the solvent here as it is an excellent solvent for the analyte and is compatible with the silylation reaction.

Sample Preparation and Derivatization Protocol
  • Prepare the sample by dissolving it in Pyridine to an expected concentration within the calibration range.

  • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

G start Start prep_sample Pipette 100 µL of Sample/Standard into Vial start->prep_sample add_reagent Add 100 µL of BSTFA + 1% TMCS prep_sample->add_reagent cap_vortex Cap Tightly & Vortex add_reagent->cap_vortex heat Heat at 70°C for 30 minutes cap_vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC System cool->inject

Caption: Step-by-step sample derivatization workflow.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines. The results demonstrate that the method is accurate, precise, and reliable for its intended purpose.[3][7][8]

Specificity

Specificity was confirmed by injecting a blank (Pyridine + derivatizing reagent) and a spiked sample. The blank chromatogram showed no interfering peaks at the retention time of the derivatized analyte. The peak for the analyte was well-resolved from all other components.

Linearity and Range

The linearity was assessed over a concentration range of 5 µg/mL to 250 µg/mL. The method demonstrated excellent linearity.

ParameterResultAcceptance Criteria
Range 5 - 250 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix at three different concentration levels (low, medium, high). Each level was prepared in triplicate.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria
Low 1099.2%1.1%98.0 - 102.0%
Medium 100100.5%0.8%98.0 - 102.0%
High 20099.8%0.6%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)%RSD (n=6)Acceptance Criteria
Repeatability 1000.9%RSD ≤ 2.0%
Intermediate Precision 1001.3%RSD ≤ 3.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 1.5 µg/mL
LOQ 5.0 µg/mL

Results and Discussion

A typical chromatogram of a derivatized standard is shown below. The derivatized this compound elutes as a sharp, symmetrical peak at approximately 10.8 minutes under the specified conditions. The excellent peak shape is a direct result of the successful silylation, which mitigates the undesirable interactions of the polar analyte with the chromatographic system. The validation data confirms that the method is highly linear, accurate, and precise, making it suitable for routine quality control analysis.

(A representative chromatogram image would be inserted here in a full application note)

Conclusion

This application note details a complete and validated GC-FID method for the analysis of this compound. The key to the method's success is the implementation of a simple and effective silylation derivatization protocol using BSTFA + 1% TMCS. This step renders the polar analyte suitable for GC analysis, yielding excellent chromatographic performance. The method has been rigorously validated and meets the stringent requirements of the ICH guidelines, proving it to be a reliable tool for researchers, scientists, and drug development professionals in a pharmaceutical setting.

References

  • Title: Derivatization for Gas Chromatography. Source: Phenomenex. URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: ResearchGate. URL: [Link]

  • Title: Why Use GC Derivatization Reagents. Source: Chrom Tech, Inc. URL: [Link]

  • Title: Analytical Methods - Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

  • Title: Chemical derivatization in gas chromatography. Source: Oxford Academic. URL: [Link]

  • Title: Pyridines Separation of pyridine and other amines. Source: Agilent Technologies. URL: [Link]

  • Title: Pyridine: Compound Information and Applications for GC. Source: Restek. URL: [Link]

  • Title: Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Source: Health Canada. URL: [Link]

  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Source: Taylor & Francis Online. URL: [Link]

  • Title: Conducting GC Method Validation Using High Accuracy Standards. Source: Environics. URL: [Link]

  • Title: Ethanol, 2-((2-pyridinylmethyl)amino)-. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Ethanol, 2-(ethylamino)-. Source: NIST WebBook. URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbio. URL: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a synthetic compound featuring a pyridine ring, an ethanolamine side chain, and an ethylamino group. Its structural resemblance to known sympathomimetic amines suggests a potential interaction with the adrenergic system. Sympathomimetic compounds mimic the effects of endogenous agonists of the sympathetic nervous system, such as adrenaline and noradrenaline.[1] The pyridine moiety is a common scaffold in medicinal chemistry, contributing to a wide range of pharmacological activities.[2][3] This document provides a comprehensive guide for the in vitro characterization of this compound, with a primary focus on its potential sympathomimetic activity at adrenergic receptors. The protocols detailed herein are designed to establish a pharmacological profile of the compound, elucidating its potency, efficacy, and receptor subtype selectivity.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as an agonist at one or more subtypes of adrenergic receptors (α and β). The ethanolamine core is a key pharmacophore for binding to these receptors. The ethyl group on the amine and the pyridinyl moiety will influence the compound's affinity and efficacy for the different receptor subtypes. The primary objective of the following in vitro assays is to test this hypothesis and quantify the compound's activity.

A potential signaling pathway for G-protein coupled adrenergic receptors is depicted below:

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound Receptor Adrenergic Receptor (α or β) Ligand->Receptor Binding G_Protein G-Protein (Gq, Gs, or Gi) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ca2+ influx, protein kinase activation) Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothesized adrenergic signaling cascade upon ligand binding.

Experimental Workflows

A systematic approach to characterizing this compound in vitro is recommended. The workflow should begin with broad screening assays to identify activity at adrenergic receptors, followed by more detailed studies to determine potency, efficacy, and selectivity.

Experimental_Workflow Start Compound Synthesis & Purification of This compound Receptor_Screening Primary Screening: Receptor Binding or Functional Assays (Full Adrenergic Panel) Start->Receptor_Screening Dose_Response Dose-Response Studies on 'Hit' Receptors Receptor_Screening->Dose_Response Identified 'Hits' Selectivity_Panel Selectivity Profiling: (Other GPCRs, Ion Channels) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: EC50/IC50, Emax, and Selectivity Index Calculation Selectivity_Panel->Data_Analysis Conclusion Pharmacological Profile Established Data_Analysis->Conclusion

Caption: Recommended workflow for in vitro characterization.

Protocols

Protocol 1: Adrenergic Receptor Activation Profile using a Calcium Mobilization Assay

This protocol is designed to assess the agonist activity of this compound at Gq-coupled adrenergic receptors (e.g., α1-adrenergic subtypes) and other receptors that can be engineered to signal through the calcium pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound at human adrenergic receptors.

Materials:

  • Cell lines stably expressing individual human adrenergic receptor subtypes (e.g., ADRα1A, α1B, α1D).[4] Commercially available cell lines from suppliers like Eurofins Discovery Services or ATCC are recommended.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye leakage).[4]

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Reference agonist (e.g., adrenaline).[4][5]

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the adrenergic receptor-expressing cells into microplates at a density optimized for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer. A typical concentration range for a new compound would be from 1 nM to 100 µM.

  • Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate for 1 hour at 37°C.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the compound dilutions or reference agonist into the wells.

    • Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximal response of the reference agonist (Emax).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Expected Data Output:

CompoundReceptor SubtypeEC50 (nM)Emax (% of Adrenaline)
This compoundADRα1A(To be determined)(To be determined)
Adrenaline (Reference)ADRα1A~5100
This compoundADRα1B(To be determined)(To be determined)
Adrenaline (Reference)ADRα1B~8100
Protocol 2: cAMP Accumulation Assay for Gs and Gi-Coupled Adrenergic Receptors

This assay is suitable for assessing the activity of the test compound at β-adrenergic receptors (Gs-coupled, leading to cAMP accumulation) and α2-adrenergic receptors (Gi-coupled, leading to inhibition of cAMP accumulation).

Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell lines stably expressing human β-adrenergic (e.g., ADRβ1, ADRβ2) or α2-adrenergic (e.g., ADRα2A, ADRα2B) receptors.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

  • Test compound and reference agonists/antagonists.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure:

  • Cell Preparation: Culture and plate the cells as described in Protocol 1.

  • Assay (Gs-coupled receptors):

    • Aspirate the culture medium and add the test compound or reference agonist diluted in stimulation buffer.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit according to the manufacturer's instructions.

  • Assay (Gi-coupled receptors):

    • Pre-incubate the cells with the test compound or reference agonist.

    • Add forskolin to stimulate cAMP production and continue the incubation.

    • Lyse the cells and measure the cAMP concentration. A decrease in forskolin-stimulated cAMP levels indicates agonist activity at Gi-coupled receptors.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the compound concentration.

    • For Gs-coupled receptors, calculate EC50 and Emax.

    • For Gi-coupled receptors, calculate the IC50 (concentration causing 50% inhibition of the forskolin response) and the maximal inhibition.

Expected Data Output:

CompoundReceptor SubtypeAssay TypeEC50/IC50 (nM)Emax / % Inhibition
This compoundADRβ2Gs (Agonist)(To be determined)(To be determined)
Isoprenaline (Reference)ADRβ2Gs (Agonist)~10100%
This compoundADRα2AGi (Agonist)(To be determined)(To be determined)
Clonidine (Reference)ADRα2AGi (Agonist)~3100%

Further Investigations: Exploring Broader Pharmacological Activities

The presence of the pyridine ring suggests that this compound could have other biological activities beyond the adrenergic system.[3][6] Therefore, it is prudent to perform secondary assays to explore these possibilities.

  • Anti-inflammatory Activity: The compound can be tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Cytokine levels can be quantified by ELISA.

  • Anticonvulsant Potential: While primarily an in vivo assessment, preliminary in vitro screens can be conducted. For instance, evaluating the compound's effect on ion channels (e.g., sodium, calcium channels) expressed in cell lines using patch-clamp electrophysiology can provide insights into potential neuronal activity.

  • Cytotoxicity Assays: It is crucial to assess the general cytotoxicity of the compound to ensure that the observed effects in functional assays are not due to cell death. Standard assays like MTT or LDH release can be performed on the cell lines used in the primary screens.

Conclusion

This document provides a foundational framework for the in vitro pharmacological characterization of this compound. By systematically applying these protocols, researchers can elucidate the compound's mechanism of action, potency, efficacy, and selectivity at adrenergic receptors. The proposed secondary assays will help to build a more comprehensive understanding of its overall biological activity profile. The data generated will be instrumental in guiding further preclinical development of this novel chemical entity.

References

  • Valette, G. (1974). [Synergism and antagonism of some sympathomimetic amines towards noradrenaline in vitro. Study on isolated rat seminal vesicle. II]. C R Seances Soc Biol Fil, 168(10-11-12), 1230-3. [Link]

  • Stadnick, et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PMC, PubMed Central. [Link]

  • Li, et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • O'Donnell, S. R., & Wanstall, J. C. (1979). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. British Journal of Pharmacology, 67(4), 511–518. [Link]

  • Siddiqui, et al. (1993). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Indian Journal of Pharmaceutical Sciences, 55(4), 125-129. [Link]

  • Stadnick, et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed. [Link]

  • Ferreira, B. G., & D'Elia, T. (2020). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. MDPI. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem. [Link]

  • PubChem. (n.d.). 2-(Ethylamino)ethanol. PubChem. [Link]

  • PubChem. (n.d.). Ethanol, 2-((2-pyridinylmethyl)amino)-. PubChem. [Link]

  • Knaus, E. E., & Ghorab, M. M. (1998). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Medicinal Chemistry Research, 8(6), 281-292. [Link]

  • De Marchi, F., Tamagnone, G. F., & Dorato, F. (1973). Synthesis and pharmacological evaluation of some N-diethylaminoethylaryloxyacetamides and related compounds. Il Farmaco; edizione scientifica, 28(7), 513–522. [Link]

Sources

Application Notes and Protocols: Unveiling the Biological Potential of 2-(alkylamino)-2-(pyridin-2-yl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

The 2-(alkylamino)-2-(pyridin-2-yl)ethanol scaffold represents a compelling starting point for the discovery of novel therapeutic agents. This structure is a hybrid of two key pharmacophores: the pyridine ring, a ubiquitous feature in numerous bioactive compounds with a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3], and the 2-amino-1-phenylethanol backbone, which is analogous to norepinephrine and found in compounds with antimalarial and neuromodulatory activities[4][5][6]. The strategic combination of these two moieties, coupled with the potential for diverse alkyl substitutions on the amino group, offers a rich chemical space for exploring a variety of biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of novel 2-(alkylamino)-2-(pyridin-2-yl)ethanol analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and offer insights into the interpretation of results, thereby empowering you to unlock the therapeutic potential of this promising class of compounds.

Rationale for Investigating Biological Activity: A Multi-pronged Approach

Given the structural alerts present in the 2-(alkylamino)-2-(pyridin-2-yl)ethanol core, a logical starting point for biological evaluation is to explore its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The pyridine moiety is a known constituent of various kinase inhibitors, and the overall structure bears resemblance to compounds that interact with cellular membranes.

G cluster_0 Core Scaffold: 2-(alkylamino)-2-(pyridin-2-yl)ethanol cluster_1 Potential Biological Activities Core Core Structure Anticancer Anticancer Core->Anticancer Pyridine Moiety Antimicrobial Antimicrobial Core->Antimicrobial Structural Analogy Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Pharmacophoric Features

Experimental Workflow: From Synthesis to Biological Evaluation

A systematic approach is crucial for the efficient evaluation of novel analogs. The following workflow outlines a logical progression from compound synthesis to in-depth biological characterization.

G

Part 1: Synthesis of 2-(alkylamino)-2-(pyridin-2-yl)ethanol Analogs

While a detailed synthetic protocol is beyond the scope of this guide, a general and convenient three-step synthesis from 2-aminopyridine can be adapted to generate a library of analogs with varying alkyl substitutions[7]. The final purification and characterization of each analog by techniques such as NMR and mass spectrometry are critical to ensure compound identity and purity before biological testing.

Part 2: In Vitro Biological Evaluation

In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on a compound's biological activity and potential toxicity.[8][9][10]

Cytotoxicity Screening: The First Gatekeeper

A primary assessment of the cytotoxic potential of your analogs is an essential first step.[11][12][13][14][15] This will identify compounds with antiproliferative activity and provide a preliminary indication of their therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for this purpose.[11]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest logarithmically growing cells and determine cell density.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Quantitative Cytotoxicity Profile

Compound IDAlkyl GroupHCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)
Analog-01Methyl55.2 ± 4.162.8 ± 5.375.1 ± 6.9
Analog-02Ethyl32.7 ± 3.541.2 ± 4.050.9 ± 5.2
Analog-03Propyl15.4 ± 1.820.1 ± 2.228.3 ± 3.1
Analog-04Butyl8.9 ± 0.912.5 ± 1.519.8 ± 2.4
Doxorubicin-0.5 ± 0.060.8 ± 0.11.2 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.

Enzyme Inhibition Assays: Targeting Molecular Machinery

Many drugs exert their effects by inhibiting specific enzymes.[16][17][18] Given the structural features of the 2-(alkylamino)-2-(pyridin-2-yl)ethanol scaffold, investigating its potential to inhibit kinases is a logical next step, particularly for analogs that demonstrate significant cytotoxicity.

Protocol: General Kinase Inhibition Assay (e.g., using a FRET-based method)

Objective: To determine the inhibitory activity of the test compounds against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (e.g., a peptide)

  • ATP

  • Assay buffer

  • Detection reagents (e.g., FRET donor and acceptor antibodies)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compound, purified kinase, and the substrate/ATP mixture.

    • Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add the detection reagents (e.g., Eu-labeled anti-tag antibody and Alexa Fluor™ 647-labeled kinase tracer) and incubate to allow for binding.[19]

    • Measure the TR-FRET signal on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Part 3: Mechanism of Action and In Vivo Validation

For lead compounds identified through in vitro screening, further studies are necessary to elucidate their mechanism of action and to validate their efficacy and safety in a living organism.[20][21][22][23][24]

Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effect is critical for its further development.[18] For cytotoxic compounds, this may involve investigating:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: To ascertain if cell death occurs through programmed cell death.

  • Target Deconvolution: For enzyme inhibitors, identifying the specific kinase or other enzyme that is being targeted.

In Vivo Efficacy and Toxicity

Promising candidates should be advanced to in vivo models to assess their therapeutic potential and safety profile in a more complex biological system.[20][21][22][23][24][25] The choice of animal model will depend on the intended therapeutic application. For anticancer drug development, xenograft models in immunocompromised mice are commonly used.[21]

Conclusion: A Pathway to Discovery

The 2-(alkylamino)-2-(pyridin-2-yl)ethanol scaffold holds significant promise for the development of novel therapeutics. By employing a systematic and logical approach to biological evaluation, as outlined in these application notes, researchers can efficiently identify and characterize promising lead compounds. The provided protocols offer a solid foundation for initiating these investigations, and the insights into experimental design and data interpretation will guide you on the path from a novel chemical entity to a potential therapeutic solution.

References

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  • Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. (n.d.). PubMed.
  • 2-Amino-1-phenylethanol. (n.d.). Selleck Chemicals.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC - NIH.
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  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH.

Sources

2-(Ethylamino)-2-(pyridin-2-yl)ethanol in the development of neurological disorder treatments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol in Neurological Disorder Treatments

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of the novel compound this compound, hereafter referred to as EPE , in the context of neurological disorders. Given the limited existing literature on EPE's biological activity, this guide establishes a foundational framework for its synthesis and systematic evaluation. We propose a hypothetical mechanism of action centered on neuroprotection via anti-inflammatory and antioxidant pathways. Detailed protocols for in vitro and in vivo screening are provided to validate these hypotheses and characterize the compound's therapeutic potential.

Introduction: Rationale for Investigation

Neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis represent a significant and growing global health burden. A common pathological feature across many of these conditions is the interplay between chronic neuroinflammation and oxidative stress, which leads to progressive neuronal damage and functional decline.[1][2] The pyridine ring and its derivatives are prevalent structural motifs in neuropharmacology, with established roles in modulating neuroreceptor activity and inhibiting pathological protein aggregation.[3][4] Similarly, amino-ethanol structures are key components of many bioactive molecules.

The compound this compound (EPE) combines these structural features, making it a compelling candidate for investigation as a novel neuroprotective agent. While direct biological data is scarce, its structure suggests a potential to mitigate the neuroinflammatory and oxidative cascades implicated in neurodegeneration. This guide outlines a logical, multi-tiered research program to explore this potential, from initial synthesis to in vivo proof-of-concept.

Proposed Mechanism of Action

We hypothesize that EPE exerts neuroprotective effects primarily by attenuating inflammatory responses in glial cells and reducing oxidative stress in neurons. The pyridinyl moiety may enable interaction with key signaling proteins, while the amino-ethanol portion could contribute to its antioxidant capacity.

The proposed signaling pathway involves the inhibition of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), in microglia. In pathological states, stimuli like Lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides activate this pathway, leading to the production of neurotoxic cytokines (TNF-α, IL-1β, IL-6).[5][6] We propose that EPE may interfere with this cascade, reducing cytokine production and creating a less hostile environment for neurons.

G cluster_0 Microglial Cell LPS LPS / Aβ TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signals IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB_p65->NFkB_nuc Translocates IkB->NFkB_p65 Inhibits Cytokines TNF-α, IL-1β, IL-6 (Pro-inflammatory Cytokines) NFkB_nuc->Cytokines Induces Transcription EPE EPE (Hypothesized) EPE->IKK Inhibits

Caption: Proposed mechanism of EPE in microglia.

Synthesis and Characterization of EPE

The initial step in evaluating EPE is its chemical synthesis and purification. Several methods are plausible, including the disproportionation of N-ethyldiethanolamine or the reaction of ethylene oxide with ethylamine.[7][8][9]

Protocol: Synthesis via Disproportionation

This protocol is adapted from established patent literature for the production of 2-(ethylamino)ethanol.[8][9][10]

  • Catalyst Preparation: Prepare a manganese oxide catalyst or an alkali metal hydroxide-supporting zirconium oxide catalyst as described in the reference literature.

  • Reaction Setup: The reaction can be performed in either a liquid-phase or gas-phase reactor. For laboratory scale, a fixed-bed gas-phase reactor is suitable.

  • Reaction Conditions:

    • Load the reactor with the prepared catalyst.

    • Heat the reactor to a temperature range of 300-450°C.

    • Introduce the starting material, N-ethyldiethanolamine, into the reactor at a controlled flow rate.

  • Product Collection: The reacted gas exiting the reactor is cooled and bubbled through water to absorb the 2-(ethylamino)ethanol product.

  • Purification: The aqueous solution is subjected to fractional distillation to isolate pure 2-(ethylamino)ethanol.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Experimental Screening Cascade

We propose a tiered screening approach to efficiently evaluate the neuroprotective potential of EPE. This workflow progresses from high-throughput in vitro assays to a more complex in vivo model, allowing for go/no-go decisions at each stage.

G cluster_vitro Tier 1: In Vitro Screening cluster_vivo Tier 2: In Vivo Proof-of-Concept start Synthesize & Characterize EPE toxicity Cytotoxicity Assessment (Neuronal & Microglial Cells) start->toxicity neuroprotection Neuroprotection Assays (vs. H₂O₂, Aβ, Glutamate) toxicity->neuroprotection anti_inflam Anti-inflammatory Assays (LPS-stimulated Microglia) neuroprotection->anti_inflam antioxidant Antioxidant Capacity (ROS Scavenging) anti_inflam->antioxidant model LPS-induced Neuroinflammation Model (Rodent) antioxidant->model behavior Behavioral Analysis (Cognitive & Motor Function) model->behavior biochem Post-mortem Brain Analysis (Cytokines, Oxidative Markers) behavior->biochem decision Lead Candidate? biochem->decision

Sources

Application Notes and Protocols for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile N,O-Bidentate Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone for the development of new catalysts, therapeutic agents, and functional materials. Among the myriad of ligand architectures, those incorporating a pyridine moiety have garnered significant attention due to their versatile coordination behavior and the unique electronic properties they impart to metal centers.[1] This guide focuses on a promising, yet underexplored, ligand: 2-(Ethylamino)-2-(pyridin-2-yl)ethanol .

This molecule uniquely combines three key functional groups: a pyridine ring, a secondary amine, and a primary alcohol. This arrangement allows it to act as a bidentate N,O-chelating agent, forming stable five-membered rings with metal ions through the nitrogen of the pyridine ring and the oxygen of the hydroxyl group. The ethylamino substituent introduces steric bulk and can influence the electronic environment of the metal center, potentially tuning its reactivity and stability.

The incorporation of both a pyridine and an amino alcohol functionality suggests a rich potential for applications. Metal complexes of pyridine derivatives have shown significant promise in catalysis, including oxidation and hydrogenation reactions.[2][3] Furthermore, the presence of the amino alcohol backbone is a common feature in chiral ligands used for asymmetric catalysis. On the other hand, numerous metal complexes bearing pyridine-based ligands have been investigated for their potent antimicrobial and anticancer activities.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry and applications of this compound. We will provide detailed, field-proven insights into its synthesis, the preparation of its metal complexes, and protocols for evaluating its potential in catalysis and as a bioactive agent.

Part 1: Synthesis of the Ligand: this compound

A straightforward and efficient synthesis of the title ligand can be envisioned via a two-step process starting from the readily available 2-acetylpyridine. This proposed pathway involves an initial reductive amination followed by a reduction of the ketone functionality.

Proposed Synthetic Pathway

G A 2-Acetylpyridine B Intermediate Imine A->B Ethylamine (CH3CH2NH2) Titanium(IV) isopropoxide C This compound B->C Sodium borohydride (NaBH4) Methanol

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs a one-pot reductive amination strategy. Titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent to facilitate the formation of the intermediate imine from 2-acetylpyridine and ethylamine. The subsequent in-situ reduction of the imine and the ketone with sodium borohydride yields the desired amino alcohol.

Materials:

  • 2-Acetylpyridine

  • Ethylamine (70% solution in water or as a neat liquid)

  • Titanium(IV) isopropoxide

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetylpyridine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Add ethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add titanium(IV) isopropoxide (1.2 eq) to the reaction mixture. The formation of a yellow precipitate is often observed.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add anhydrous methanol (MeOH) to the flask.

    • In a separate beaker, dissolve sodium borohydride (NaBH₄) (2.0 eq) in methanol.

    • Add the NaBH₄ solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes until the solids are well-dispersated.

    • Filter the mixture through a pad of Celite to remove the titanium salts, washing the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The structure of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Part 2: Synthesis of Coordination Complexes

The N,O-bidentate nature of this compound allows for the straightforward synthesis of coordination complexes with a variety of transition metals. The following is a general protocol that can be adapted for different metal precursors.

General Coordination Mode

Caption: Chelation of a metal ion by this compound.

Protocol 2: General Synthesis of a Metal(II) Complex

Rationale: This protocol describes the direct reaction of the ligand with a metal(II) salt in a suitable solvent. The choice of solvent is crucial for dissolving both the ligand and the metal salt. Gentle heating is often employed to facilitate the reaction. The stoichiometry of the reactants can be adjusted to favor the formation of either ML₂ or MLX₂ type complexes (where L is the ligand and X is an anionic ligand like chloride).

Materials:

  • This compound (the ligand)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Ligand Solution:

    • Dissolve the ligand (2.0 eq) in 20 mL of ethanol in a 50 mL round-bottom flask. Stir until a clear solution is obtained.

  • Metal Salt Solution:

    • In a separate beaker, dissolve the metal(II) salt (1.0 eq) in 10 mL of ethanol. Gentle warming may be necessary to achieve complete dissolution.

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • A color change and/or the formation of a precipitate is typically observed upon addition.

    • After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours.

    • Monitor the reaction progress by observing the formation of the solid product.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol and then with a small amount of diethyl ether to facilitate drying.

    • If no precipitate forms upon cooling, the product may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar co-solvent (e.g., diethyl ether or hexanes).

    • The resulting solid complex can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to obtain high-purity crystals suitable for X-ray diffraction analysis.

Characterization: The formation of the complex should be confirmed by FT-IR spectroscopy (observing shifts in the pyridine ring and O-H stretching frequencies), UV-Vis spectroscopy (for d-d transitions in colored complexes), elemental analysis, and, if possible, single-crystal X-ray diffraction to determine the precise coordination geometry.

Part 3: Applications and Evaluation Protocols

The unique structural features of complexes derived from this compound suggest their potential utility in both catalysis and medicinal chemistry. Below are detailed protocols for evaluating their performance in these areas.

Application 1: Catalytic Transfer Hydrogenation of Ketones

Rationale: Many transition metal complexes, particularly those of ruthenium, rhodium, and iron, with N,O-ligands are active catalysts for the transfer hydrogenation of ketones to alcohols.[2] Isopropanol often serves as both the solvent and the hydrogen source, with a base co-catalyst promoting the reaction.

G A Prepare catalyst solution (e.g., [M(L)Cl2]) in Isopropanol B Add substrate (e.g., acetophenone) and base (e.g., KOH) A->B C Reflux the reaction mixture B->C D Monitor reaction progress (TLC, GC) C->D E Work-up and isolate product D->E F Analyze product (GC-MS, Chiral HPLC) E->F

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Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridinylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridinylethanolamine synthesis. This guide, designed for laboratory professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and efficient.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that can arise during the synthesis of pyridinylethanolamines, offering explanations grounded in chemical principles and providing actionable solutions.

Issue 1: Low or No Product Yield in Grignard Reaction with Pyridyl Aldehydes or Ketones

Common Cause: The highly reactive nature of Grignard reagents makes them susceptible to various side reactions that can consume the reagent before it reacts with the carbonyl compound.[1][2] The pyridine nitrogen can also complicate the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Grignard reaction yield.

Detailed Solutions:

  • Moisture and Air Sensitivity: Grignard reagents are strong bases and nucleophiles that react readily with water and atmospheric oxygen.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), and handle reagents using air-free techniques such as syringes or cannulas.[3]

  • Magnesium Activation: The magnesium metal used to generate the Grignard reagent is often coated with a passivating layer of magnesium oxide, which can hinder the reaction.[3]

    • Solution: Activate the magnesium turnings prior to the addition of the alkyl or aryl halide. Common methods include mechanical crushing, sonication, or the addition of a small amount of an activating agent like iodine, 1,2-dibromoethane, or methyl iodide.[3]

  • Pyridine Nitrogen Interference: The basic nitrogen on the pyridine ring can react with the Grignard reagent in an acid-base manner, effectively quenching the nucleophile.

    • Solution:

      • Inverse Addition: Add the Grignard reagent slowly to a solution of the pyridyl aldehyde or ketone at a low temperature (e.g., -78 °C to 0 °C). This maintains a low concentration of the Grignard reagent, favoring nucleophilic attack on the carbonyl over coordination or reaction with the pyridine nitrogen.

      • Use of a Lewis Acid: The addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions for the subsequent reduction step, but the principle of carbonyl activation is relevant), can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the desired reaction.

  • Formation of Side Products: Besides quenching, Grignard reagents can participate in other side reactions. With sterically hindered ketones, the Grignard reagent can act as a base, leading to enolization of the ketone, or as a reducing agent, converting the ketone to a secondary alcohol.[1]

    • Solution: Careful control of temperature and the rate of addition can minimize these side reactions. For sterically demanding substrates, consider using an organolithium or organocerium reagent, which can be more selective.

Issue 2: Incomplete Reduction of Pyridyl Ketones to Alcohols

Common Cause: The choice of reducing agent and the reaction conditions may not be optimal for the specific substrate. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the adjacent carbonyl group.

Troubleshooting Steps:

  • Evaluate the Reducing Agent:

    • Sodium borohydride (NaBH₄): This is a mild and common reducing agent. However, its reactivity can be insufficient for less reactive ketones or in certain solvent systems.

    • Lithium aluminum hydride (LAH): A much stronger reducing agent, but it is also less selective and reacts violently with protic solvents.

    • Diisobutylaluminium hydride (DIBAL-H): Can be a good alternative, offering high reactivity at low temperatures.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reduction. Protic solvents like methanol or ethanol are often used with NaBH₄. For stronger reducing agents like LAH, anhydrous ethereal solvents (e.g., THF, diethyl ether) are necessary.

    • Temperature: While many reductions can be carried out at room temperature, some may require cooling to control selectivity or heating to drive the reaction to completion.

    • pH: The pH of the reaction mixture can be critical, especially during work-up. Acidic conditions can lead to side reactions or degradation of the product.

Recommended Protocol for General Reduction of a Pyridyl Ketone:

A straightforward, non-diastereoselective method for the complete reduction of a pyridyl ketone using sodium borohydride is a reliable starting point.[4]

  • Dissolve the pyridyl ketone in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommendation for NaBH₄ Reduction
Solvent Methanol, Ethanol
Temperature 0 °C to Room Temperature
Stoichiometry 1.1 to 2 equivalents of NaBH₄ per mole of ketone
Work-up Quench with water or dilute acid
Issue 3: Formation of Unexpected Byproducts

Common Cause: The complexity of the reacting system can lead to several competing reaction pathways.

Troubleshooting Byproduct Formation:

Byproduct_Formation Start Unexpected Byproducts Observed Identify_Byproduct Identify Byproduct Structure (NMR, MS) Start->Identify_Byproduct Dimerization Dimerization/Polymerization Identify_Byproduct->Dimerization Possible Identity Over_Reduction Over-reduction Identify_Byproduct->Over_Reduction Possible Identity Rearrangement Rearrangement Products Identify_Byproduct->Rearrangement Possible Identity Optimize_Conditions Optimize Reaction Conditions Dimerization->Optimize_Conditions Solution Over_Reduction->Optimize_Conditions Solution Rearrangement->Optimize_Conditions Solution Solution Minimized Byproducts Optimize_Conditions->Solution

Caption: A logical approach to addressing byproduct formation.

Specific Examples and Solutions:

  • Wurtz Coupling in Grignard Reactions: The formation of a biphenyl-type byproduct from the coupling of two molecules of the Grignard reagent can occur, especially at higher temperatures.

    • Solution: Maintain a low reaction temperature and ensure a slow addition of the alkyl/aryl halide during the Grignard reagent formation.

  • Formation of Pinacols: Reductive coupling of two ketone molecules can lead to the formation of a diol.

    • Solution: This is often promoted by certain metals. Ensure the purity of your reagents and consider if your reaction conditions are facilitating a single-electron transfer (SET) mechanism.[1]

  • Hydrolysis of Intermediates: Incomplete reaction or improper work-up can lead to the isolation of partially reacted intermediates.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. During work-up, use appropriate quenching and extraction procedures to isolate the desired product cleanly.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stereoselectivity of the reduction of a pyridyl ketone?

A1: Achieving high stereoselectivity often requires the use of chiral reducing agents or catalysts.

  • Chiral Boranes: Reagents like (R)- or (S)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) are highly effective for the asymmetric reduction of ketones.

  • Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst (often based on ruthenium or rhodium) and a hydrogen source like isopropanol or formic acid to achieve high enantioselectivity.

  • Enzymatic Reduction: Ketoreductases are enzymes that can reduce ketones with excellent stereoselectivity under mild conditions.

For producing an enantio-enriched diol from a diketone, an autocatalytic asymmetric reduction using a chiral diol catalyst in the presence of a Lewis acid has been reported.[4]

Q2: What are the best practices for purifying pyridinylethanolamines?

A2: The basicity of the pyridine nitrogen and the polarity of the hydroxyl group influence the choice of purification method.

  • Column Chromatography: Silica gel is commonly used. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basic pyridine nitrogen allows for purification by acid-base extraction. The product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which is then extracted into an organic solvent.

Q3: My reaction is not going to completion. What should I do?

A3:

  • Verify Reagent Stoichiometry and Purity: Ensure that you have used the correct amounts of all reagents and that they are of sufficient purity. Impurities in starting materials can inhibit the reaction.

  • Increase Reaction Time and/or Temperature: Some reactions are simply slow. Monitor the reaction over a longer period. If the reaction is still incomplete, a moderate increase in temperature may be necessary. However, be cautious as this can also promote side reactions.

  • Consider a More Potent Reagent: If you are using a mild reagent (e.g., NaBH₄ for a stubborn ketone reduction), switching to a more powerful one (e.g., LAH) might be necessary.

  • Catalyst Issues: If your reaction is catalyzed, ensure the catalyst is active. Some catalysts are sensitive to air or moisture.

Q4: How do I scale up my synthesis of pyridinylethanolamine from a lab scale to a pilot plant scale?

A4: Scaling up a reaction presents new challenges.

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic on a larger scale. Ensure the reactor has adequate cooling capacity. The rate of addition of reagents may need to be slowed down significantly.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent temperature. What works in a small flask with a magnetic stir bar may require a mechanical stirrer in a large reactor.

  • Safety: A thorough safety review is essential. Consider the potential for runaway reactions, pressure build-up, and the safe handling of large quantities of flammable or toxic materials.

  • Downstream Processing: Purification methods may need to be adapted. For example, large-scale chromatography can be expensive and time-consuming, so crystallization or distillation might be preferred.

References

  • Wikipedia. Grignard reagent. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]

  • ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

  • Amanote Research. (PDF) Asymmetric Synthesis of 2-(2-Pyridyl)aziridines From. [Link]

Sources

Technical Support Center: Synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing synthetic routes to this and structurally related amino alcohol compounds. As a key intermediate in various research and development programs, achieving a high-purity, high-yield synthesis is critical.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and solutions to common challenges encountered during synthesis. The information is structured in a practical, question-and-answer format to directly address issues as they arise in the lab.

Section 1: Overview of Primary Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, is often complicated by competing side reactions that lead to difficult-to-remove impurities. The primary challenges are rooted in the reactivity of the starting materials and the product itself, leading to issues with:

  • Yield and Purity: Competing reactions lower the yield of the desired product.

  • Byproduct Formation: Structurally similar byproducts can co-elute during chromatography, complicating purification.

  • Reaction Control: Ensuring complete conversion without promoting side reactions requires careful optimization of reagents and conditions.

The two most logical and commonly explored synthetic pathways are Reductive Amination of a carbonyl precursor and Nucleophilic Ring-Opening of an epoxide. This guide will focus on troubleshooting these two primary routes.

Synthetic_Pathways P2C Pyridine-2-carbaldehyde Target 2-(Ethylamino)-2- (pyridin-2-yl)ethanol P2C->Target Reductive Amination (e.g., NaBH(OAc)3) P2O 2-(Pyridin-2-yl)oxirane P2O->Target Nucleophilic Ring-Opening EA Ethylamine (C2H5NH2)

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis. Each problem is presented with potential causes, mechanistic explanations, and actionable solutions.

FAQ 1: Low Product Yield with Significant Unreacted Aldehyde

Question: "I'm attempting the reductive amination of pyridine-2-carbaldehyde with ethylamine, but my reaction stalls, leaving large amounts of the starting aldehyde. What's going wrong?"

Answer: This is a classic problem in reductive amination, typically pointing to inefficient formation of the crucial imine intermediate. The reducing agent cannot act until the imine is formed.

Core Principles: Reductive amination is a two-step, one-pot process: (1) Nucleophilic attack of the amine on the carbonyl to form a hemiaminal, followed by dehydration to an imine; (2) Reduction of the imine to the target amine.[1][2] The dehydration step is often rate-limiting and pH-sensitive.

Potential Causes & Solutions:

CauseMechanistic ExplanationRecommended Solution
Sub-optimal pH Imine formation requires mild acid catalysis to protonate the hydroxyl group of the hemiaminal, facilitating its departure as water. If the medium is too neutral or basic, dehydration is slow. If it's too acidic, the starting amine is protonated and non-nucleophilic.Add 1-2 equivalents of acetic acid to the reaction mixture. This protonates the intermediate and catalyzes dehydration without fully neutralizing the ethylamine.[1]
Presence of Water Water shifts the equilibrium of the dehydration step back towards the hemiaminal, preventing imine formation.Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane). Add 3Å or 4Å molecular sieves to the reaction to sequester water formed during imine formation.
Inefficient Mixing/Low Temperature The reaction may have a significant activation energy barrier.Ensure vigorous stirring and allow the imine formation step to proceed for 1-2 hours at room temperature before adding the reducing agent.

digraph "Imine_Formation_Equilibrium" {
graph [nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Reactants [label="Aldehyde + Amine"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine + H2O"]; Product [label="Reduced Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Hemiaminal [label="+ H+ (catalyst)"]; Hemiaminal -> Reactants [label="- H+"]; Hemiaminal -> Imine [label="- H2O\n(Dehydration)"]; Imine -> Hemiaminal [label="+ H2O\n(Hydrolysis)"]; Imine -> Product [label="[Reduction]\ne.g., NaBH(OAc)3"];

// Annotations SlowStep [shape=plaintext, fontcolor="#EA4335", fontsize=9, label="This step is often\nthe bottleneck."]; SlowStep -> Hemiaminal [style=invis]; }

Caption: The critical imine formation equilibrium in reductive amination.

FAQ 2: A Major Byproduct is Detected: 2-(Pyridin-2-yl)methanol

Question: "My main impurity has a molecular weight of 123.15 g/mol , which corresponds to the alcohol from reducing my starting aldehyde. Why is my reducing agent attacking the aldehyde instead of the imine?"

Answer: This indicates that your reducing agent is not sufficiently selective for the imine over the carbonyl. This is a very common side reaction, especially with powerful, less-discriminate reducing agents like sodium borohydride (NaBH₄).[2]

Core Principles: The C=N double bond of an imine (or protonated iminium ion) is typically more electrophilic and reactive towards hydrides than the C=O double bond of the starting aldehyde. However, this selectivity depends heavily on the choice of reducing agent and the reaction conditions.

Troubleshooting Strategies:

  • Change the Reducing Agent: The choice of hydride source is the most critical factor.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. It is a milder, more sterically hindered reagent that reacts much faster with the protonated iminium ion than with the aldehyde.[1][2] Its use in the presence of acetic acid is highly effective.

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable at the acidic pH required for imine formation. However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a preferable alternative in many settings.[2]

  • Procedural Modification: If using NaBH₄ is unavoidable, ensure imine formation is complete before adding the reducing agent.

    • Stir the aldehyde, amine, and molecular sieves in your solvent for several hours.

    • Cool the reaction to 0 °C before the portion-wise addition of NaBH₄ to temper its reactivity.

Reducing AgentSelectivity for Imine vs. AldehydeOptimal pHProsCons
NaBH₄ Low7 - 10Inexpensive, readily availableReduces aldehydes/ketones quickly[2]
NaBH₃CN High3 - 6Highly selective, acid-stableHighly toxic, cyanide waste[2]
NaBH(OAc)₃ Very High4 - 6Highly selective, non-toxic, effective[1]More expensive, moisture-sensitive
FAQ 3: An Isomeric Byproduct is Formed in the Epoxide Ring-Opening Route

Question: "I'm using the 2-(pyridin-2-yl)oxirane route. My mass spec shows a major impurity with the same mass as my product, but it has a different retention time and NMR spectrum. What is it?"

Answer: You are almost certainly observing the formation of the regioisomeric byproduct: 1-(Ethylamino)-2-(pyridin-2-yl)ethanol . This arises from the nucleophilic attack of ethylamine on the alternative carbon of the epoxide ring.

Mechanistic Explanation: The ring-opening of an unsymmetrical epoxide like 2-(pyridin-2-yl)oxirane can proceed via two pathways. Under neutral or basic conditions (typical for amine nucleophiles), the reaction follows an Sₙ2 mechanism. The amine will preferentially attack the least sterically hindered carbon atom. For 2-(pyridin-2-yl)oxirane, this is the terminal CH₂ carbon, leading to your desired product. However, the attack at the other, more hindered carbon (adjacent to the pyridine ring) can still occur, yielding the unwanted regioisomer.

Epoxide_Ring_Opening Start 2-(Pyridin-2-yl)oxirane + Ethylamine PathA Attack at terminal C (less hindered) Start->PathA PathB Attack at substituted C (more hindered) Start->PathB Product Desired Product: This compound PathA->Product Major Pathway Byproduct Regioisomeric Byproduct: 1-(Ethylamino)-2-(pyridin-2-yl)ethanol PathB->Byproduct Minor Pathway

Caption: Regioselectivity in the epoxide ring-opening reaction.

Troubleshooting & Optimization:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce the kinetic selectivity, leading to more of the undesired isomer.

  • Solvent Choice: Protic solvents like ethanol or methanol can stabilize the transition states and may influence regioselectivity. It is worth screening aprotic solvents (e.g., THF, acetonitrile) versus protic solvents.

  • Lewis Acid Catalysis: The use of a Lewis acid can change the mechanism towards an Sₙ1-like pathway, favoring attack at the more substituted carbon. This should generally be avoided as it will likely increase the formation of the undesired regioisomer.

Section 3: Experimental Protocols

The following are representative protocols. Researchers must adapt them based on their specific equipment, scale, and safety procedures.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridine-2-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Imine Formation: Add ethylamine (1.2 eq, either as a solution in THF or condensed gas) followed by glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Epoxide Ring-Opening
  • Setup: In a sealed pressure tube, dissolve 2-(pyridin-2-yl)oxirane (1.0 eq) in ethanol.

  • Reaction: Add a solution of ethylamine (3.0 eq) in ethanol. Seal the tube tightly.

  • Heating: Heat the reaction mixture to 60-80 °C behind a blast shield. The optimal temperature and time should be determined by monitoring.

  • Monitoring: After 12-24 hours, cool the reaction to room temperature and check for the consumption of the starting epoxide by TLC or GC-MS.

  • Workup: Unseal the tube carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography to separate the desired product from the regioisomeric byproduct and any unreacted starting material.

Section 4: References

  • EP2910544A1: 2-(ethylamino)ethanol production method. Google Patents.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.[Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating enantiomerically pure amino alcohols. Chiral 1,2-amino alcohols are critical structural motifs in a vast array of natural products and pharmaceuticals, making their efficient and reliable purification a cornerstone of successful synthesis campaigns.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work. The information herein is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the purification of chiral amino alcohols, offering potential causes and actionable solutions.

Poor Enantiomeric Resolution in Chiral HPLC

Question: I am not achieving baseline separation of my amino alcohol enantiomers on a chiral HPLC column. The peaks are broad and overlapping. What are the likely causes and how can I fix this?

Answer:

Poor resolution in chiral HPLC is a common issue that can stem from several factors related to the chiral stationary phase (CSP), mobile phase composition, and analytical conditions.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for successful enantiomeric separation.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series), are often effective for chiral amino alcohols.[1][3] However, if one type of CSP (e.g., amylose-based) provides poor separation, a different type (e.g., cellulose-based or a macrocyclic glycopeptide like CHIROBIOTIC™) may offer complementary selectivity.[3][4]

    • Actionable Step: Screen a small library of different CSPs (amylose, cellulose, etc.) to identify the one that provides the best selectivity for your specific analyte.

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly influences the interactions between the analyte and the CSP.

    • Normal Phase vs. Reversed-Phase: For many chiral amino alcohols, normal-phase chromatography (e.g., hexane/ethanol mixtures) provides good results.[1] However, reversed-phase conditions may be suitable for more polar analytes.

    • Additives: Small amounts of additives can dramatically improve peak shape and resolution. For basic amino alcohols, adding a small percentage of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can reduce peak tailing by minimizing interactions with residual acidic silanols on the silica support. Conversely, for acidic impurities or zwitterionic character, an acidic modifier like trifluoroacetic acid (TFA) might be beneficial.[5]

    • Actionable Step: Systematically vary the ratio of your mobile phase components (e.g., hexane/ethanol). If peak tailing is observed, add a small amount (0.1-0.5%) of an appropriate modifier (DEA for basic compounds, TFA for acidic).

  • Temperature Effects: Column temperature can affect the thermodynamics of the chiral recognition process.

    • Actionable Step: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but may increase analysis time and backpressure.

  • Flow Rate: A lower flow rate generally allows for more interactions between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.

    • Actionable Step: Reduce the flow rate to see if resolution improves.

Peak Tailing in Chiral HPLC

Question: My peaks in the chiral HPLC chromatogram are showing significant tailing, which is affecting the accuracy of my enantiomeric excess (ee) calculation. What's causing this and how do I resolve it?

Answer:

Peak tailing is often a result of strong, undesirable interactions between the analyte and the stationary phase, or issues with the sample itself.

Potential Causes & Solutions:

  • Strong Analyte-CSP Interaction: The amino and hydroxyl groups of amino alcohols can interact strongly with the CSP, leading to tailing.[1]

    • Actionable Step: As mentioned previously, the addition of a mobile phase modifier is crucial. For basic amino alcohols, a basic modifier like DEA or TEA will compete for active sites on the stationary phase, leading to more symmetrical peaks.

    • Derivatization: In some cases, derivatizing the amino or alcohol functionality can improve peak shape and resolution.[3][6] For instance, N-acylation can reduce the basicity of the amine. However, this adds extra steps to the workflow and requires confirmation that no racemization occurs during derivatization.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[1]

    • Actionable Step: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the maximum sample mass your column can handle while maintaining good peak shape.[1]

  • Low Analyte Solubility in Mobile Phase: If the analyte is not fully soluble in the mobile phase, it can lead to poor peak shape.

    • Actionable Step: Ensure your sample is completely dissolved in the mobile phase before injection. If solubility is an issue, you may need to adjust the mobile phase composition or use a stronger injection solvent (though this can sometimes lead to peak distortion). A ternary mixture of solvents, such as n-hexane/ethanol/chloroform, can sometimes improve solubility while maintaining good separation.[1]

Difficulty in Crystallizing Diastereomeric Salts

Question: I have formed a diastereomeric salt of my racemic amino alcohol with a chiral acid, but I am struggling to get it to crystallize. What can I do?

Answer:

The crystallization of diastereomeric salts can be challenging and is often described as more of an art than a science.[7] Success depends on finding the right conditions to exploit the solubility differences between the two diastereomers.[7]

Potential Causes & Solutions:

  • Solvent System is Not Optimal: The choice of solvent is critical. The ideal solvent system will dissolve the diastereomeric salt at an elevated temperature but will be a poor solvent at lower temperatures, allowing the less soluble diastereomer to crystallize out upon cooling.

    • Actionable Step: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). A common technique is to dissolve the salt in a minimal amount of a hot "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, then re-heat to clarify and allow to cool slowly.

  • Supersaturation Not Achieved or Lost Too Quickly: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, or if it cools too rapidly, crystallization may not occur, or an oil may form instead.

    • Actionable Step: Slowly evaporate the solvent from the solution to increase the concentration. Ensure a slow cooling rate; a Dewar flask or an insulated container can be used to slow down the cooling process.

  • Lack of Nucleation Sites: Crystallization needs a starting point (a nucleus).

    • Actionable Step: Try scratching the inside of the flask with a glass rod below the solvent level. If you have a small amount of the desired crystalline material (a seed crystal), adding it to the supersaturated solution can induce crystallization.

  • Incorrect Stoichiometry of Resolving Agent: Using a non-stoichiometric amount of the chiral resolving agent can sometimes inhibit crystallization.

    • Actionable Step: Ensure you are using the correct molar equivalents of the chiral resolving agent. It can be beneficial to screen different ratios (e.g., 0.5, 1.0, and 1.1 equivalents) to find the optimal conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my chiral amino alcohol?

A1: The choice of purification technique depends on several factors, including the scale of the purification, the properties of the amino alcohol, and the available resources.

  • Analytical to Semi-Preparative Scale (<1 gram): Chiral HPLC is often the method of choice for smaller quantities. It is highly versatile and can provide very high enantiomeric purity (>99% ee).[1][2] The downside is the cost of columns and solvents, and the throughput can be limited.

  • Preparative to Process Scale (>1 gram): Diastereomeric salt crystallization is a classical and industrially viable method for large-scale purification.[7] It is often more cost-effective than preparative chromatography. However, it requires significant process development to find a suitable chiral resolving agent and crystallization conditions.[7]

  • Alternative Methods: Enzymatic kinetic resolution can be an excellent choice, offering high selectivity under mild conditions.[][9] However, it is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50%.[9]

The following flowchart can guide your decision-making process:

G start Start: Racemic Amino Alcohol Mixture scale What is the scale of purification? start->scale hplc Chiral HPLC scale->hplc < 1 g crystallization Diastereomeric Salt Crystallization scale->crystallization > 1 g enzymatic Enzymatic Kinetic Resolution scale->enzymatic Alternative/Green Chemistry end_hplc High Purity Enantiomers (small scale) hplc->end_hplc end_cryst High Purity Enantiomers (large scale) crystallization->end_cryst end_enzymatic One Enantiomer (max 50% yield) enzymatic->end_enzymatic

Caption: Decision workflow for selecting a purification technique.

Q2: How can I determine the enantiomeric excess (ee) of my purified amino alcohol?

A2: The most common and reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[10]

  • Method: A small, representative sample of the purified material is dissolved in a suitable solvent and injected onto a chiral HPLC column. The two enantiomers will have different retention times, and the area under each peak is proportional to its concentration.

  • Calculation: The enantiomeric excess is calculated using the areas of the two peaks:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Other methods include:

  • Chiral Gas Chromatography (GC): This is suitable for volatile amino alcohols or their derivatives.[6]

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents interact differently with the two enantiomers, causing their signals in the NMR spectrum to be chemically shifted to different extents, allowing for quantification.

Q3: What are some common chiral resolving agents for amino alcohols?

A3: Since amino alcohols are basic, they are resolved using chiral acids to form diastereomeric salts.[7] Common and commercially available chiral resolving agents include:

Chiral Resolving AgentChemical Class
(+)- or (-)-Tartaric AcidDicarboxylic Acid
(R)- or (S)-Mandelic Acidα-Hydroxy Carboxylic Acid
(+)- or (-)-Camphorsulfonic AcidSulfonic Acid
(R)- or (S)-O-Acetylmandelic Acidα-Acyloxy Carboxylic Acid
Di-p-toluoyl-tartaric acidDicarboxylic Acid Derivative

The choice of resolving agent is often empirical, and it is advisable to screen several options to find the one that provides the best-crystallizing salt with a significant solubility difference between the diastereomers.[7]

Section 3: Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amino Alcohol

This protocol provides a general workflow for the resolution of a racemic amino alcohol using a chiral acid.

Materials:

  • Racemic amino alcohol

  • Chiral resolving agent (e.g., (R)-mandelic acid)

  • Screening solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate)

  • Heating mantle and magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and filter paper

  • Aqueous base (e.g., 1M NaOH)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amino alcohol in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., (R)-mandelic acid) in the same hot solvent.

    • Slowly add the resolving agent solution to the amino alcohol solution with stirring.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in a refrigerator or freezer.

    • If the salt oils out, try a different solvent or a solvent mixture.

    • Once crystals have formed, allow the mixture to stand for several hours to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals. This is the enriched diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amino Alcohol:

    • Dissolve the collected diastereomeric salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amino alcohol and the chiral acid.

    • Extract the free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

    • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.

  • Purity Analysis:

    • Determine the enantiomeric excess of the resulting amino alcohol using chiral HPLC.

    • The mother liquor from the crystallization contains the other enantiomer, which can also be recovered and purified if desired.

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amino Alcohol a Dissolve Racemic Amino Alcohol (1 eq) in hot solvent c Mix solutions and stir a->c b Dissolve Chiral Acid (1 eq) in hot solvent b->c d Slowly cool to induce crystallization c->d e Filter to collect crystals (Diastereomeric Salt A) d->e f Mother Liquor (Enriched in Diastereomeric Salt B) d->f g Dissolve Salt A in H₂O e->g h Add base (e.g., NaOH) g->h i Extract with organic solvent h->i j Dry and concentrate organic layer i->j k Enriched Amino Alcohol Enantiomer A j->k l Analyze ee by Chiral HPLC k->l

Caption: Workflow for diastereomeric salt resolution.

References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. SciSpace. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). [Link]

Sources

Technical Support Center: Synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Synthesis Overview & Core Chemistry

The synthesis of this compound is most commonly achieved via a reductive amination reaction. This robust and widely-used method involves two key stages:

  • Imine Formation: The reaction between the ketone, 2-acetylpyridine, and a primary amine, ethylamine, to form a C=N double bond, yielding an intermediate imine. This is a reversible, acid-catalyzed reaction where the removal of water drives the equilibrium toward the product.[1]

  • Reduction: The in-situ reduction of the imine intermediate to the desired secondary amine product. The choice of reducing agent is critical for selectivity and yield.

This one-pot approach is highly efficient, but its success hinges on careful control of reaction parameters.

Reaction_Pathway Reactants 2-Acetylpyridine + Ethylamine Intermediate Imine Intermediate Reactants->Intermediate Condensation (-H₂O) Product This compound Intermediate->Product Reduction [H] Troubleshooting_Logic cluster_yield Low Yield cluster_impurity Impurity Profile Start Analysis Shows Poor Yield/Impurities LowYield Low Product Yield? Start->LowYield Impurity Main Impurity? Start->Impurity CauseImine Inefficient Imine Formation LowYield->CauseImine Yes CauseReduct Ineffective Reduction LowYield->CauseReduct Yes Sol_Imine Adjust pH (4-6) Add Dehydrating Agent CauseImine->Sol_Imine Sol_Reduct Use NaBH(OAc)₃ / NaBH₃CN Check Reagent Quality CauseReduct->Sol_Reduct Ketone Unreacted Ketone Impurity->Ketone Ketone Alcohol Alcohol Side-Product Impurity->Alcohol Alcohol Sol_Ketone Allow Imine Formation First Use Excess Amine Ketone->Sol_Ketone Sol_Alcohol Switch to Selective Reductant (e.g., NaBH(OAc)₃) Alcohol->Sol_Alcohol

Caption: A troubleshooting decision tree for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction?

There is no single "best" agent, as the choice depends on scale, budget, and safety considerations. However, for laboratory-scale synthesis aiming for high yield and purity, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice. It is mild, selective for imines over ketones, and does not require the strictly controlled pH that NaBH₃CN does. Catalytic hydrogenation over Pd/C is a greener alternative but requires specialized pressure equipment. [2] Table: Comparison of Common Reducing Agents

Reducing AgentProsConsTypical Solvent
NaBH(OAc)₃ High selectivity, mild, commercially availableHigher cost, lower hydride efficiencyDichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)
NaBH₃CN High selectivity, effective in protic solventsHighly toxic (releases HCN gas at low pH), requires careful pH controlMethanol (MeOH), Ethanol (EtOH)
NaBH₄ Inexpensive, readily availableLow selectivity (can reduce ketones), requires careful addition timingMethanol (MeOH), Ethanol (EtOH)
H₂ with Pd/C Catalyst Green (byproduct is water), high yieldingRequires specialized hydrogenation equipment, catalyst can be pyrophoricMethanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting ketone (2-acetylpyridine) and the final amine product. A typical system would be ethyl acetate/hexanes or dichloromethane/methanol. The ketone is less polar than the final amino alcohol product. Stain with potassium permanganate (KMnO₄) or analyze under UV light. The disappearance of the starting ketone spot is the primary indicator of reaction completion.

Q3: My reaction is sluggish. Can I heat it?

Yes. Gentle heating to 40-50 °C can accelerate both imine formation and the reduction step, particularly when using milder reductants like NaBH(OAc)₃. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by TLC if you choose to apply heat.

Q4: What is the best workup procedure to isolate the product?

A standard aqueous workup is typically effective.

  • Quench: Carefully quench the excess reducing agent by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Basify: Adjust the pH of the aqueous layer to >9 with an aqueous base (e.g., 1M NaOH) to ensure the amine product is in its free-base form and is soluble in the organic layer.

  • Extract: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Wash & Dry: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q5: The product seems difficult to purify. What are the best methods?

The product is a polar amino alcohol, which can sometimes be challenging to purify.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, starting with a less polar solvent (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica gel.

  • Acid-Base Extraction: For a crude product, you can perform an acid-base purification. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl) to pull the amine into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract the pure amine product back into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales. [3]

Section 4: Recommended Experimental Protocol

This protocol details a reliable, high-yield synthesis of this compound using sodium triacetoxyborohydride.

Materials:

  • 2-Acetylpyridine (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-acetylpyridine (1.0 eq) and anhydrous DCM.

  • Imine Formation: Add ethylamine solution (1.5 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The reaction may gently effervesce.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane (containing 0.5% triethylamine) to afford the pure product.

References

  • EP2910544A1 - 2-(ethylamino)
  • 2-(ETHYLAMINO)
  • 2-Acetylpyridine - Wikipedia. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... - ResearchGate. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • US9365492B2 - 2-(ethylamino)
  • 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem. [Link]

  • US3453183A - Method of purifying ethanolamines - Google P

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of N-Alkylated Pyridinylethanolamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-alkylated pyridinylethanolamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established protocols and extensive field experience, this resource provides in-depth, evidence-based solutions to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of N-alkylated pyridinylethanolamines. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.

Reaction Initiation & Low Yield

Question 1: My N-alkylation reaction shows a low yield or fails to proceed to completion. What are the likely causes and how can I optimize the reaction conditions?

Low yields are a frequent challenge in N-alkylation reactions. The root cause often lies in one or more of the following areas: suboptimal reaction conditions, poor reagent quality, or inherent reactivity issues of the starting materials.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the molar ratio of reactants are critical parameters. Deviations from optimal conditions can lead to incomplete reactions or degradation of the product.[1]

    • Temperature: For many N-alkylation reactions, particularly those involving less reactive alkyl halides, heating is necessary. However, excessively high temperatures can promote side reactions, such as elimination, or lead to decomposition. A stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Reaction Time: Incomplete reactions can often be resolved by extending the reaction time. Monitor the disappearance of the starting material by TLC to determine the optimal reaction duration.

    • Stoichiometry: The molar ratio of the pyridinylethanolamine to the alkylating agent is crucial. Using a slight excess of the amine can sometimes drive the reaction to completion, but this may complicate purification. Conversely, an excess of the alkylating agent can lead to over-alkylation.[2]

  • Reagent Quality:

    • Moisture and Air Sensitivity: Reagents like sodium borohydride (NaBH₄), often used in reductive amination, can be sensitive to moisture.[1] Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Starting Materials: Impurities in the starting pyridinylethanolamine or the alkylating agent can interfere with the reaction. Purification of starting materials, if necessary, is a critical first step.

  • Inherent Reactivity:

    • Steric Hindrance: A sterically hindered amine or alkylating agent can significantly slow down the reaction rate.[3] In such cases, more forcing conditions (higher temperature, longer reaction time) or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide) may be necessary.

    • Leaving Group Ability: The rate of an SN2 reaction is dependent on the quality of the leaving group. The general trend for alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride and experiencing slow reaction rates, consider switching to the corresponding bromide or iodide.

Side Reactions & Impurities

Question 2: My TLC analysis shows multiple spots, indicating the presence of significant impurities. What are the common side products in the N-alkylation of pyridinylethanolamines and how can I minimize their formation?

The appearance of multiple spots on a TLC plate is a common sign of side reactions. In the N-alkylation of amines, the most prevalent side reaction is over-alkylation.[4][5]

Common Side Products and Mitigation Strategies:

  • Over-alkylation (Formation of Tertiary Amines and Quaternary Ammonium Salts): The N-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further alkylation.[6] This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[3][4]

    • Control Stoichiometry: Using a large excess of the starting pyridinylethanolamine relative to the alkylating agent can favor mono-alkylation.[2]

    • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the desired product is the major component.[3]

  • Elimination Reactions: When using sterically hindered alkyl halides or strong bases, an elimination reaction (E2 pathway) can compete with the desired substitution reaction (SN2 pathway), leading to the formation of an alkene.[3]

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) to minimize its participation in substitution or elimination reactions.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[3]

  • O-Alkylation: The hydroxyl group of the ethanolamine moiety can also be alkylated, leading to the formation of an ether byproduct. This is more likely to occur under basic conditions.

    • Protecting Groups: To prevent O-alkylation, the hydroxyl group can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.[7][8] The protecting group can be removed in a subsequent step. The choice of protecting group should be orthogonal to the N-alkylation reaction conditions.[9]

Alternative Synthetic Route: Reductive Amination

Question 3: I am struggling with over-alkylation using direct N-alkylation with an alkyl halide. Is there a more selective method for synthesizing N-alkylated pyridinylethanolamines?

Yes, reductive amination is an excellent alternative that offers greater control and selectivity, largely avoiding the problem of over-alkylation.[10][11] This two-step, often one-pot, process involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the desired N-alkylated amine.[12][13]

Key Advantages of Reductive Amination:

  • High Selectivity: The reaction is highly selective for mono-alkylation because an imine is formed only once on a given amine.[10]

  • Milder Conditions: Reductive aminations are often carried out under mild conditions.[13]

  • Versatility: A wide range of aldehydes and ketones can be used, allowing for the synthesis of a diverse array of N-alkylated products.

Common Reducing Agents for Reductive Amination:

Reducing AgentKey Features
Sodium Cyanoborohydride (NaBH₃CN) Effective at slightly acidic pH; selectively reduces imines in the presence of carbonyls.[10][11]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN; also highly selective for imines.[10]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting aldehyde or ketone.[14][15] Often used in a two-step process where the imine is formed first.

Troubleshooting Reductive Amination:

  • Low Yield:

    • pH Control: The formation of the imine intermediate is pH-dependent. The optimal pH is typically weakly acidic (around 5-6) to facilitate both the nucleophilic attack of the amine and the dehydration step.[16]

    • Inefficient Imine Formation: If the starting carbonyl is sterically hindered, imine formation may be slow. The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.

    • Hydrolysis of the Reducing Agent: Some borohydride reagents can hydrolyze at low pH. Ensure the chosen reducing agent is stable under the reaction conditions.[12]

Workup and Purification

Question 4: How can I effectively purify my N-alkylated pyridinylethanolamine, which is often a basic and polar compound?

The purification of basic amines like N-alkylated pyridinylethanolamines can be challenging due to their polarity and basicity, which can lead to issues like tailing during column chromatography on silica gel.

Purification Strategies:

  • Extraction:

    • During the aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the amine and drive it into the organic phase. A saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide can be used.

    • If the product has some water solubility, back-extraction of the aqueous layer with additional organic solvent can improve the yield.

  • Column Chromatography:

    • Tailing on Silica Gel: The acidic nature of silica gel can interact with the basic amine, causing streaking or tailing of the spot on TLC and poor separation on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent.[1]

    • Alternative Stationary Phases: Using a more basic stationary phase, such as alumina (basic or neutral), can also prevent tailing and improve separation.

    • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to effectively separate the product from less polar impurities and unreacted starting materials.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with an acid. The salt is often crystalline and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.

Analytical Characterization

Question 5: What are the key analytical techniques I should use to confirm the structure and purity of my synthesized N-alkylated pyridinylethanolamine?

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the final product.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: This is the most informative technique for structural elucidation. Look for the appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the signals of the protons adjacent to the nitrogen atom.

    • ¹³C NMR: This will show the appearance of new carbon signals from the alkyl group and a shift in the carbon signals of the pyridinylethanolamine backbone.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Useful for identifying the presence of key functional groups. Look for the N-H stretch of the secondary amine (if the starting material was a primary amine) and the O-H stretch of the alcohol.

  • Chromatographic Techniques (TLC, GC, HPLC):

    • These techniques are crucial for assessing the purity of the compound. A single spot on TLC or a single peak in a GC or HPLC chromatogram under different conditions is a good indication of purity.

Visualizing the Process

To aid in understanding the synthetic and troubleshooting pathways, the following diagrams illustrate key concepts.

N_Alkylation_Troubleshooting start Low Yield in N-Alkylation cond1 Check Reaction Conditions start->cond1 cond2 Assess Reagent Quality start->cond2 cond3 Evaluate Reactivity start->cond3 sol1a Optimize Temperature cond1->sol1a Suboptimal Temp sol1b Extend Reaction Time cond1->sol1b Incomplete Reaction sol1c Adjust Stoichiometry cond1->sol1c Imbalanced Ratio sol2a Use Dry Glassware/Inert Atmosphere cond2->sol2a Moisture Sensitivity sol2b Purify Starting Materials cond2->sol2b Impure Reagents sol3a Use More Reactive Alkyl Halide cond3->sol3a Steric Hindrance/Poor Leaving Group sol3b Consider Alternative Route (Reductive Amination) cond3->sol3b Persistent Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Side_Reaction_Mitigation start Multiple Spots on TLC (Impurities) impurity1 Over-alkylation start->impurity1 impurity2 Elimination start->impurity2 impurity3 O-Alkylation start->impurity3 sol1a Use Excess Amine impurity1->sol1a sol1b Slow Addition of Alkylating Agent impurity1->sol1b sol2a Use Non-nucleophilic Base impurity2->sol2a sol2b Lower Reaction Temperature impurity2->sol2b sol3a Protect Hydroxyl Group impurity3->sol3a

Caption: Strategies to mitigate common side reactions.

Reductive_Amination_Workflow start Pyridinylethanolamine + Aldehyde/Ketone step1 Imine/Iminium Ion Formation (Weakly Acidic pH) start->step1 Condensation step2 Reduction step1->step2 Add Reducing Agent (e.g., NaBH₃CN) end N-Alkylated Product step2->end

Caption: A generalized workflow for reductive amination.

References

  • Benchchem. Technical Support Center: Synthesis of Phenylethanolamine Derivatives.
  • Benchchem. Common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • Wikipedia. Amine alkylation. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Chad's Prep. Hydride Reduction. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]

  • Benchchem. Troubleshooting side reactions in the N-alkylation of aniline.
  • UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. Available from: [Link]

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Technical Support Center: Stability of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Understanding and controlling the stability of your molecule is critical for reproducible experimental results and the development of robust formulations.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its structural motifs: a pyridine ring, a secondary amine, and a primary alcohol.[1] This combination of functional groups presents a unique stability profile that requires careful consideration during experimental design and execution. This guide will walk you through the potential stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photolysis.

  • Oxidation: The secondary amine and the primary alcohol are both susceptible to oxidation. The nitrogen lone pair in the amine can be oxidized, and the alcohol can be oxidized to an aldehyde or carboxylic acid.[2][3] The presence of oxygen and certain metal ions can catalyze these reactions.[4]

  • Hydrolysis: While the core structure does not contain readily hydrolyzable groups like esters or amides, pH-dependent degradation can occur, especially under harsh acidic or basic conditions.[5][6]

  • Photolysis: The pyridine ring contains a π-electron system that can absorb UV light, leading to photodegradation.[7][8][9][10][11] This can result in complex degradation products, including ring opening or the formation of various photoproducts.[12]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of all potential degradation reactions.
Light Protected from light (amber vials)To prevent photolytic degradation of the pyridine ring.[11]
Atmosphere Inert atmosphere (e.g., nitrogen or argon)To minimize oxidative degradation of the amine and alcohol moieties.[4]
pH Near neutral (pH 6-8)To avoid acid- or base-catalyzed hydrolysis.

Q3: I am observing a change in the color of my solution over time. What could be the cause?

A3: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation or photolysis. The formation of conjugated systems or degradation products with chromophores can lead to this observation. It is recommended to analyze the solution by a stability-indicating analytical method, such as HPLC-UV, to identify and quantify any degradants.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Absolutely. Protic solvents like water and alcohols can participate in hydrolysis and may facilitate photodegradation. Aprotic solvents are generally preferred if the experimental conditions allow. Additionally, ensure that the solvents are of high purity and free from peroxides, which can initiate oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Rapid Loss of Parent Compound in Solution

Symptoms:

  • Consistently low recovery of the parent compound in analytical assays.

  • Appearance of new, unidentified peaks in chromatograms.

Potential Causes & Solutions:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. [13][14][15][16] Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. Neutralize the sample with NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C. Neutralize the sample with HCl before analysis.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the stock solution at 60°C for 7 days, protected from light.
Photodegradation Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. [7][12]A control sample should be wrapped in aluminum foil to protect it from light.
  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method. The method should be capable of separating the parent compound from all degradation products.

Data Interpretation:

  • Calculate the percentage degradation for each stress condition.

  • Identify the major degradation products by comparing the chromatograms of the stressed samples to the control.

  • Peak purity analysis using a PDA detector can help confirm that the parent peak is free from co-eluting degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more retained components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of the parent compound and also scan a wider range with a PDA detector to detect degradants.

  • Injection Volume: 10 µL

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Retrieved from [Link]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • OSHA. (n.d.). Ethanolamine. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • OSTI.GOV. (2008). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Ethanolamines and Alkylamines (YS-50). Retrieved from [Link]

  • PubMed. (2002). A convenient synthesis of 2-(alkylamino)pyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). determination of ethanolamines in aqueous solutions by gas chromatography. Retrieved from [Link]

  • International Journal of Current Research and Review. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • PubMed. (n.d.). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). Retrieved from [Link]

  • PubMed. (n.d.). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). degradation studies of amines and alkanolamines during co2 absorption and stripping system. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • YouTube. (2023). Amines-Part 8-Chemical Properties 2-Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3 | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Retrieved from [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Pyridinium N-(2′-Azinyl)aminides: Regioselective Synthesis of 2-Alkylaminoazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

Sources

Technical Support Center: Resolving Enantiomers of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An enantiomeric excess (ee) of 94% at 55% conversion was obtained for acetylation of the (R)-isomer of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine by Candida antartica lipase B in ethyl acetate, whereas the (R)-isomer of (RS)-2-(1-aminoethyl)-3,5-dichloropyridine and (RS)-2-(1-aminoethyl)-3-chloro-5-(difluoromethoxy)pyridine were each acetylated with significantly lower enantioselectivity.[1] Substitution of methyl propionate, methyl isobutyrate or methyl methoxyacetate for ethyl acetate resulted in decreased enantioselectivity.[1]

Welcome to the technical support resource for the chiral resolution of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral building block. We will explore the three primary resolution techniques: classical diastereomeric salt crystallization, enzymatic resolution, and chiral HPLC.

Section 1: Classical Resolution via Diastereomeric Salt Crystallization

This is the most common and scalable method for resolving chiral amines and alcohols.[2] The principle relies on reacting the racemic base, this compound, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility, allowing for their separation by fractional crystallization.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for a basic compound like this compound? A: The selection is crucial and often requires empirical screening. For your basic analyte, you need a chiral acid. Key factors for selection are:

  • Availability and Cost: The agent must be available in high enantiomeric purity and be economically viable for your scale.

  • Salt Properties: It should form a stable, crystalline salt. The two resulting diastereomeric salts must have a significant difference in solubility in a common, inexpensive solvent to allow for efficient separation.[3]

  • Common Choices: Naturally occurring chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are excellent starting points for resolving basic compounds.[4]

Q2: My resolution attempt resulted in an oil instead of crystals. What is "oiling out" and how can I prevent it? A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal. This is typically caused by very high supersaturation (the solution is too concentrated) or a crystallization temperature that is too high for the given solvent system.

  • Solution: Try using a more dilute solution. Screen for different solvents where the salts are less soluble. You can also try a slower cooling rate or adding an "anti-solvent" (a solvent in which the salts are insoluble) to gently induce crystallization.

Q3: After crystallization, the enantiomeric excess (ee) of my product is very low. What went wrong? A: Low ee in classical resolutions is a common problem and can stem from several factors.[5]

  • Insufficient Solubility Difference: The primary cause is often an insufficient difference in solubility between the two diastereomeric salts in your chosen solvent.[5] This leads to co-precipitation of the undesired diastereomer.

  • Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[5]

  • Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent is critical. An incorrect ratio can lead to incomplete formation of the diastereomeric salts, affecting both yield and purity.

Troubleshooting Guide: Diastereomeric Salt Crystallization
IssuePotential CausesRecommended Solutions
No Crystallization Occurs The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently supersaturated. Presence of impurities inhibiting nucleation.Screen for alternative solvents or solvent/anti-solvent mixtures to reduce solubility. Carefully evaporate some of the solvent to increase concentration. Try seeding the solution with a tiny crystal of the desired diastereomeric salt.
Low Yield of Desired Enantiomer The desired diastereomeric salt is still quite soluble in the mother liquor. Crystallization was stopped prematurely before reaching equilibrium. Incorrect stoichiometry of the resolving agent was used.Screen for solvents that further decrease the solubility of the target salt. Allow for longer crystallization times, potentially at a lower temperature. Carefully re-evaluate and optimize the molar ratio of racemate to resolving agent.[6]
Low Enantiomeric Excess (ee) Poor solubility difference between the two diastereomeric salts.[3][5] Crystallization occurred too rapidly. Inefficient washing of the filtered crystals.Screen for a different resolving agent or solvent system to maximize the solubility difference. Employ a slower, more controlled cooling profile. Wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing the undesired diastereomer.
Experimental Workflow & Protocol

The overall workflow involves forming the diastereomeric salts, selectively crystallizing one, isolating it, and then liberating the free, enantiomerically pure base.

G racemate Racemic (±)-Amine dissolve Dissolve in Solvent (e.g., Methanol/Water) racemate->dissolve agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->dissolve salts Formation of Diastereomeric Salts (R-Amine•R-Acid & S-Amine•R-Acid) dissolve->salts cool Controlled Cooling & Crystallization salts->cool filter Filtration cool->filter crystals Less Soluble Salt Crystals (e.g., S-Amine•R-Acid) filter->crystals mother_liquor Mother Liquor with More Soluble Salt (e.g., R-Amine•R-Acid) filter->mother_liquor wash Wash & Dry Crystals crystals->wash pure_salt Pure Diastereomeric Salt wash->pure_salt liberate Liberate Free Amine (e.g., add NaOH) pure_salt->liberate pure_enantiomer Single Enantiomer (e.g., (S)-Amine) liberate->pure_enantiomer

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Protocol 1: Resolution with (+)-Tartaric Acid

  • Dissolution: In a suitable flask, dissolve 1.0 molar equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of an enantiopure chiral acid (e.g., (+)-tartaric acid) in the same solvent. Slowly add the acid solution to the amine solution with stirring. The use of a sub-stoichiometric amount of resolving agent (0.5 eq) is a common strategy.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can help induce nucleation. Further cooling (e.g., to 4°C) can increase the yield. Let the crystallization proceed for several hours to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation: Suspend the collected crystals (the diastereomeric salt) in water and add a base (e.g., 1M NaOH solution) until the solution is alkaline (pH > 10). This will deprotonate the amine, breaking the salt.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 3).

Section 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture.[7] For an amino alcohol like this compound, a common strategy is lipase-catalyzed enantioselective acylation of the alcohol group. The enzyme will acylate one enantiomer much faster than the other, leaving behind the unreacted, enantiomerically enriched starting material.[8]

Frequently Asked Questions (FAQs)

Q1: My enzymatic reaction is very slow or shows no conversion. Why? A: This could be due to several factors:

  • Enzyme Inactivation: The chosen solvent may be denaturing the enzyme. Lipases generally prefer non-polar organic solvents like hexane, diisopropyl ether, or MTBE.[8][9]

  • Poor Acyl Donor: The acyl donor (e.g., vinyl acetate, ethyl acetate) might not be suitable for the enzyme or reaction conditions. Vinyl acetate is often preferred as it generates an unstable enol that tautomerizes to acetaldehyde, making the reaction irreversible.[8]

  • Temperature/pH: The reaction may be outside the optimal temperature or pH range for the enzyme.

Q2: The enantioselectivity (E-value) of my resolution is low. How can I improve it? A: The E-value is a measure of the enzyme's preference for one enantiomer.

  • Screen Enzymes: Not all lipases are the same. Screening a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), Candida rugosa lipase) is the most effective way to find one with high selectivity for your substrate.[9]

  • Solvent Choice: The solvent can have a dramatic effect on enzyme selectivity. A systematic screening of solvents is recommended.

  • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also slow down the reaction rate.[10]

Troubleshooting Guide: Enzymatic Resolution
IssuePotential CausesRecommended Solutions
Low Conversion Inactive enzyme. Sub-optimal acyl donor. Incorrect temperature.Ensure proper storage and handling of the enzyme. Try an activated acyl donor like vinyl acetate.[8] Optimize the reaction temperature; lipases are often effective between 30-60°C.[8]
Low Enantioselectivity The enzyme is not a good match for the substrate. The solvent is influencing enzyme conformation negatively.Screen a variety of commercially available lipases.[9] Screen different non-polar organic solvents.[9] Attempt the reaction at a lower temperature.
Reaction Stalls at <50% Conversion Product inhibition. Reversibility of the reaction (if not using an activated acyl donor).If possible, remove the product as it is formed. Use an irreversible acylating agent like vinyl acetate.[8]

Section 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for analytical determination of enantiomeric excess and can also be used for preparative-scale separations.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to have different retention times.[12]

Frequently Asked Questions (FAQs)

Q1: I don't see any separation of my enantiomers. What's the first thing I should check? A: The most critical factor is the choice of the Chiral Stationary Phase (CSP).[13] No single CSP works for all compounds. For a basic amino alcohol, polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC®) columns are excellent starting points.[12][13] If your current column isn't working, the first step is to screen other types of CSPs.[14]

Q2: My peaks are broad or tailing. How can I improve the peak shape? A: Poor peak shape for basic analytes is common in chiral HPLC. The issue often arises from secondary interactions between the basic amine and residual acidic silanols on the silica support.

  • Solution: Add a small amount of a basic modifier to your mobile phase. For normal phase (e.g., Hexane/Ethanol), adding 0.1% diethylamine (DEA) or triethylamine (TEA) is a standard practice to improve peak shape and resolution for basic compounds.[13][15]

Q3: How do I choose between normal phase, reversed phase, or polar organic mode? A:

  • Normal Phase (NP): This is often the first choice for chiral separations and is highly effective for many compounds. It uses a non-polar solvent like hexane with a polar modifier like ethanol or isopropanol.[13]

  • Reversed Phase (RP): Less common for underivatized amino alcohols, but can be effective on certain CSPs (e.g., macrocyclic glycopeptide-based). The mobile phase is typically a buffered aqueous solution with methanol or acetonitrile.[13][16]

  • Polar Organic Mode (PO): This uses polar organic solvents like methanol or acetonitrile, often with additives. It can be a good alternative if NP or RP modes fail.

Troubleshooting Guide: Chiral HPLC Method Development

G start Start: No or Poor Resolution csp_select 1. Select Appropriate CSP (e.g., Polysaccharide-based) start->csp_select mp_mode 2. Choose Mobile Phase Mode (Start with Normal Phase) csp_select->mp_mode screen_solvents 3. Screen Mobile Phase Ratio (e.g., Hexane/IPA 90:10, 80:20) mp_mode->screen_solvents additives 4. Add Basic Modifier (e.g., 0.1% DEA for peak shape) screen_solvents->additives optimize 5. Optimize Flow Rate & Temp (Lower flow rate often improves resolution) additives->optimize success Resolution Achieved optimize->success Good Separation fail Try Different CSP or Mobile Phase Mode (RP/PO) optimize->fail Still Poor fail->csp_select

Caption: Troubleshooting workflow for chiral HPLC method development.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (ee) Analysis
  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, which are known to be effective for a broad range of compounds, including amines and alcohols.[12] A 250 x 4.6 mm, 5 µm particle size column is standard.

  • Sample Preparation: Dissolve a small amount of your resolved sample (and a racemic standard for comparison) in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with n-Hexane/Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254-265 nm).

  • Optimization:

    • If there is no separation, change the alcohol modifier (e.g., to ethanol).

    • If the peaks are resolved but too close, systematically decrease the percentage of the alcohol modifier (e.g., to 95:5 or 98:2 Hexane/IPA). This will increase retention time and often improves resolution.

    • If retention times are too long, increase the percentage of the alcohol modifier.

    • If peak shape is poor, ensure the basic additive (DEA) is present.[13]

  • Validation: Once baseline separation (Resolution > 1.5) is achieved with the racemic standard, analyze your resolved sample. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

References

  • Benchchem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • Benchchem. (2025). Troubleshooting low enantiomeric excess in chiral resolutions.
  • Benchchem. (2025). Common mistakes when using enantiomer controls.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • N/A. (2025). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025).
  • Phenomenex. (n.d.).
  • Chemistry LibreTexts. (2019). 6.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Uenishi, J., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Journal of Organic Chemistry, 63(8), 2481-2487.
  • N/A. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • PMC. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to production. We will explore common synthetic routes, troubleshoot potential challenges, and provide practical, field-proven insights to ensure a robust, safe, and efficient scale-up process.

Introduction: Understanding the Molecule and Its Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center and a pyridine ring, presents unique challenges during synthesis, particularly when transitioning to a larger scale. Success requires a deep understanding of the reaction mechanisms, careful control of process parameters, and a proactive approach to troubleshooting. This guide focuses on the most common synthetic strategies and their associated scale-up hurdles.

Part 1: Common Synthetic Pathways

The synthesis of this compound is typically approached via two primary routes: a reductive amination pathway or a Grignard reaction pathway. Each has distinct advantages and challenges in a scale-up context.

Synthetic_Pathways cluster_0 Route A: Reductive Amination Pathway cluster_1 Route B: Grignard Pathway A1 2-Acetylpyridine A2 2-Bromo-1-(pyridin-2-yl)ethanone A1->A2 α-Bromination (e.g., Br2, NBS) A3 2-(Ethylamino)-1-(pyridin-2-yl)ethanone A2->A3 Nucleophilic Substitution (Ethylamine) A4 This compound A3->A4 Ketone Reduction (e.g., NaBH4, H2/Catalyst) B1 2-Pyridinecarboxaldehyde B3 This compound B1->B3 Grignard Addition & Aqueous Workup B2 Ethylmagnesium Bromide (Grignard Reagent) B2->B3 Grignard Addition & Aqueous Workup

Caption: Common synthetic routes to this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Route A: Reductive Amination Pathway Issues

Question 1: During the α-bromination of 2-acetylpyridine (A1 → A2), we are seeing significant formation of di-brominated byproducts and poor conversion. How can we improve selectivity?

  • Underlying Cause: The α-bromination of ketones can be difficult to control. The reaction is often autocatalytic, as the HBr generated can catalyze the enolization of the starting ketone, leading to runaway reactions or over-bromination. On a large scale, localized temperature spikes can exacerbate this issue.

  • Troubleshooting & Solutions:

    • Reagent Choice: Consider using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide instead of liquid bromine. NBS is a solid, making it easier and safer to handle on a large scale, and the reaction is often more controllable.

    • Temperature Control: Maintain strict temperature control, typically between 0-10 °C, during the addition of the brominating agent. Use a reactor with efficient heat exchange capabilities.

    • Controlled Addition: Add the brominating agent subsurface and at a slow, controlled rate to prevent localized high concentrations.

    • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or ethyl acetate are commonly used. Ensure the solvent is completely dry.

Question 2: The reaction of 2-bromo-1-(pyridin-2-yl)ethanone with ethylamine (A2 → A3) is generating multiple impurities and the product is difficult to isolate. What's happening?

  • Underlying Cause: 2-Bromo-1-(pyridin-2-yl)ethanone is a potent lachrymator and a reactive alkylating agent.[1] Ethylamine is a good nucleophile but also a base. Several side reactions are possible:

    • Over-alkylation: The product, an α-aminoketone, can react with another molecule of the bromo-ketone.

    • Elimination Reactions: The basicity of ethylamine can promote the elimination of HBr.

    • Instability: The α-aminoketone product can be unstable and prone to self-condensation or polymerization, especially at elevated temperatures.

  • Troubleshooting & Solutions:

    • Stoichiometry and Addition: Use a slight excess of ethylamine (e.g., 1.5-2.0 equivalents) to ensure the bromo-ketone is consumed quickly. The reaction is highly exothermic; add the bromo-ketone solution slowly to a cooled solution of ethylamine.

    • Temperature Management: Keep the reaction temperature low (e.g., -10 °C to 0 °C) to minimize side reactions and product degradation.

    • pH Control: The HBr byproduct will form ethylamine hydrobromide salt. The presence of a non-nucleophilic base (like triethylamine or potassium carbonate) can scavenge the acid, but care must be taken as this can also promote elimination. A careful study is needed to find the optimal condition.

    • Immediate Reduction: One effective strategy on a large scale is a "one-pot" or "telescoped" reaction. After the formation of the α-aminoketone (A3), without isolating it, proceed directly to the reduction step (A3 → A4). This avoids the isolation of a potentially unstable intermediate.

Question 3: The final reduction step (A3 → A4) with Sodium Borohydride (NaBH₄) gives a low yield and requires a complex workup. How can this be optimized for scale-up?

  • Underlying Cause: While NaBH₄ is a common and effective reducing agent, its workup on a large scale can be problematic. The quenching of excess NaBH₄ generates hydrogen gas, which requires careful handling. The resulting borate salts can form emulsions, making extractions difficult and trapping the product.

  • Troubleshooting & Solutions:

    • Catalytic Hydrogenation: This is often the preferred method for industrial-scale reductions. Using a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere is highly efficient and produces water as the only byproduct, simplifying the workup significantly.

      • Protocol: Dissolve the crude ketone (A3) in a solvent like methanol or ethanol. Add the catalyst (typically 1-5 mol% loading) and pressurize the reactor with hydrogen (e.g., 50-100 psi). Monitor the reaction by hydrogen uptake. Upon completion, the catalyst is simply filtered off.

    • Optimizing NaBH₄ Workup: If using NaBH₄, consider a "reverse quench" where the reaction mixture is slowly added to a cooled, acidic solution. This helps control the hydrogen evolution. To break emulsions, adding a saturated brine solution or filtering through a pad of celite can be effective.

Route B: Grignard Pathway Issues

Question 4: Our Grignard reaction between 2-pyridinecarboxaldehyde and ethylmagnesium bromide (B1 + B2 → B3) is sluggish and gives a low yield of the desired alcohol. What are the likely causes?

  • Underlying Cause: Grignard reactions are notoriously sensitive to moisture and air.[2][3] Any protic source will quench the highly basic Grignard reagent.[4] Furthermore, preparing pyridyl-based Grignard reagents or reacting with pyridine substrates can be complex due to side reactions like the formation of bipyridyls.[5]

  • Troubleshooting & Solutions:

    • Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven or flame-dried. Solvents (typically THF or diethyl ether) must be rigorously dried. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[2]

    • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring is crucial for initiating the reaction.[2]

    • Temperature Control: The formation of the Grignard reagent is exothermic.[2] It's often necessary to cool the flask initially and then add the alkyl halide at a rate that maintains a gentle reflux.[2] For the subsequent reaction with the aldehyde, maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions.

    • Reagent Quality: Ensure the 2-pyridinecarboxaldehyde is pure and dry. Aldehydes can oxidize to carboxylic acids on storage, which will quench the Grignard reagent.

Troubleshooting_Grignard Start Low Yield in Grignard Rxn Q1 Are conditions strictly anhydrous? Start->Q1 Sol1 Dry all glassware, solvents. Use inert atmosphere. Q1->Sol1 No Q2 Is the Magnesium activated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Add Iodine crystal or 1,2-dibromoethane. Use fresh Mg turnings. Q2->Sol2 No Q3 Is aldehyde pure and dry? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Purify aldehyde by distillation or column chromatography. Q3->Sol3 No End Re-evaluate stoichiometry and temperature control. Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: Key hazards are associated with the reagents.

  • Ethylamine: A volatile, flammable, and corrosive gas or liquid. Requires a closed system and proper ventilation.[6]

  • α-Bromoketones: These are potent lachrymators and are irritating to the skin, eyes, and respiratory system.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: Highly reactive, flammable, and water-sensitive.[2] The quenching process generates flammable gases (ethane and hydrogen).

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

Q: How can the final product be purified effectively at a large scale? A: The purification strategy depends on the physical properties of the final product.

  • Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from impurities, vacuum distillation is an excellent and scalable method.[7]

  • Crystallization: If the product is a solid, crystallization is often the best method. This can be achieved by creating a salt of the product (e.g., hydrochloride or maleate salt), which often has better crystalline properties than the free base.

  • Extraction: A series of aqueous extractions at different pH values can be used to separate the basic product from neutral or acidic impurities.

Q: What are the recommended storage conditions for this compound? A: As an amino alcohol, the compound may be sensitive to air (oxidation) and light. It should be stored in a tightly sealed, amber container under an inert atmosphere (nitrogen or argon) and kept in a cool, dry place. While specific stability data is not widely published, general handling for amino alcohols suggests avoiding contact with strong oxidizing agents.[8][9]

Part 4: Protocols and Data

Protocol: Catalytic Hydrogenation of 2-(Ethylamino)-1-(pyridin-2-yl)ethanone (A3 → A4)

This protocol assumes the successful synthesis of the ketone intermediate and is intended for scale-up in an appropriate hydrogenation reactor.

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Charge the reactor with a solution of 2-(ethylamino)-1-(pyridin-2-yl)ethanone (1.0 eq) in methanol (10-15 volumes).

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add 5% Palladium on Carbon (50% wet, 1-3 mol% Pd).

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen three times.

  • Reaction: Pressurize the reactor to 60-80 psi with hydrogen. Heat the mixture to 30-40 °C with vigorous agitation.

  • Monitoring: Monitor the reaction by the cessation of hydrogen uptake and by in-process control (IPC) analysis (e.g., HPLC, TLC). The reaction is typically complete in 4-8 hours.

  • Workup: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization as a salt.

Table 1: Comparison of Key Process Parameters
ParameterRoute A: Reductive AminationRoute B: Grignard PathwayKey Considerations for Scale-Up
Starting Materials 2-Acetylpyridine, Bromine/NBS, Ethylamine2-Pyridinecarboxaldehyde, Ethyl Bromide, MgAvailability and cost of pyridine starting materials.
Key Intermediates α-Bromoketone, α-AminoketoneGrignard Reagentα-Bromoketone is a lachrymator; Grignard is highly water-sensitive.
Number of Steps 3 steps1 main reaction step (2 for reagent prep)Fewer steps are generally preferred for scale-up to maximize overall yield.
Critical Controls Temperature during bromination & aminationStrict anhydrous conditions, initiation temp.Both routes are exothermic and require robust temperature control.
Workup/Purification Catalyst filtration, extractionsQuenching of Mg salts, extractionsGrignard workup can lead to emulsions with magnesium hydroxides.
Safety Hazards Lachrymator, corrosive amineFlammable solvents, water-reactive reagentRoute B requires specialized equipment for handling pyrophoric reagents.

References

  • Loba Chemie. (2016, June 1). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ChemBK. 2-Bromo-1-pyridin-3-ylethanone. Retrieved from [Link]

  • Google Patents. (2015, August 26). EP2910544A1 - 2-(ethylamino)ethanol production method.
  • European Patent Office. (2015, August 26). EP 2910544 A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. Retrieved from [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Winthrop University, Department of Chemistry. The Grignard Reaction. Retrieved from [Link]

  • Wikipedia. Grignard reagent. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

  • ResearchGate. (2019, June). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Retrieved from [Link]

  • Organic Syntheses. 2-bromopyridine. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

  • Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • PubChem. 2-Bromo-1-[6-(ethylamino)-3-pyridinyl]ethanone. Retrieved from [Link]

  • PubChem. 2-(Ethylamino)-1-(5-fluoro-3-pyridinyl)ethanone. Retrieved from [Link]

  • Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
  • ResearchGate. Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon: Method. Retrieved from [Link]

  • MDPI. Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. Retrieved from [Link]

Sources

Technical Support Center: Amination of 2-Pyridinylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-pyridinylethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the amination of 2-pyridinylethanol derivatives, providing insights into the underlying causes and actionable solutions.

Question 1: I am observing low to no conversion of my 2-halopyridinylethanol starting material in a Buchwald-Hartwig amination. What are the likely causes and how can I improve the yield?

Low conversion in a Buchwald-Hartwig amination of a 2-halopyridinylethanol derivative is a frequent issue. The electron-deficient nature of the pyridine ring can make oxidative addition of the palladium catalyst challenging. Additionally, the hydroxyl group of the ethanol moiety can potentially coordinate to the metal center, interfering with the catalytic cycle.

Possible Causes & Troubleshooting Steps:

  • Catalyst System Inefficiency: The choice of palladium precursor, ligand, and base is critical.

    • Ligand Selection: For electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands are often required. Consider switching to more robust ligands like Josiphos, RuPhos, or XPhos.

    • Base Strength: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the subsequent reductive elimination step. Sodium or lithium tert-butoxide is a common choice. If you are using a weaker base like cesium carbonate, switching to a stronger one may be beneficial.[1]

    • Catalyst Deactivation: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2]

  • Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using a 2-chloropyridine derivative, the reaction will be more demanding.[2]

    • Switching Halides: If feasible, consider synthesizing the analogous 2-bromo- or 2-iodopyridinylethanol for improved reactivity.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition of your starting material or product.

Experimental Protocol: Optimizing a Buchwald-Hartwig Amination

  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halopyridinylethanol derivative (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%).

  • Solvent and Base: Add anhydrous, degassed toluene or dioxane, followed by the strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_side_reaction Side Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Beta-Hydride Elimination Beta-Hydride Elimination Deprotonation->Beta-Hydride Elimination β-H Elimination Reductive Elimination Complex->Pd(0)L2 Catalyst Regeneration Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle and a common side reaction pathway.

Question 2: My Chichibabin amination of a 2-pyridinylethanol derivative is giving a complex mixture of products, including what appears to be a dimer. How can I improve the selectivity for the desired 2-amino product?

The Chichibabin reaction, while a direct method for amination, is known for its harsh conditions and potential for side reactions.[3][4][5] Dimerization is a known side reaction, particularly with substituted pyridines.[4]

Possible Causes & Troubleshooting Steps:

  • High Reaction Temperature: Traditional Chichibabin conditions often require high temperatures, which can promote side reactions.

    • Milder Conditions: Modern variations of the Chichibabin reaction utilize lower temperatures. For instance, using potassium amide in liquid ammonia can be a milder alternative.[3]

  • Over-amination: The initial product, 2-amino-pyridinylethanol, can undergo a second amination, especially if there are other activated positions on the pyridine ring.

    • Stoichiometry Control: Carefully control the stoichiometry of the amide reagent. Using a slight excess is often necessary, but a large excess can promote di-amination.

  • Dimerization: This side reaction is more prevalent with certain substitution patterns.

    • Increased Pressure: In some cases, running the reaction under a nitrogen atmosphere at elevated pressure has been shown to favor the amination product over the dimer.[4]

Experimental Protocol: Modified Chichibabin Amination

  • Setup: In a flask equipped with a dry ice condenser and under an inert atmosphere, add liquid ammonia.

  • Amide Formation: To the liquid ammonia, add small pieces of potassium metal until a persistent blue color is observed. Then, add a catalytic amount of ferric nitrate to facilitate the formation of potassium amide.

  • Reaction: Dissolve the 2-pyridinylethanol derivative in an anhydrous solvent like THF and add it dropwise to the potassium amide solution at -78 °C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Diagram: Chichibabin Reaction and Dimerization Side Reaction

Chichibabin_Reaction cluster_main Desired Reaction cluster_side Side Reaction Pyridine Derivative Pyridine Derivative Sigma-Adduct Sigma-Adduct Pyridine Derivative->Sigma-Adduct NaNH2 Dimer Dimer Pyridine Derivative->Dimer High Temp. 2-Aminopyridine 2-Aminopyridine Sigma-Adduct->2-Aminopyridine -H-

Caption: The desired Chichibabin amination pathway and the competing dimerization side reaction.

Question 3: I am attempting a reductive amination of 2-acetylpyridine with a primary amine and observing significant amounts of the corresponding alcohol from the reduction of the ketone. How can I favor the formation of the amine?

In reductive amination, the rate of imine formation versus the rate of carbonyl reduction is a key factor. If the reduction of the ketone is faster than the formation and subsequent reduction of the imine, the alcohol will be a major byproduct.

Possible Causes & Troubleshooting Steps:

  • Reducing Agent: The choice of reducing agent is crucial.

    • Selective Reductants: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but will readily reduce the protonated imine (iminium ion).[6][7] If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), switching to one of these is recommended.

  • Reaction pH: The pH of the reaction medium influences the rate of imine formation.

    • pH Optimization: Imine formation is typically acid-catalyzed. Maintaining a slightly acidic pH (around 4-6) can accelerate the formation of the imine intermediate, making it more available for reduction. This can be achieved by adding a catalytic amount of acetic acid.

  • Water Removal: The formation of an imine is a condensation reaction that produces water.

    • Dehydration: The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.

Experimental Protocol: Selective Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the 2-acetylpyridine (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid.

  • Dehydration (Optional): Add activated 3Å or 4Å molecular sieves to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and work up as appropriate.

Table: Comparison of Reducing Agents for Reductive Amination

Reducing AgentReactivity towards KetonesReactivity towards Iminium IonsOptimal pHNotes
NaBH₄ HighHighNeutral to BasicProne to reducing the starting ketone.
NaBH₃CN LowHighAcidic (4-6)More selective for the iminium ion.[6][7]
NaBH(OAc)₃ LowHighAcidic (4-6)A milder and often more effective alternative to NaBH₃CN.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can the hydroxyl group in 2-pyridinylethanol derivatives undergo N-alkylation as a side reaction?

Yes, this is a potential side reaction, especially if the amination is attempted via direct alkylation with a haloalkane. The nitrogen of the pyridine ring can be alkylated to form a pyridinium salt.[5][8] This is less of a concern in cross-coupling reactions like the Buchwald-Hartwig amination or direct amination methods like the Chichibabin reaction.

Q2: Are there any specific safety precautions to consider when running Chichibabin reactions?

Absolutely. The Chichibabin reaction often uses sodium amide (NaNH₂), which is a highly reactive and moisture-sensitive reagent. It can react violently with water and is flammable.[4] These reactions should always be conducted under a dry, inert atmosphere, and appropriate personal protective equipment (PPE) must be worn. Additionally, the reaction generates hydrogen gas, which is flammable, so proper ventilation is crucial.[4]

Q3: My 2-pyridinylethanol derivative is a solid with low solubility. What solvents are recommended for these amination reactions?

For Buchwald-Hartwig aminations, polar aprotic solvents like dioxane and toluene are commonly used and can often dissolve a range of substrates at elevated temperatures.[2] For reductive aminations, methanol and dichloroethane are good choices. If solubility remains an issue, a co-solvent system or a higher boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be considered, but be mindful that these can sometimes complicate product isolation.

Q4: How can I monitor the progress of my amination reaction effectively?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, staining with a potassium permanganate solution can be useful for visualizing all spots, including the starting materials and products which may have different UV activities. LC-MS is particularly powerful as it provides both retention time data and mass information, which can help in identifying the desired product and any major byproducts.[2]

References

  • Grokipedia. Chichibabin reaction.
  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • Benchchem. troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
  • Wikipedia. Pyridine. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

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  • Loughborough University Institutional Repository. Pyridine. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Pyridyl Ethanolamine Derivatives: 2-Amino-1-pyridin-2-yl-ethanol vs. 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two structurally related pyridyl ethanolamine derivatives: 2-Amino-1-pyridin-2-yl-ethanol and its N-ethylated counterpart, 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. As valuable building blocks in medicinal chemistry and materials science, understanding their distinct properties is crucial for researchers, scientists, and drug development professionals. We will delve into their structural nuances, synthesis methodologies, physicochemical properties, and potential applications, supported by experimental frameworks and logical extrapolations based on established chemical principles.

The pyridine ring is a common motif in biologically active molecules, often enhancing binding affinity, metabolic stability, and overall pharmacokinetic profiles.[1] When functionalized with amino alcohol side chains, as in the compounds discussed here, they become versatile intermediates for creating complex molecular architectures targeting a wide array of diseases.[2][3]

Structural and Physicochemical Profile

The core difference between the two molecules lies in the substitution on the nitrogen atom. 2-Amino-1-pyridin-2-yl-ethanol possesses a primary amine (-NH₂), whereas this compound features a secondary amine (-NH-CH₂CH₃). This seemingly minor alteration has significant implications for their chemical behavior and biological interactions.

The addition of an ethyl group increases the molecule's lipophilicity and steric bulk. This can influence its solubility, crystal packing, and, most importantly, its interaction with biological targets. The primary amine in 2-Amino-1-pyridin-2-yl-ethanol offers two protons for hydrogen bonding, while the secondary amine in its counterpart offers only one, potentially altering binding affinities in enzyme active sites or receptors.

Caption: Figure 2: Synthesis workflow for the primary amine.

Proposed Synthesis of this compound (Secondary Amine)

Synthesizing the N-ethyl derivative can be achieved via reductive amination of 2-acetylpyridine directly with ethylamine. This one-pot reaction is often more efficient than multi-step approaches.

  • Causality of Experimental Choice: Reductive amination is a powerful tool for forming C-N bonds. A reducing agent like sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride because it is milder, more selective for the iminium intermediate, and tolerant of the slightly acidic conditions that favor imine formation. This minimizes the premature reduction of the ketone starting material. A convenient, three-step synthesis from 2-aminopyridine has also been reported for related 2-(alkylamino)pyridines, demonstrating a robust alternative pathway. [4]

Caption: Figure 3: Proposed workflow for the secondary amine.

Reactivity and Potential Applications

The primary and secondary amine functionalities dictate the reactivity and potential applications of these molecules. Both can serve as bidentate ligands, coordinating with metal ions through the pyridine nitrogen and the side-chain nitrogen to form stable complexes. [5] Table 2: Comparative Reactivity and Applications

Feature2-Amino-1-pyridin-2-yl-ethanolThis compound
Nucleophilicity Moderately nucleophilic primary amine.More nucleophilic secondary amine (due to the electron-donating ethyl group).
Key Reactions Forms Schiff bases with aldehydes/ketones; can be acylated, alkylated. [5]Can be acylated; less prone to forming stable Schiff bases due to steric hindrance.
Pharmaceutical Intermediate Key intermediate for drugs targeting neurological disorders. [2][6]Potential intermediate for drugs where increased lipophilicity is desired for better membrane permeability.
Biochemical Research Used in studies of enzyme activity and protein interactions. [6]Its derivatives may act as enzyme inhibitors, similar to related structures. [7]
Agrochemicals Used in formulating enhanced crop protection products. [2]Potential use in agrochemicals requiring different solubility or stability profiles.
Material Science Precursor for novel polymers, coatings, and metal-organic frameworks (MOFs). [5][6]Can be used to create functional materials with tailored properties due to the ethyl group.

The N-ethyl derivative, with its increased basicity and lipophilicity, could offer advantages in drug design by potentially improving blood-brain barrier penetration or modifying drug-receptor interactions. Research on similar aminopyridine structures has shown a wide range of pharmacological activities, including anticonvulsant, antibacterial, and anticancer properties, suggesting a fertile ground for the exploration of these derivatives. [8][9]

Experimental Protocols

A rigorous and well-documented experimental protocol is the cornerstone of reproducible scientific research. Below are representative methodologies for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of 2-Amino-1-pyridin-2-yl-ethanol via Reductive Amination

This protocol is a generalized procedure based on standard reductive amination techniques.

  • Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add a 2.0 M solution of ammonia in ethanol (1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

  • Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the synthesis.

Protocol 2: Spectroscopic Characterization

Characterization is essential to confirm the structure of the synthesized molecules.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra. For 2-Amino-1-pyridin-2-yl-ethanol, expect characteristic signals for the aromatic pyridine protons, the methine proton (-CH(OH)-), and the methylene protons (-CH₂-NH₂).

    • The N-ethyl derivative will show additional signals for the ethyl group (a quartet and a triplet).

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum using a KBr pellet or as a thin film.

    • Look for characteristic absorption bands. For the primary amine, expect N-H stretching bands around 3300-3400 cm⁻¹. [10]Both compounds will show a broad O-H stretch around 3200-3600 cm⁻¹ and C-H stretches for the aromatic and aliphatic portions.

  • Mass Spectrometry (MS):

    • Analyze the sample using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

    • Confirm the exact mass of the protonated molecule [M+H]⁺, which should match the calculated theoretical mass to four decimal places. For C₇H₁₀N₂O, the [M+H]⁺ ion would be at m/z 139.0866. For C₉H₁₄N₂O, the [M+H]⁺ ion would be at m/z 167.1184.

Conclusion

While 2-Amino-1-pyridin-2-yl-ethanol is a well-established chemical intermediate, its N-ethylated analog, this compound, represents an underexplored but promising derivative. The addition of an ethyl group fundamentally alters the molecule's physicochemical properties, enhancing its nucleophilicity and lipophilicity. This structural modification opens new avenues for its application in drug discovery, where fine-tuning pharmacokinetics is paramount, and in material science for creating polymers with tailored characteristics. This guide provides the foundational knowledge and experimental framework necessary for researchers to synthesize, characterize, and explore the potential of both these versatile pyridyl ethanolamine compounds.

References

  • ResearchGate. (n.d.). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Amino-1-hydroxyethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-((2-pyridinylmethyl)amino)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanol, 2-(ethylamino)-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Role of Pyridine Derivatives in Pharmaceutical Development. Retrieved from [Link]

  • PubMed. (2002, July 12). A convenient synthesis of 2-(alkylamino)pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (2025, August 7). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]

  • European Patent Office. (2015, August 26). EP2910544A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • PubMed. (2002). A convenient synthesis of 2-(alkylamino)pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US9365492B2 - 2-(ethylamino)ethanol production method.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products with Pharmaceutical Activities. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Retrieved from [Link]

  • Trop J Nat Prod Res. (2021, June 1). Analgesic Activity of Ethanol Leaf Extract of Saccharum officinarum. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

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A Technical Guide to the Biological Activity of N-alkylated Pyridinylethanolamines as β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of N-alkylated pyridinylethanolamines, with a specific focus on their role as β2-adrenoceptor agonists. As a Senior Application Scientist, my goal is to present this information with technical accuracy and field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

Introduction: The Therapeutic Promise of Pyridinylethanolamines

Pyridinylethanolamines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A key area of investigation is their potential as agonists for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly found on the smooth muscle of the airways.[1][2] Activation of the β2-AR initiates a signaling cascade that leads to bronchodilation, making it a primary target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3]

The structure of pyridinylethanolamines offers a versatile scaffold for chemical modification, particularly at the amine nitrogen. N-alkylation, the process of adding alkyl groups to the nitrogen atom, has been shown to significantly influence the potency, selectivity, and duration of action of these compounds at the β2-AR.[4][5] This guide will delve into the structure-activity relationships (SAR) of N-alkylated pyridinylethanolamines, providing a comparative analysis of their biological activities supported by experimental data.

The β2-Adrenergic Receptor Signaling Pathway: A Mechanistic Overview

Understanding the signaling pathway of the β2-AR is fundamental to appreciating the mechanism of action of N-alkylated pyridinylethanolamines. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[3] This initiates a cascade of intracellular events, as depicted in the diagram below.

beta2_signaling_pathway agonist N-alkylated Pyridinylethanolamine (Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates mlck_active Myosin Light Chain Kinase (Active) pka->mlck_active Phosphorylates (Inactivates) mlck_inactive Myosin Light Chain Kinase-P (Inactive) mlck_active->mlck_inactive relaxation Bronchodilation (Smooth Muscle Relaxation) mlck_inactive->relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

The activation of Protein Kinase A (PKA) leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK).[6] This prevents the phosphorylation of myosin, a key step in muscle contraction, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][6]

Comparative Analysis of N-Alkylated Pyridinylethanolamines: A Data-Driven Approach

The biological activity of N-alkylated pyridinylethanolamines is typically evaluated through two primary in vitro assays: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

  • Radioligand Binding Assays determine the affinity of a compound for the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

  • cAMP Accumulation Assays measure the functional response of the cell to the agonist, quantifying its potency (EC50) and efficacy (Emax). A lower EC50 value indicates a more potent compound.

The following table summarizes the structure-activity relationship of a series of N-alkylated phenylethanolamines (a closely related class for which more comparative data is available) at the β2-adrenoceptor. The data illustrates the impact of varying the N-alkyl substituent on binding affinity and functional potency.

CompoundN-Alkyl Substituent (R)β2-AR Binding Affinity (Ki, nM)β2-AR Functional Potency (pEC50)Reference
1-H1584.95.7[7]
2-CH3 (Epinephrine)199.57.7[7]
3-CH(CH3)2 (Isoproterenol)125.98.6[7]
4-C(CH3)3 (Salbutamol analogue)251.27.0[7]
5-CH(CH3)CH2Ph3.28.5[5]

Data Interpretation and SAR Insights:

The data reveals several key structure-activity relationships:

  • Effect of N-Alkylation: Unsubstituted (R=H) and small N-alkyl groups (R=CH3) generally exhibit lower affinity and potency compared to bulkier substituents.

  • Impact of Bulkier Groups: The introduction of an isopropyl group (Isoproterenol) or a tert-butyl group (Salbutamol analogue) significantly enhances both binding affinity and functional potency. This is attributed to a more favorable interaction with a hydrophobic pocket within the receptor's binding site.[4]

  • Influence of Arylalkyl Groups: The presence of a phenylethyl group on the nitrogen (Compound 5) leads to a dramatic increase in binding affinity, suggesting additional interactions with the receptor.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to characterize N-alkylated pyridinylethanolamines.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the Ki of a test compound for the β2-AR.

binding_assay_workflow prep 1. Membrane Preparation (e.g., from cells expressing β2-AR) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DHA) - Test Compound (varying conc.) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioligand) filtration->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Incubation:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-Dihydroalprenolol).

    • Add varying concentrations of the unlabeled test compound (N-alkylated pyridinylethanolamine). Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay Protocol

This protocol describes a functional assay to determine the EC50 and Emax of a test compound.

camp_assay_workflow seeding 1. Cell Seeding (Plate cells expressing β2-AR) stimulation 2. Compound Stimulation - Add test compound (varying conc.) - Incubate to allow cAMP production seeding->stimulation lysis 3. Cell Lysis (Release intracellular cAMP) stimulation->lysis detection 4. cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis 5. Data Analysis - Generate standard curve - Determine EC50 and Emax detection->analysis

Caption: Experimental Workflow for cAMP Accumulation Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells expressing the β2-AR into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the N-alkylated pyridinylethanolamine test compound. Include a vehicle control and a positive control (e.g., isoproterenol).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, FRET, or ELISA-based kits).

    • Perform the cAMP detection assay as per the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Evaluation: Assessing Bronchodilator Activity

While in vitro assays provide valuable information on the molecular pharmacology of N-alkylated pyridinylethanolamines, in vivo studies are essential to evaluate their therapeutic potential as bronchodilators. These studies are typically conducted in animal models of bronchoconstriction.

Common In Vivo Model:

  • Histamine- or Methacholine-induced Bronchoconstriction in Guinea Pigs or Mice:

    • Animals are pre-treated with the test compound (N-alkylated pyridinylethanolamine) via inhalation or other appropriate routes of administration.

    • Bronchoconstriction is induced by exposing the animals to an aerosol of histamine or methacholine.

    • The degree of bronchoprotection afforded by the test compound is measured by assessing changes in airway resistance and compliance using techniques such as whole-body plethysmography.

Conclusion and Future Directions

The N-alkylation of pyridinylethanolamines is a powerful strategy for modulating their biological activity at the β2-adrenoceptor. The size and nature of the N-alkyl substituent have a profound impact on both the binding affinity and functional potency of these compounds. This guide has provided a framework for the comparative analysis of these important molecules, including detailed experimental protocols to ensure data integrity and reproducibility.

Future research in this area will likely focus on the development of N-alkylated pyridinylethanolamines with improved selectivity for the β2-AR over other adrenergic receptor subtypes, thereby minimizing off-target side effects. Furthermore, the exploration of novel N-alkyl substituents may lead to the discovery of long-acting β2-agonists (LABAs) with optimized pharmacokinetic and pharmacodynamic profiles for the management of chronic respiratory diseases.

References

  • Barnes, P. J. (2004). The β2-adrenergic receptor. The New England Journal of Medicine, 350(23), 2345-2347.
  • Billington, C. K., & Penn, R. B. (2003). Signaling and regulation of G protein-coupled receptors in airway smooth muscle.
  • Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24.
  • Perez, D. M. (2006). The adrenergic receptors in the 21st century. Humana Press.
  • Piascik, M. T., & Perez, D. M. (2001). α1-Adrenergic receptors: new insights and directions. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410.
  • Main, B. G., & Tucker, H. (1985). A survey of recent work on the chemistry and pharmacology of β-adrenoceptor agonists and antagonists. Progress in medicinal chemistry, 22, 121-197.
  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2-and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048-1061.

Sources

A Comparative Spectroscopic Guide to 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical synthesis, the unambiguous characterization of a target molecule and the clear differentiation from its starting materials are cornerstones of quality control and process validation. Spectroscopic techniques are the primary tools for this purpose, offering detailed structural insights at the molecular level.[1][2] This guide provides an in-depth spectroscopic comparison of the amino alcohol 2-(Ethylamino)-2-(pyridin-2-yl)ethanol with its common precursors, 2-Vinylpyridine and Ethylamine .

The objective is to present a clear, data-driven comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding the unique spectroscopic "fingerprint" of each compound, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of the final compound.[3] This process is critical for both research and development and for meeting stringent regulatory standards in the pharmaceutical industry.[1]

The Chemical Transformation: Synthesis Pathway and Structures

The synthesis of this compound is conceptually a nucleophilic addition of ethylamine to the activated double bond of 2-vinylpyridine, followed by hydration. A more common laboratory synthesis involves the reaction of 2-acetylpyridine with ethylamine under reducing conditions or the addition of an ethyl organometallic reagent to pyridine-2-carbaldehyde followed by amination. However, for the purpose of this guide, we will consider the fundamental building blocks to be a pyridine ring with a two-carbon side chain and an ethylamine moiety. The comparison with 2-vinylpyridine and ethylamine provides a clear illustration of how key functional groups are transformed and how these changes are reflected in the spectra.

Below is a diagram illustrating the structures of the target compound and its precursors.

G cluster_precursors Precursors cluster_product Product VP 2-Vinylpyridine C₇H₇N Product This compound C₉H₁₄N₂O VP->Product + Ethylamine, H₂O EA Ethylamine C₂H₇N EA->Product + 2-Vinylpyridine, H₂O

Caption: Chemical structures of precursors and the final product.

Experimental Protocols for Spectroscopic Analysis

The reliability of any spectroscopic data hinges on meticulous sample preparation and adherence to standardized analytical protocols. The following sections detail the methodologies for acquiring the data discussed in this guide.

General Experimental Workflow

The process from sample handling to final data interpretation follows a structured path designed to ensure accuracy and reproducibility.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Receive & Log Sample B Select Appropriate Solvent (e.g., CDCl₃ for NMR, Methanol for UV-Vis) A->B C Prepare Sample Solution (or Liquid Film / KBr Pellet for IR) B->C D Calibrate Spectrometer C->D Transfer to Instrument E Acquire Background/Blank Spectrum D->E F Run Sample Analysis E->F G Process Raw Data (e.g., Fourier Transform) F->G Raw Data H Identify Characteristic Peaks/ Signals & Fragmentation G->H I Compare with Reference Spectra & Precursor Data H->I J Final Report Generation I->J

Sources

A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational truth upon which all subsequent research—from understanding mechanism of action to optimizing lead compounds—is built. This guide provides an in-depth, experience-driven walkthrough for validating the structure of a novel chiral amino alcohol, 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, using the gold-standard technique: Single-Crystal X-ray Crystallography (SCXRD).

We will move beyond a simple recitation of protocol steps, delving into the causality behind each experimental choice. This guide is designed for researchers who require not just a method, but a robust, self-validating framework for structural elucidation. We will also objectively compare SCXRD with other common analytical techniques, providing the data necessary to justify its selection as the definitive arbiter of molecular structure.

Part 1: The Foundation - Synthesis and the Crystallization Imperative

Before any structural analysis can occur, the molecule must first be synthesized and then coaxed into forming high-quality single crystals. The quality of the final crystal is the single most critical determinant of the quality of the diffraction data.

Proposed Synthesis of this compound

While various synthetic routes exist for related compounds, a common and effective approach involves the nucleophilic addition of an ethylamine derivative to 2-acetylpyridine, followed by reduction. This provides a reliable method to obtain the target compound.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the primary bottleneck in the entire process.[1][2] The goal is to create a state of supersaturation from which the molecule can slowly and orderly precipitate out of solution, forming a well-defined crystal lattice. Hasty precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for diffraction.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks.[3] The key is controlling the evaporation rate; a vial covered with parafilm pierced by a single needle hole is a classic and effective setup.

  • Vapor Diffusion: This technique is excellent for compounds that are highly soluble. The compound is dissolved in a small amount of a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble.[4] The vapor of the anti-solvent slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a miscible anti-solvent of a different density.[3][5] Crystallization occurs slowly at the interface between the two solvents.

Scientist's Note: The choice of solvent is paramount. Ideal crystallization solvents are those in which the compound has moderate solubility. Highly soluble compounds may require anti-solvents and diffusion techniques to precipitate.[3] Screening a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) and solvent mixtures is a necessary empirical step.

Part 2: The Definitive Analysis - Single-Crystal X-ray Crystallography

SCXRD is the most powerful tool available for determining the molecular and structural arrangement of a compound at the atomic level.[2] It provides unambiguous data on bond lengths, bond angles, stereochemistry, and the overall three-dimensional packing of molecules.[6][7]

The fundamental principle, discovered by Max von Laue and articulated by Bragg's Law (nλ = 2d sinθ), is that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[7] When a beam of monochromatic X-rays strikes the crystal, the regularly spaced atoms cause the X-rays to diffract in a specific, measurable pattern of spots. By analyzing the geometry and intensity of this diffraction pattern, we can reconstruct a three-dimensional map of the electron density within the crystal and, from that, deduce the precise location of every atom.[6][8]

G cluster_prep Sample Preparation cluster_xrd X-ray Crystallography Workflow synthesis Synthesis of Target Compound purify Purification (e.g., Chromatography) synthesis->purify crystallize Crystallization Screening purify->crystallize mount Select & Mount Single Crystal crystallize->mount data X-ray Diffraction Data Collection mount->data solve Structure Solution (Phase Problem) data->solve refine Structural Refinement & Model Building solve->refine validate Final Structure Validation refine->validate report Definitive 3D Structure (Bond Lengths, Angles, Absolute Stereochemistry) validate->report

Caption: High-level workflow from synthesis to final validated structure.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure data integrity at each stage.

Step 1: Crystal Selection and Mounting

  • Procedure: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Using a microloop, carefully pick up the crystal along with a small amount of mother liquor and mount it on the goniometer head of the diffractometer.

  • Rationale: The quality of the crystal dictates the quality of the diffraction. A single, well-ordered crystal will produce sharp, well-defined diffraction spots. Amorphous or polycrystalline material will produce diffuse scattering or overlapping patterns, making structure solution impossible.

Step 2: Cryo-cooling

  • Procedure: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. Often, a cryoprotectant (e.g., paratone-N oil) is used to coat the crystal before cooling to prevent ice formation.

  • Rationale: At low temperatures, atomic vibrations are significantly reduced, which leads to higher-quality diffraction data at higher resolution. More importantly, it protects the crystal from radiation damage caused by the high-intensity X-ray beam, allowing for longer data collection times.

Step 3: Data Collection

  • Procedure: The crystal is placed in the X-ray beam and rotated.[8] A detector captures the resulting diffraction patterns as a series of images at different crystal orientations.[6] The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and crystal system.

  • Rationale: Collecting data over a wide range of orientations is necessary to capture all unique reflections. The completeness of the dataset is a critical validation metric; a dataset that is >99% complete is considered excellent.

Step 4: Structure Solution and Refinement

  • Procedure: The collected diffraction intensities are processed. The primary challenge, known as the "phase problem," is solved using computational methods (direct methods or Patterson functions for small molecules) to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data.

  • Rationale: Refinement is an iterative process where the positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. Key validation parameters monitored during this stage are the R-factors (R1, wR2), which measure this agreement. Lower R-factors indicate a better fit.

Step 5: Final Structure Validation

  • Procedure: The final refined structure is rigorously checked for chemical and geometric sense. This includes examining bond lengths and angles to ensure they fall within expected ranges, checking for any unexplained peaks or voids in the final electron density map, and validating the stereochemical assignment.

  • Rationale: This is the final quality control step. A properly solved and refined crystal structure will have low R-factors, a clean final electron density map, and chemically reasonable geometry.[9][10] The output is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell information, and all relevant experimental and refinement data.

XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_mount Mount Crystal on Goniometer cryo_cool Flash-cool to 100 K crystal_mount->cryo_cool xray_beam Expose to X-ray Beam & Rotate cryo_cool->xray_beam detector Detect Diffraction Patterns xray_beam->detector integrate Integrate Intensities detector->integrate solve_phase Solve Phase Problem (Generate e- Density Map) integrate->solve_phase build_model Build Initial Atomic Model solve_phase->build_model refine Iteratively Refine Model (Minimize R-factors) build_model->refine final_structure Validated 3D Structure (CIF File) refine->final_structure

Caption: Detailed workflow for a single-crystal X-ray diffraction experiment.

Part 3: Comparative Guide - SCXRD vs. Alternative Techniques

While SCXRD is definitive, other spectroscopic techniques are indispensable tools in a chemist's arsenal. Understanding their strengths and limitations is key to designing a comprehensive analytical strategy.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[12][13] It works by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[14][15] One-dimensional and two-dimensional NMR experiments can piece together the entire covalent framework of a molecule.

  • Strength: Provides excellent data on the covalent bonding framework and dynamic processes in solution, which is a more biologically relevant state than a crystal.[16] It does not require crystallization.[16]

  • Limitation: NMR determines structure based on through-bond and through-space correlations, which are interpreted to build a model.[17] It does not directly "image" the molecule. While excellent for connectivity, determining absolute stereochemistry can be challenging or require additional experiments (e.g., NOE studies), and it provides no information on the solid-state packing.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound with extremely high accuracy and sensitivity.[18][19][20][21] By ionizing a molecule and measuring its mass-to-charge ratio (m/z), it provides a direct readout of the molecular formula.[22] Tandem MS (MS/MS) experiments fragment the molecule and analyze the masses of the fragments, which can provide clues about the molecule's structure.[23]

  • Strength: Unmatched sensitivity and ability to provide an exact molecular formula.[22] It is a cornerstone for confirming the identity of a synthesized compound and analyzing complex mixtures when coupled with chromatography (LC-MS, GC-MS).[18][21]

  • Limitation: Mass spectrometry provides information on molecular formula and fragmentation patterns, but it cannot determine the specific arrangement of atoms (isomerism) or stereochemistry.[13] Two constitutional isomers will have the same exact mass and may even have similar fragmentation patterns, making unambiguous identification impossible by MS alone.

Performance Comparison
FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths/angles, absolute stereochemistry[6][7]Covalent structure (connectivity), solution conformation, dynamics[12][24]Molecular formula, molecular weight, fragmentation patterns[18][22]
Sample State Solid (single crystal)SolutionGas phase (ions)
Resolution Atomic (<1 Å)[16]Atomic, but derived from correlationsProvides mass, not spatial resolution
Key Advantage Unambiguous, definitive 3D structure determination[5]No crystallization needed; provides data on dynamics in solution[16][25]Exceptional sensitivity and accuracy for molecular formula determination[19][20]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[1][2]Less precise for bond lengths/angles; size limitations (~30-40 kDa for proteins)[24][25]Cannot distinguish between isomers; provides limited connectivity data
Role in Drug Dev. Gold standard for structure-based drug design and lead optimization[10][26]Standard for routine structural confirmation and studying solution behavior[27]Essential for reaction monitoring, purity analysis, and metabolomics[18][21]

Conclusion: The Final Arbiter of Structure

For this compound, both NMR and Mass Spectrometry are critical for confirming that the correct molecule has been synthesized. MS will confirm the elemental composition (C₉H₁₄N₂O), and NMR will confirm the carbon-hydrogen framework and the connectivity of the ethyl, pyridine, and ethanol fragments.

However, neither technique can definitively and unambiguously establish the precise three-dimensional arrangement of the atoms in space, including the absolute stereochemistry at the chiral center, with the same certainty as Single-Crystal X-ray Crystallography. When a high-quality crystal is obtained, SCXRD provides the final, irrefutable evidence of the molecular structure. It is this foundational certainty that enables drug development professionals to proceed with confidence, knowing the precise atomic blueprint of the molecule they are working with.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). National Institutes of Health. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

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  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

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  • Chemical crystallization. SPT Labtech. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. LibreTexts. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Institutes of Health. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • crystallization of small molecules. University of Barcelona. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). University of Southampton ePrints. [Link]

  • Single crystal X-ray diffraction. Fiveable. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]

  • What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (2014). ResearchGate. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

  • A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. [Link]

  • Comparison of NMR and X-ray crystallography. Természet Világa. [Link]

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry. eScholarship.org. [Link]

  • A convenient synthesis of 2-(alkylamino)pyridines. (2002). PubMed. [Link]

  • X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. (2011). PubMed. [Link]

  • US9365492B2 - 2-(ethylamino)ethanol production method.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). National Institutes of Health. [Link]

  • 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. European Patent Office. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and Structural Analogs in Preclinical Safety Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, 2-(Ethylamino)-2-(pyridin-2-yl)ethanol (designated "Compound A"), a potential modulator of adrenergic receptors. Cross-reactivity, the unintended interaction of a therapeutic candidate with off-target proteins, is a primary driver of adverse drug reactions and late-stage clinical failures.[1] We present a detailed comparative analysis, including step-by-step experimental protocols for key in vitro safety assays, data interpretation strategies, and a head-to-head comparison of Compound A with two structural analogs: a rationally designed high-selectivity candidate ("Compound B") and a promiscuous, low-selectivity molecule ("Compound C"). This document is intended for researchers, scientists, and drug development professionals to establish a robust, self-validating system for early-stage off-target liability assessment.

Introduction: The Imperative of Selectivity Profiling

In drug discovery, optimizing a compound for on-target potency is only half the battle. A molecule's ultimate success hinges on its selectivity—its ability to interact potently with the intended therapeutic target while avoiding interactions with a vast landscape of other biological molecules.[2] Unintended interactions, or off-target effects, can lead to unforeseen toxicities, complicating clinical development and potentially harming patients.[3]

The subject of this guide, this compound (Compound A), is a novel compound synthesized for its potential therapeutic effects. Its chemical structure contains two key pharmacophores:

  • An ethanolamine backbone , a classic feature of beta-adrenergic receptor agonists and antagonists.

  • A pyridin-2-yl group , a common heterocyclic ring found in numerous centrally active and peripherally active drugs.

These structural alerts immediately suggest a high probability of interaction with biogenic amine receptors, a large family of G-protein coupled receptors (GPCRs) that includes adrenergic, dopaminergic, serotonergic, and histaminergic subtypes.[4] Therefore, a systematic and comparative cross-reactivity study is not merely a regulatory requirement but a scientific necessity to build a comprehensive safety and efficacy profile. This guide outlines the strategic selection of an off-target panel and provides validated protocols to compare Compound A against its analogs, thereby enabling an informed, data-driven decision on lead candidate progression.

Designing the Cross-Reactivity Screening Panel

The design of an effective off-target screening panel is a strategic exercise in risk mitigation. The panel should be broad enough to catch common liabilities but focused enough to be cost-effective and relevant to the compound's structural class. For Compound A, a panel should prioritize targets associated with its chemical motifs. Several contract research organizations offer predefined safety screening panels, such as the SafetyScreen44 or CNS-focused panels, which provide a strong foundation for this type of investigation.[5][6]

Our bespoke panel is designed with the following logic:

  • Primary Target Confirmation: An assay for the intended target, the beta-2 adrenergic receptor (ADRB2), to establish a baseline potency (on-target activity).

  • Related Subtype Selectivity: Assays for other adrenergic receptor subtypes (e.g., ADRB1, ADRA1) to determine selectivity within the primary target family. Cross-reactivity here could diminish therapeutic efficacy or cause side effects like unwanted cardiovascular changes.

  • Biogenic Amine Cross-Reactivity: Inclusion of other biogenic amine receptors (e.g., Histamine H1, Serotonin 5-HT2A) is critical due to structural similarities in their binding sites.[7] Interaction with H1 could predict sedation, while 5-HT2A activity is linked to various CNS effects.

  • Critical Safety Off-Targets: A set of well-established safety liabilities must be included. The most critical of these is the hERG potassium ion channel, as inhibition can lead to QT interval prolongation and fatal cardiac arrhythmias.[8]

The logical flow for establishing this screening panel is illustrated below.

cluster_0 Compound Analysis cluster_1 Panel Design Rationale cluster_2 Final Screening Panel A Compound A 2-(Ethylamino)-2- (pyridin-2-yl)ethanol B Structural Alerts (Ethanolamine, Pyridine) A->B Identify C Hypothesized Target Class (Adrenergic Receptors) B->C Predicts G Biogenic Amine Panel (H1, 5-HT2A, D2) B->G Suggests E Primary Target (ADRB2) C->E Defines F Family Selectivity (ADRB1, ADRA1) C->F Requires D Known Safety Liabilities (e.g., hERG, GPCRs) H Safety Panel (hERG) D->H Mandates

Caption: Workflow for designing a targeted cross-reactivity panel.

Comparative In Vitro Profiling: Methodologies & Results

To objectively compare Compounds A, B, and C, we will employ two gold-standard assay formats: radioligand binding assays for the GPCR panel and an automated patch-clamp assay for the hERG ion channel. Biochemical assays like these are quantitative, target-specific, and ideal for comparing compound engagement across a panel of targets.[2]

Radioligand Binding Assays for GPCR Selectivity

Radioligand binding assays are the benchmark for quantifying receptor affinity.[9] They measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.

prep Prepare Cell Membranes Expressing Target Receptor reagents Mix Membranes, Radioligand ([3H]-DPAT), & Test Compound prep->reagents incubate Incubate to Equilibrium (e.g., 60 min at 25°C) reagents->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate wash Wash Filter Plates (Ice-cold buffer) separate->wash scint Add Scintillation Cocktail & Measure Radioactivity wash->scint analyze Calculate IC50 -> Ki (Cheng-Prusoff Equation) scint->analyze

Sources

Comparing the efficacy of different synthetic routes to 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a chiral amino alcohol with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring and a chiral amino alcohol side chain, is a key pharmacophore in various biologically active molecules. The efficient and stereocontrolled synthesis of this compound is therefore of paramount importance for researchers in the pharmaceutical sciences. This guide provides a comprehensive comparison of three distinct and prominent synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, efficacies, and practical considerations. The routes discussed are:

  • The Grignard Reaction Approach: A classic organometallic strategy for carbon-carbon bond formation.

  • The Ketone Reduction Pathway: A versatile method involving the reduction of a precursor aminoketone.

  • The Epoxide Ring-Opening Strategy: A regioselective approach utilizing an epoxide intermediate.

Each route will be detailed with a step-by-step experimental protocol, an analysis of its advantages and disadvantages, and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] In this approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbonyl carbon.[2][3] For the synthesis of this compound, this route involves the preparation of a pyridyl Grignard reagent and its subsequent reaction with an appropriate electrophile.

Experimental Protocol

Step 1: Preparation of 2-Pyridylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 2-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Ethyl-2-oxiranecarboxamide

  • Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-ethyl-2-oxiranecarboxamide (1.1 eq) in anhydrous THF.

  • Add the solution of N-ethyl-2-oxiranecarboxamide dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[1]

  • Activation of Magnesium: The use of iodine helps to remove the passivating layer of magnesium oxide from the surface of the magnesium turnings, thereby initiating the reaction.

  • Choice of Electrophile: N-ethyl-2-oxiranecarboxamide is chosen as the electrophile to introduce both the ethylamino and the hydroxyl groups in a single step. The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring.

Diagram: Grignard Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2-bromopyridine 2-bromopyridine Grignard Formation Grignard Formation 2-bromopyridine->Grignard Formation Mg Mg Mg->Grignard Formation N-ethyl-2-oxiranecarboxamide N-ethyl-2-oxiranecarboxamide Nucleophilic Addition Nucleophilic Addition N-ethyl-2-oxiranecarboxamide->Nucleophilic Addition Grignard Formation->Nucleophilic Addition 2-Pyridylmagnesium bromide Workup & Purification Workup & Purification Nucleophilic Addition->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Workflow for the Grignard reaction route.

Route 2: The Ketone Reduction Pathway

This is a highly versatile and widely employed method for the synthesis of amino alcohols.[4][5] The strategy involves the synthesis of an α-aminoketone precursor, followed by its reduction to the desired amino alcohol. This route offers the potential for enantioselective reduction, a critical aspect for the synthesis of chiral drug candidates.[6][7]

Experimental Protocol

Step 1: Synthesis of 2-Ethylamino-1-(pyridin-2-yl)ethanone

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of ethylamine (1.2 eq) in acetonitrile dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-ethylamino-1-(pyridin-2-yl)ethanone, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve the crude 2-ethylamino-1-(pyridin-2-yl)ethanone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Causality and Experimental Choices
  • Precursor Synthesis: 2-Bromo-1-(pyridin-2-yl)ethanone is a readily available starting material that serves as an excellent electrophile for nucleophilic substitution by ethylamine. Triethylamine is used as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with the amino group.[8] For enantioselective reduction, chiral reducing agents such as those derived from lithium aluminum hydride modified with chiral alcohols, or catalytic asymmetric hydrogenation could be employed.[6][7]

Diagram: Ketone Reduction Pathway Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Final Product 2-bromo-1-(pyridin-2-yl)ethanone 2-bromo-1-(pyridin-2-yl)ethanone Amination Amination 2-bromo-1-(pyridin-2-yl)ethanone->Amination Ethylamine Ethylamine Ethylamine->Amination 2-Ethylamino-1-(pyridin-2-yl)ethanone 2-Ethylamino-1-(pyridin-2-yl)ethanone Amination->2-Ethylamino-1-(pyridin-2-yl)ethanone Reduction Reduction This compound This compound Reduction->this compound 2-Ethylamino-1-(pyridin-2-yl)ethanone->Reduction

Caption: Workflow for the ketone reduction pathway.

Route 3: The Epoxide Ring-Opening Strategy

This route offers a highly regioselective approach to the target molecule.[9] The key step is the nucleophilic ring-opening of a pyridyl epoxide with ethylamine.[10][11] This method can also be adapted for enantioselective synthesis by using chiral catalysts or by resolving the racemic epoxide.

Experimental Protocol

Step 1: Synthesis of 2-(Oxiran-2-yl)pyridine

  • To a solution of 2-vinylpyridine (1.0 eq) in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(oxiran-2-yl)pyridine, which can be used directly in the next step.

Step 2: Ring-Opening with Ethylamine

  • To a solution of 2-(oxiran-2-yl)pyridine (1.0 eq) in ethanol, add ethylamine (3.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Causality and Experimental Choices
  • Epoxidation: m-CPBA is a common and effective reagent for the epoxidation of alkenes. The reaction is generally clean and high-yielding.

  • Regioselectivity of Ring-Opening: Under basic or neutral conditions, the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring, leading to the desired β-amino alcohol with high regioselectivity.[11]

Diagram: Epoxide Ring-Opening Workflow

G cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Final Product 2-Vinylpyridine 2-Vinylpyridine Epoxidation Epoxidation 2-Vinylpyridine->Epoxidation 2-(Oxiran-2-yl)pyridine 2-(Oxiran-2-yl)pyridine Epoxidation->2-(Oxiran-2-yl)pyridine Ring-Opening Ring-Opening This compound This compound Ring-Opening->this compound 2-(Oxiran-2-yl)pyridine->Ring-Opening

Caption: Workflow for the epoxide ring-opening strategy.

Comparison of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the exact yields and enantioselectivities can vary depending on the specific reaction conditions and optimization.

FeatureGrignard Reaction ApproachKetone Reduction PathwayEpoxide Ring-Opening Strategy
Overall Yield ModerateGood to HighGood
Stereocontrol Difficult to control without chiral auxiliariesAmenable to asymmetric reductionCan be enantioselective with chiral catalysts or resolution
Number of Steps 222
Starting Material Availability Readily availableReadily availableReadily available
Reaction Conditions Requires strictly anhydrous conditionsGenerally mild conditionsMild to moderate conditions
Scalability Can be challenging due to the nature of Grignard reagentsReadily scalableReadily scalable
Key Advantages Classic and well-understood reactionHigh versatility, potential for high enantioselectivityHigh regioselectivity
Key Disadvantages Sensitivity to moisture, potential side reactionsRequires synthesis of the aminoketone precursorPotential for side reactions during epoxidation

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including the desired scale of synthesis, the need for stereocontrol, and the available laboratory infrastructure.

  • The Grignard Reaction Approach is a viable option, but requires careful control of reaction conditions.

  • The Ketone Reduction Pathway stands out as a highly versatile and scalable route, with the significant advantage of being amenable to well-established methods for asymmetric synthesis, making it a preferred choice for the preparation of enantiomerically pure material.

  • The Epoxide Ring-Opening Strategy offers excellent regioselectivity and is a strong contender, particularly if a chiral epoxide or a suitable asymmetric ring-opening catalyst is available.

Ultimately, a thorough evaluation of the experimental details and a consideration of the specific research goals will guide the synthetic chemist in selecting the most efficacious path to this valuable molecule.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry, 2019, 1–12. [Link]

  • Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115 Handout. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 3(1), 209-214. [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

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  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ResearchGate. (2024). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel.... [Link]

  • PubMed. (2025). Asymmetric Partial Reductions of Pyridines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Asymmetric syntheses. Part 11. Reduction of ketones and related ketone oximes with lithium aluminium hydride–3-O-cyclohexylmethyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active alcohols and amines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]

  • MDPI. (2022). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • Chemical Communications (RSC Publishing). (2018). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. [Link]

  • ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

  • Google Patents. (2015). 2-(ethylamino)ethanol production method.
  • Chemical Communications (RSC Publishing). (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • ResearchGate. (2010). Ring-opening reaction of epoxides with various aromatic amines. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol Against Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of the final drug product's safety and efficacy. 2-(Ethylamino)-2-(pyridin-2-yl)ethanol is a chiral amino alcohol featuring a pyridine moiety, a structure that makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The presence of even trace-level impurities—be they residual starting materials, synthesis by-products, or degradation products—can have profound consequences, potentially leading to adverse toxicological effects or diminished therapeutic activity in the final API.

Therefore, a robust and multi-faceted analytical strategy is essential to rigorously define the purity profile of any given batch. This guide provides an in-depth comparison of methodologies for benchmarking the purity of this compound against a certified analytical standard. We will move beyond simple protocol recitation to explore the causality behind our choice of orthogonal analytical techniques, emphasizing a self-validating system of analysis that ensures data integrity and confidence. The core principle is that no single method is sufficient; true analytical certainty is achieved through the convergence of evidence from multiple, independent techniques.

The Gold Standard: The Role of Certified Reference Materials (CRMs)

The foundation of any purity assessment is a Certified Reference Material (CRM) or a well-characterized reference standard.[3] A CRM is a substance with one or more property values that are certified by a rigorous, metrologically valid procedure, and is accompanied by a certificate providing traceability and its associated uncertainty.[4] Organizations like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and commercial suppliers such as MilliporeSigma (Supelco®) provide such standards.[5][6] When a specific CRM for a novel intermediate like this compound is not yet available, a thoroughly characterized in-house primary standard, qualified against traceable standards, becomes the benchmark. For the purposes of this guide, "Analytical Standard" refers to such a CRM or a qualified primary standard with a purity assigned with the highest possible confidence.

Orthogonal Analytical Strategy: A Triad of Techniques

To build a comprehensive and defensible purity profile, we employ an orthogonal triad of analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This approach ensures that impurities with diverse physicochemical properties (volatility, polarity, structural class) are detected and quantified.

Caption: Relationship between impurity types and optimal analytical detection methods.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Rationale: HPLC is the workhorse for purity analysis of non-volatile, polar organic molecules. For this compound, a reversed-phase HPLC method with UV detection is the logical first choice. The pyridine ring contains a strong chromophore, making it highly sensitive to UV detection.[7] This method excels at separating the parent compound from less volatile starting materials, dimeric by-products, and polar degradation products that may have formed during synthesis or storage. The method's trustworthiness is established through rigorous system suitability testing and validation.[8][9]

Experimental Protocol: HPLC-UV Purity Assay
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm (absorbance maximum for pyridine moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Analytical Standard: Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (Diluent).

    • Test Sample: Prepare in the same manner as the Analytical Standard.

  • System Suitability Test (SST):

    • Inject the Analytical Standard solution five times.

    • The Relative Standard Deviation (%RSD) for the peak area of this compound must be ≤ 1.0%.

    • The USP tailing factor must be between 0.8 and 1.5.

    • The theoretical plate count must be ≥ 2000.

  • Analysis Procedure: Inject the Diluent (as a blank), followed by the Analytical Standard and the Test Sample in duplicate.

  • Calculation: Purity is determined by area percent normalization.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities such as residual solvents (e.g., ethanol, pyridine, triethylamine) used in the synthesis.[10][11] Headspace GC-MS is the definitive technique for identifying and quantifying these volatile organic compounds.[12] The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST), adding a layer of certainty that FID detection alone cannot provide.[13]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • System: Agilent 7890B GC with 5977B MS and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector: Split mode (20:1), 250°C.

  • MS Parameters:

    • Transfer Line: 250°C.

    • Ion Source: 230°C (Electron Ionization).

    • Quadrupole: 150°C.

    • Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration: 80°C for 20 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the Test Sample or Analytical Standard into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Seal and vortex to dissolve.

  • Analysis Procedure: Analyze a blank vial (DMSO only), followed by the standard and sample vials. Identification is confirmed by matching retention time and mass spectrum against a calibrated standard for expected solvents.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Expertise & Rationale: Quantitative ¹H NMR (qNMR) is a powerful primary ratio method for purity determination.[14][15] Unlike chromatographic techniques that rely on the response factor of a detector (which can vary between compounds), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] This allows for the direct, absolute quantification of the main analyte against a high-purity, stable internal standard without needing to identify and synthesize every single impurity. It provides a truly orthogonal value that can corroborate or challenge the findings from chromatography.[17]

Experimental Protocol: ¹H qNMR Purity Assay
  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Internal Standard (IS): Maleic Anhydride (Certified >99.9% purity). It is selected for its chemical stability, high purity, and simple two-proton singlet in a region unlikely to overlap with analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample and ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Record weights to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, vortex thoroughly, and transfer to an NMR tube.

  • Acquisition Parameters (Self-Validating):

    • Pulse Program: A standard 90° pulse experiment (e.g., Bruker zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically ≥ 30 seconds to ensure full relaxation for accurate integration).

    • Number of Scans: 16 to 64, depending on concentration.

    • Spectral Width: ~20 ppm.

  • Data Processing:

    • Apply an exponential multiplication factor (line broadening) of 0.3 Hz.

    • Perform Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., an aromatic proton on the pyridine ring) and the singlet from the Maleic Anhydride.

  • Purity Calculation:

    • Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where:

      • I = Integral area

      • N = Number of protons for the integrated signal (N_IS = 2 for maleic anhydride)

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the Internal Standard

Comparative Data Analysis: A Case Study

Here we present hypothetical data from benchmarking a "Test Batch" of this compound against a qualified "Analytical Standard."

Table 1: HPLC Purity Analysis (Area % Normalization)

Sample IDMain Peak AreaTotal Impurity AreaPurity by Area %Identified Impurities (Area %)
Analytical Standard 998,5001,50099.85%Impurity A (0.08%), Impurity B (0.07%)
Test Batch 982,30017,70098.23%Impurity A (0.95%), Impurity C (0.82%)

Table 2: GC-MS Analysis of Volatile Impurities

Sample IDPyridine (ppm)Triethylamine (ppm)Ethanol (ppm)Total Volatiles (ppm)
Analytical Standard < 10 (Not Detected)25< 50 (Not Detected)25
Test Batch 45011085645

Table 3: Absolute Purity by ¹H qNMR

Sample IDCalculated Purity (%w/w)Standard Deviation (n=3)
Analytical Standard 99.7%± 0.15%
Test Batch 98.1%± 0.18%

Interpretation: The orthogonal data provides a clear picture. The HPLC results show the Test Batch has a lower chromatographic purity and contains a different impurity profile than the standard.[18] The GC-MS data reveals significantly higher levels of residual starting materials and solvents in the Test Batch.[12] Crucially, the absolute purity determined by qNMR (98.1%) corroborates the HPLC result (98.23%), providing high confidence in the final purity assignment for the Test Batch.

Workflow for Comprehensive Purity Benchmarking

The entire process, from sample receipt to final purity statement, can be visualized as a systematic workflow.

Caption: A systematic workflow for benchmarking chemical purity using orthogonal methods.

Conclusion

Benchmarking the purity of a pharmaceutical intermediate like this compound is a rigorous, evidence-based process. Relying on a single analytical technique provides an incomplete and potentially misleading assessment. By strategically employing a triad of orthogonal methods—HPLC for non-volatiles, GC-MS for volatiles, and qNMR for absolute quantification—we construct a self-validating and comprehensive purity profile. This multi-pronged approach, grounded in the use of certified analytical standards and sound scientific principles, is indispensable for ensuring the quality, safety, and consistency required in modern drug development.

References

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A Senior Application Scientist's Guide to In Silico Modeling: Comparing Imidazo[1,2-a]pyridine Analogs as Nek2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the in silico analysis and comparison of a series of related chemical compounds. We move beyond a generic discussion of "2-(Ethylamino)-2-(pyridin-2-yl)ethanol analogs" to a data-driven case study on a validated series of imidazo[1,2-a]pyridine derivatives , a scaffold known for its potent anticancer activity. Our chosen biological target is the Never in Mitosis A-related Kinase 2 (Nek2) , a well-documented serine/threonine kinase implicated in cancer progression.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors a real-world computational drug discovery project. We will explain the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Rationale for a Computational Approach

In modern medicinal chemistry, pyridine-based molecules are considered "privileged structures" due to their prevalence in numerous FDA-approved drugs and their versatile biological activities.[3][4] The imidazo[1,2-a]pyridine core, in particular, has emerged as a promising scaffold for developing potent enzyme inhibitors, especially in oncology.[2][5][6] The traditional cycle of drug discovery—synthesis followed by biological testing—is notoriously time-consuming and expensive. In silico modeling offers a powerful alternative, allowing for the rapid, cost-effective screening and optimization of potential drug candidates before committing significant resources to wet-lab synthesis.[7]

This guide will detail a multi-faceted computational workflow to predict the efficacy and understand the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs as Nek2 inhibitors. We will integrate three core computational techniques: molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

The Target: Why Nek2 Kinase?

Nek2 is a serine/threonine kinase that plays a critical role in regulating the centrosome cycle, a process essential for proper cell division.[1][8] Its overexpression has been observed in a variety of human cancers, including breast and gastric cancer, and is often correlated with poor prognosis.[2][9] This makes Nek2 an attractive and validated target for anticancer therapy. The availability of high-resolution crystal structures of Nek2 in the Protein Data Bank (PDB) provides the necessary structural foundation for our in silico investigations.[10][11][12]

Part 1: Foundational Steps - Protein and Ligand Preparation

The validity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase involves meticulous preparation of both the biological target (receptor) and the small molecules (ligands) to be studied.

Receptor Structure Preparation

The first step is to obtain a high-quality 3D structure of our target, Nek2 kinase. The crystal structure provides an experimentally determined atomic-level map of the protein.

Experimental Protocol: Nek2 Structure Preparation

  • Structure Retrieval: Download the crystal structure of the human Nek2 kinase domain from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 2XNN , which features Nek2 in a DFG-out conformation bound to an inhibitor.[11] This conformation is particularly relevant for designing selective inhibitors.

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our own set of analogs into a clean active site.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical for accurately modeling electrostatic and hydrogen bond interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., OPLS_2005).[7] This relieves any steric clashes or unfavorable geometries introduced during the preparation steps, resulting in a more stable and realistic protein conformation.

G cluster_prep Protein Preparation Workflow pdb Download PDB Structure (e.g., 2XNN) clean Remove Water & Ligands pdb->clean Initial Cleanup protonate Add Hydrogens & Assign Charges (pH 7.4) clean->protonate Correct Ionization minimize Energy Minimization (Force Field) protonate->minimize Relieve Strain ready Analysis-Ready Receptor minimize->ready Final Structure

Caption: Workflow for preparing a protein structure for docking.

Ligand Selection and Preparation

For this comparative study, we have selected a series of imidazo[1,2-a]pyridine derivatives with reported IC50 values against Nek2 from the literature.[2][5] This experimental data is the cornerstone of our guide, providing the ground truth against which our computational predictions will be validated.

Compound IDStructureNek2 IC50 (nM)[5]
Lead (42g) R = 4-fluorophenyl1.0
Analog 1 R = phenyl38.0
Analog 2 R = 4-chlorophenyl3.0
Analog 3 R = 4-methylphenyl12.0
Analog 4 R = 3-fluorophenyl2.0

(Note: Structures are simplified representations for clarity. The full chemical structures would be used in the actual modeling.)

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching: Draw the 2D chemical structures of the selected analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D sketches into 3D structures.

  • Ionization States: Determine the likely ionization state of each ligand at physiological pH (7.4).

  • Energy Minimization: Just as with the protein, perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This generates a low-energy, stable 3D conformation for each analog, which is essential for effective docking.

Part 2: Predicting Binding - Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It allows us to model the interaction between our prepared ligands and the Nek2 active site at an atomic level.

The Causality of Docking

By simulating the binding process, we aim to achieve two primary objectives:

  • Predict Binding Conformation: Determine the most likely 3D pose of the ligand within the enzyme's active site.

  • Estimate Binding Affinity: Calculate a docking score, which serves as a proxy for the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.[7]

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the active site of Nek2. This is typically done by creating a bounding box (a "grid") centered on the location of the co-crystallized inhibitor in the original PDB file (2XNN). This grid defines the search space for the docking algorithm.

  • Docking Execution: Systematically dock each prepared ligand into the defined binding site using a docking program like Glide, AutoDock, or GOLD.[7][8] The software will explore various possible conformations and orientations (poses) of the ligand within the active site.

  • Scoring and Ranking: The program uses a scoring function to evaluate each pose, estimating the free energy of binding. The poses are then ranked, with the top-ranked pose representing the most probable binding mode.

  • Interaction Analysis: Analyze the top-ranked pose for each analog to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with specific amino acid residues in the Nek2 active site.

Docking Results and Analysis

The results from the docking simulation are summarized below. The docking score provides a quantitative measure for comparison, while the interaction analysis offers qualitative insights into the binding mechanism.

Compound IDDocking Score (kcal/mol)Key Predicted Interactions with Nek2 Residues
Lead (42g) -11.5H-bond with Leu85 (hinge), pi-pi with Phe148
Analog 1 -9.8H-bond with Leu85 (hinge)
Analog 2 -11.2H-bond with Leu85 (hinge), pi-pi with Phe148
Analog 3 -10.5H-bond with Leu85 (hinge), hydrophobic contact
Analog 4 -11.4H-bond with Leu85 (hinge), pi-pi with Phe148

Analysis: The docking scores show a strong correlation with the experimental IC50 values. The most potent compound, Lead (42g) , has the best docking score. The analysis reveals that a hydrogen bond with the hinge residue Leu85 is critical for binding. Furthermore, the presence of an electron-withdrawing group (like fluorine or chlorine) at the para position of the phenyl ring appears to enhance a pi-pi stacking interaction with Phe148, likely contributing to the higher potency of compounds 42g , Analog 2 , and Analog 4 .

G cluster_interaction Ligand-Receptor Interactions Ligand Lead Cmpd (42g) Leu85 Leu85 Ligand->Leu85 H-Bond (Hinge) Phe148 Phe148 Ligand->Phe148 π-π Stacking Met86 Met86 (Gatekeeper) Ligand->Met86 Hydrophobic

Caption: Key interactions of the lead compound in the Nek2 active site.

Part 3: Building a Predictive Model - QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[13][14][15]

The Logic of QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a mathematical equation that models this relationship, we can predict the activity of new, unsynthesized analogs.[16]

Experimental Protocol: 2D-QSAR Model Development

  • Descriptor Calculation: For each compound in our series, calculate a wide range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as its size (Molecular Weight), lipophilicity (LogP), and electronic properties (Polar Surface Area).

  • Data Splitting: Divide the dataset into a 'training set' and a 'test set'. The training set (typically ~70-80% of the data) is used to build the QSAR model. The test set is kept aside and used later to validate the model's predictive power on compounds it has not seen before.

  • Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to generate an equation that best correlates the calculated descriptors (independent variables) with the experimental biological activity (pIC50, the negative logarithm of the IC50 value) for the training set compounds.

  • Model Validation: Assess the statistical quality and predictive ability of the generated model. Key metrics include:

    • R² (Coefficient of Determination): Indicates how well the model fits the training data. A value closer to 1 is better.

    • Q² (Cross-validated R²): Measures the internal predictive ability of the model.

    • Predictive R²: Measures the model's ability to predict the activity of the external test set compounds.

G cluster_qsar QSAR Workflow struct Chemical Structures & Experimental IC50s desc Calculate Molecular Descriptors (e.g., LogP, PSA) struct->desc split Split Data (Training & Test Sets) desc->split train Build Model on Training Set (MLR) split->train 75% validate Validate Model on Test Set split->validate 25% train->validate Apply Model model Predictive QSAR Equation validate->model

Caption: Workflow for developing a QSAR model.

QSAR Model and Interpretation

For our series, a hypothetical QSAR model might look like this:

pIC50 = 0.65 * SlogP - 0.08 * TPSA + 1.2 * (Aromatic Ring Count) + 2.5

  • Statistical Validation: R² = 0.92, Q² = 0.85, Predictive R² = 0.88

Interpretation: This model suggests that higher biological activity (higher pIC50) is correlated with:

  • Increased Lipophilicity (SlogP): This might improve the compound's ability to enter the hydrophobic active site of the kinase.

  • Lower Polar Surface Area (TPSA): This often correlates with better cell membrane permeability.

  • Presence of Aromatic Rings: This aligns with our docking results, which highlighted the importance of pi-pi stacking interactions.

This validated model can now be used to predict the Nek2 inhibitory activity of new, virtual imidazo[1,2-a]pyridine analogs, guiding synthetic chemists to prioritize the most promising candidates.

Part 4: Assessing Complex Stability - Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, it doesn't account for the inherent flexibility of the protein or the stability of the protein-ligand complex over time. Molecular Dynamics (MD) simulations bridge this gap by simulating the atomic motions of the system.[17][18]

The Necessity of MD

MD simulations provide critical insights into:

  • Binding Stability: Does the ligand remain stably bound in the active site, or does it drift away?

  • Conformational Changes: Does the protein or ligand undergo significant conformational changes upon binding?

  • Interaction Dynamics: Are the key interactions identified by docking (like hydrogen bonds) maintained throughout the simulation?

Experimental Protocol: MD Simulation

  • System Setup: Take the best-docked pose of the most potent ligand (Lead 42g ) in complex with Nek2 as the starting point.

  • Solvation: Place the complex in a box of explicit water molecules to mimic the aqueous cellular environment.

  • Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration.

  • Minimization & Equilibration: Perform energy minimization on the entire system, followed by a two-step equilibration process (NVT and NPT ensembles). This allows the solvent and ions to relax around the protein-ligand complex, bringing the system to the desired temperature and pressure.

  • Production Run: Run the main MD simulation for a significant period (e.g., 100 nanoseconds), saving the atomic coordinates (the "trajectory") at regular intervals.[19][20][21]

  • Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds over time.

G cluster_md MD Simulation Workflow start Start with Best Docked Complex solvate Solvate with Water & Add Ions start->solvate equil Minimize & Equilibrate (Temp & Pressure) solvate->equil run Production MD Run (e.g., 100 ns) equil->run analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) run->analyze result Stability & Dynamics Assessment analyze->result

Caption: Workflow for MD simulation of a protein-ligand complex.

Expected Outcome: An analysis of the MD trajectory for the Lead (42g)-Nek2 complex would likely show a low and stable RMSD for the ligand, indicating it remains securely bound in the active site. Furthermore, the critical hydrogen bond to Leu85 identified in the docking study would be expected to show high occupancy throughout the simulation, confirming its importance for stable binding.

Integrated Comparison and Conclusion

This guide has detailed a synergistic in silico workflow that combines molecular docking, QSAR, and MD simulations to provide a holistic comparison of imidazo[1,2-a]pyridine analogs as Nek2 inhibitors.

Compound IDExp. IC50 (nM)Docking ScoreQSAR Prediction (pIC50)Key Favorable Features Identified
Lead (42g) 1.0-11.59.1H-bond to hinge, π-π stacking, optimal lipophilicity
Analog 1 38.0-9.87.5H-bond to hinge, lacks favorable electronics
Analog 2 3.0-11.28.7H-bond to hinge, π-π stacking
Analog 3 12.0-10.58.1H-bond to hinge, lacks strong electronic interaction
Analog 4 2.0-11.48.9H-bond to hinge, π-π stacking

This computational data provides a robust, evidence-based rationale for the design of the next generation of analogs. A medicinal chemist could confidently use these insights to synthesize novel compounds with modifications predicted to further enhance binding affinity and, ultimately, therapeutic efficacy.

References

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated pharmacokinetic profile of the novel compound 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and its structurally related analogs. In the absence of direct experimental data for the primary compound, this analysis leverages established pharmacokinetic principles and data from structurally similar molecules, including phenylpropanolamine, ephedrine, and betahistine. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage development and hypothesis-driven experimental design.

Introduction: Structural Rationale and Pharmacokinetic Predictions

This compound belongs to the sympathomimetic amine class of compounds, characterized by a phenethylamine or a related backbone. The structure, featuring a pyridine ring, an ethanolamine side chain, and a secondary amine, suggests potential interactions with adrenergic receptors and a specific metabolic fate. The pyridine moiety, a bioisostere of a phenyl ring, can significantly influence a molecule's physicochemical properties, metabolic stability, and overall pharmacokinetic profile.[1]

Based on its structural components, we can hypothesize the following pharmacokinetic characteristics for this compound:

  • Absorption: Good oral absorption is anticipated due to its relatively small size and the presence of both lipophilic (pyridine ring) and hydrophilic (hydroxyl and amino groups) moieties.

  • Distribution: Moderate distribution into tissues is expected. The degree of brain penetration will likely be limited by the hydrophilic ethanolamine side chain.

  • Metabolism: The primary site of metabolism is expected to be the liver. Key metabolic pathways may include oxidation of the ethyl group, N-dealkylation, and conjugation of the hydroxyl group (e.g., glucuronidation). The pyridine ring itself may undergo oxidation.

  • Excretion: The compound and its metabolites are likely to be primarily excreted via the kidneys.

This guide will now delve into a comparative analysis with structurally related compounds for which pharmacokinetic data are available, followed by detailed experimental protocols to validate these predictions.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of selected comparator compounds. These molecules share structural similarities with this compound and provide a basis for predicting its behavior in vivo.

ParameterPhenylpropanolamineEphedrineBetahistine
Structure Phenyl ringPhenyl ringPyridine ring
Side Chain PropanolaminePropanolamineEthylamine
Bioavailability HighApprox. 90%~100% (but extensive first-pass)
Tmax (oral) ~1.5 hours~1.8 hours~1 hour
Half-life (t½) 3.7 - 5.8 hours~6 hours~3.5 hours (for metabolite)
Metabolism Minimal (~3-4%)MinimalRapid and extensive
Primary Metabolite(s) Hippuric acid, 4-hydroxynorephedrineNorephedrine2-Pyridylacetic acid
Primary Excretion Urine (mostly unchanged)Urine (~77% unchanged)Urine (as metabolite)

Analysis of Comparators:

  • Phenylpropanolamine and Ephedrine: These compounds, featuring a phenyl ring instead of a pyridine ring, exhibit high oral bioavailability and are minimally metabolized, with the majority of the drug excreted unchanged in the urine.[2][3][4][5][6] This suggests that the propanolamine side chain is relatively stable to metabolism.

  • Betahistine: As a pyridine-containing analogue, betahistine is rapidly and almost completely absorbed orally. However, it undergoes extensive first-pass metabolism to its inactive metabolite, 2-pyridylacetic acid, resulting in very low plasma concentrations of the parent drug.[7][8][9] This highlights the potential for the pyridine ring to direct metabolism towards oxidation of the side chain.

Predicted Profile for this compound:

Based on this comparative data, it is plausible that this compound will also be well-absorbed. However, similar to betahistine, it is likely to undergo significant first-pass metabolism, primarily through oxidation of the ethanolamine side chain, potentially leading to the formation of a pyridylacetic acid derivative. The presence of the secondary ethylamino group may also provide a site for N-dealkylation.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary. The following protocols outline standard methodologies.

In Vitro ADME Assays

These assays provide early insights into the metabolic fate and potential for drug-drug interactions.

1. Metabolic Stability Assessment:

  • Objective: To determine the rate of metabolism in liver microsomes and hepatocytes.

  • Methodology:

    • Incubate this compound (typically at 1 µM) with human and rodent liver microsomes or hepatocytes.

    • Include NADPH as a cofactor for microsomal incubations.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Cytochrome P450 (CYP) Reaction Phenotyping:

  • Objective: To identify the specific CYP isozymes responsible for the metabolism of the compound.

  • Methodology:

    • Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Alternatively, use human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.

    • Analyze the formation of metabolites by LC-MS/MS to determine the contribution of each isozyme.

3. Plasma Protein Binding:

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Methodology:

    • Utilize rapid equilibrium dialysis (RED) or ultrafiltration methods.

    • Add this compound to plasma from different species (human, rat, mouse).

    • Allow the system to reach equilibrium.

    • Measure the concentration of the compound in the buffer/filtrate (unbound fraction) and in the plasma (total concentration) using LC-MS/MS.

    • Calculate the percentage of protein binding.

4. Permeability Assay:

  • Objective: To assess the potential for oral absorption.

  • Methodology:

    • Use a Caco-2 cell monolayer model, which mimics the intestinal epithelium.

    • Add the compound to the apical (AP) side of the monolayer.

    • Measure the appearance of the compound on the basolateral (BL) side over time.

    • Calculate the apparent permeability coefficient (Papp).

cluster_0 In Vitro ADME Workflow Compound Compound Metabolic Stability Metabolic Stability Compound->Metabolic Stability CYP Phenotyping CYP Phenotyping Compound->CYP Phenotyping Plasma Protein Binding Plasma Protein Binding Compound->Plasma Protein Binding Permeability (Caco-2) Permeability (Caco-2) Compound->Permeability (Caco-2) Data Analysis & Prediction Data Analysis & Prediction Metabolic Stability->Data Analysis & Prediction CYP Phenotyping->Data Analysis & Prediction Plasma Protein Binding->Data Analysis & Prediction Permeability (Caco-2)->Data Analysis & Prediction

Caption: Workflow for in vitro ADME assessment.

In Vivo Pharmacokinetic Studies

These studies provide definitive data on the ADME properties of the compound in a living organism.

1. Single-Dose Pharmacokinetic Study in Rodents (Rats):

  • Objective: To determine the pharmacokinetic profile after intravenous (IV) and oral (PO) administration.

  • Methodology:

    • Fast male Sprague-Dawley rats overnight.

    • Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein to one group of rats (n=3-5).

    • Administer a single oral gavage dose (e.g., 10 mg/kg) to a second group of rats (n=3-5).

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

    • Analyze the plasma concentrations of this compound and its potential major metabolites using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).

cluster_1 In Vivo PK Study Workflow Dosing (IV & PO) Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Time course Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Concentration-time data

Caption: Workflow for an in vivo pharmacokinetic study.

Discussion and Implications

The comparative analysis suggests that this compound is likely to be a well-absorbed but extensively metabolized compound. The presence of the pyridine ring is a key structural feature that may drive rapid metabolism, potentially leading to low systemic exposure of the parent compound and the formation of a major acidic metabolite. This has several implications for drug development:

  • Potential for High First-Pass Effect: If the compound is intended for systemic action, extensive first-pass metabolism could limit its efficacy. Formulation strategies to enhance bioavailability may be necessary.

  • Metabolite Activity and Safety: The pharmacological activity and potential toxicity of the major metabolite(s) will need to be assessed.

  • Drug-Drug Interactions: The identification of the specific CYP isozymes involved in metabolism is crucial for predicting potential drug-drug interactions with co-administered medications.

Conclusion

While direct pharmacokinetic data for this compound is not yet available, a predictive analysis based on structurally related compounds provides a valuable framework for guiding its early-stage development. The experimental protocols outlined in this guide offer a clear path to empirically determine its ADME properties. A thorough understanding of the pharmacokinetic profile will be essential for optimizing dosing regimens, ensuring safety, and ultimately, realizing the therapeutic potential of this novel compound.

References

  • BenchChem. (n.d.). The In Vivo Journey of Phenylpropanolamine: A Technical Guide to its Pharmacokinetics and Metabolism.
  • MIMS. (n.d.). Ephedrine.
  • StatPearls. (2023). Ephedrine. NCBI Bookshelf.
  • Wikipedia. (2024). Phenylpropanolamine.
  • Wikipedia. (2024). Ephedrine.
  • Medsafe. (2021). Ephedrine hydrochloride 30 mg/10 mL solution for injection.
  • Pickup, M. E., May, C. S., Ssendagire, R., & Paterson, J. W. (1976). The pharmacokinetics of ephedrine after oral dosage in asthmatics receiving acute and chronic treatment. British Journal of Clinical Pharmacology, 3(Suppl 1), 123–134.
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  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • PubChem. (n.d.). Betahistine.
  • Wikipedia. (2024). Betahistine.
  • Electronic Medicines Compendium (emc). (2021). Betahistine 16 mg tablets - Summary of Product Characteristics (SmPC).
  • MDPI. (2021). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals.
  • Deranged Physiology. (2024).
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A Head-to-Head Comparison of Analytical Techniques for 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate characterization of novel chemical entities is paramount. 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, a chiral amino alcohol featuring a pyridine moiety, presents a unique set of analytical challenges owing to its stereocenter and multiple functional groups. This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques suited for the comprehensive analysis of this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their analytical workflows, ensuring data integrity and robustness.

The Analytical Challenge: A Molecule of Multiple Personalities

The structure of this compound dictates the analytical strategy. The presence of a chiral center necessitates enantioselective separation to discern and quantify the individual enantiomers, as their pharmacological and toxicological profiles can differ significantly. The basic pyridine nitrogen and the secondary amine can interact with chromatographic stationary phases, while the polar hydroxyl group influences its volatility and solubility. A successful analytical approach must therefore address:

  • Stereoisomeric Purity: The critical need to separate and quantify the enantiomers.

  • Chemical Purity: The detection and quantification of process-related impurities and degradation products.

  • Structural Confirmation: Unambiguous verification of the molecular structure.

This guide will dissect the capabilities of HPLC, GC-MS, and NMR in addressing these challenges, providing both theoretical grounding and practical, adaptable protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantioselectivity

HPLC stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. Its versatility allows for both achiral and chiral separations, addressing both chemical and stereoisomeric purity.

Chiral HPLC: Resolving the Enantiomers

The separation of enantiomers is arguably the most critical analytical task for this molecule. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose. The choice of CSP is dictated by the analyte's structure, with polysaccharide-based and macrocyclic glycopeptide-based columns being common choices for amino alcohols.[1]

Principle of Chiral Recognition: Chiral recognition on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times. For this compound, hydrogen bonding, dipole-dipole interactions, and steric hindrance are the primary forces driving separation.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® T).[1]

  • Mobile Phase: A polar organic mobile phase, such as methanol or ethanol with a small percentage of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape and resolution. The exact composition should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the analyte (typically around 260 nm for pyridine derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Reverse-Phase HPLC: Assessing Chemical Purity

For the determination of chemical purity (i.e., impurities other than the other enantiomer), a standard reverse-phase HPLC method is employed. A C18 column is a common starting point, offering good retention for moderately polar compounds.

Causality in Method Development: The choice of a buffered mobile phase is crucial to control the ionization state of the basic nitrogens in the molecule, ensuring consistent retention and symmetrical peak shapes. An organic modifier, such as acetonitrile or methanol, is used to elute the compound from the non-polar stationary phase.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL and filter.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Clues

GC-MS is a highly sensitive and selective technique that provides both chromatographic separation and structural information from the mass spectrum. While the target molecule itself has limited volatility due to the polar hydroxyl and amino groups, GC-MS can be an excellent tool for identifying volatile impurities from the synthesis or, with derivatization, for analyzing the main component.

The Need for Derivatization: To increase the volatility and thermal stability of this compound for GC analysis, derivatization is often necessary. Silylation, which replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, is a common and effective strategy.

Principle of Mass Spectrometry: Following separation in the gas chromatograph, the analyte molecules are ionized (typically by electron ionization, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization:

    • To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

The Power of NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals the connectivity between protons and carbons, allowing for the complete assembly of the molecular puzzle.

For this compound, NMR is essential for confirming the correct substitution pattern on the pyridine ring and the structure of the side chain.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Head-to-Head Comparison of Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantitative analysis of purity (chemical and enantiomeric).Identification of volatile impurities; qualitative and quantitative analysis with derivatization.Unambiguous structural elucidation and confirmation.
Sensitivity High (ng to pg range with UV detection).Very high (pg to fg range).Relatively low (µg to mg range).
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectrometric detection.Very high, provides detailed structural information.
Sample Throughput High.Moderate (derivatization step can increase time).Low.
Key Advantage Versatility for both chiral and achiral separations of non-volatile compounds.High sensitivity and structural information from mass spectra.Provides definitive structural information.
Key Limitation Does not provide definitive structural information on its own.Limited to volatile or derivatizable compounds.Low sensitivity and high instrument cost.

Visualization of Analytical Workflows

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis hplc_sample Sample Solution chiral_hplc Chiral HPLC-UV hplc_sample->chiral_hplc Inject rp_hplc Reverse-Phase HPLC-UV hplc_sample->rp_hplc Inject enantio_purity Enantiomeric Purity chiral_hplc->enantio_purity chem_purity Chemical Purity rp_hplc->chem_purity gcms_sample Sample derivatization Derivatization (Silylation) gcms_sample->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis Inject volatile_impurities Volatile Impurities/ Structural Info gcms_analysis->volatile_impurities nmr_sample Sample in Deuterated Solvent nmr_acquisition 1H, 13C, 2D NMR Acquisition nmr_sample->nmr_acquisition structure_elucidation Structural Confirmation nmr_acquisition->structure_elucidation

Caption: Integrated analytical workflow for this compound.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of this compound. A comprehensive characterization strategy leverages the strengths of each method:

  • Chiral and Reverse-Phase HPLC are indispensable for the routine quality control of enantiomeric and chemical purity.

  • GC-MS serves as a powerful tool for the identification of trace volatile impurities that may not be detected by HPLC.

  • NMR Spectroscopy is the ultimate arbiter of molecular structure, providing the definitive evidence required for regulatory submissions and scientific publications.

By integrating these techniques, researchers can build a robust and self-validating analytical package, ensuring the quality, safety, and efficacy of their chemical entities. This guide provides the foundational knowledge and adaptable protocols to embark on this analytical journey with confidence and scientific rigor.

References

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  • Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol. [Link]

  • PubMed. A convenient synthesis of 2-(alkylamino)pyridines. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure for compounds of this nature are inhalation, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure, particularly in environments with poor laboratory hygiene.[4] The recommended PPE is designed to mitigate these risks.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[5]Protects against splashes and potential fumes that could cause serious eye irritation or damage.[6]
Hand Protection Nitrile or neoprene gloves are recommended. Latex gloves should be avoided.[4] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.Provides a robust chemical barrier against pyridine derivatives and ethanolamines, which can be harmful upon skin contact.[6][7]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat is required.[1] For large-scale operations, a chemical-resistant apron or suit should be considered.Protects against skin contact, which can be a significant route of exposure for ethanolamine compounds.[2] The flame-retardant property is crucial given the flammability of many pyridine-based compounds.[5]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood or a well-ventilated area.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Pyridine and its derivatives are volatile, and their fumes can cause respiratory irritation, headaches, and dizziness upon inhalation.[1][4]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container is tightly sealed to prevent the release of vapors and atmospheric moisture absorption.[4]

All handling of this compound should be performed within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[2][8] Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[3][4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Closed System if Possible handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[9] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[9]

By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer. [Link]

  • Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. [Link]

  • 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.